molecular formula C8H12O6 B1218141 3-O-Ethylascorbic acid CAS No. 86404-04-8

3-O-Ethylascorbic acid

Número de catálogo: B1218141
Número CAS: 86404-04-8
Peso molecular: 204.18 g/mol
Clave InChI: ZGSCRDSBTNQPMS-UJURSFKZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-O-Ethylascorbic acid is a butenolide.
has skin-lightening activity;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSCRDSBTNQPMS-UJURSFKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)OC1C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=O)O[C@@H]1[C@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020595
Record name 3-O-Ethylascorbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86404-04-8
Record name 3-O-Ethylascorbic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86404-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Ethyl ascorbic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086404048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Ethylascorbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-ethoxy-3-hydroxyfuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-O-ETHYL ASCORBIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MW60CB71P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 3-O-Ethyl-L-ascorbic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 3-O-Ethyl-L-ascorbic acid, a stable and effective vitamin C derivative, is a process of significant interest. This technical guide provides an in-depth overview of the primary synthesis methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

3-O-Ethyl-L-ascorbic acid offers enhanced stability compared to its parent compound, L-ascorbic acid, making it a valuable ingredient in cosmetic and pharmaceutical formulations. Its synthesis can be broadly categorized into two main approaches: a direct single-step synthesis and a multi-step procedure involving protection and deprotection of hydroxyl groups.

Synthesis Methodologies

Single-Step Synthesis

A straightforward and efficient method for producing 3-O-Ethyl-L-ascorbic acid involves the direct ethylation of L-ascorbic acid. This approach is favored for its simplicity and reduced number of reaction steps.[1][2][3][4] A common procedure utilizes the reaction of sodium L-ascorbate with an ethylating agent, such as ethyl bromide, in a suitable solvent like dimethyl sulfoxide (DMSO).[5]

Multi-Step Synthesis

For applications requiring high purity and regioselectivity, a multi-step synthesis is often employed. This method involves the initial protection of the more reactive 5- and 6-hydroxyl groups of L-ascorbic acid, typically by forming an acetal, such as 5,6-O-isopropylidene ascorbic acid.[6][7][8] This is followed by the ethylation of the 3-hydroxyl group and subsequent deprotection to yield the final product.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the different synthesis routes for 3-O-Ethyl-L-ascorbic acid, allowing for easy comparison of the methodologies.

ParameterSingle-Step SynthesisMulti-Step Synthesis (Deprotection Step)
Starting Materials Sodium L-ascorbate, Ethyl bromide3-O-Ethyl-5,6-O-isopropylidene ascorbic acid, Hydrochloric acid
Solvent DMSOMethanol, Water
Reaction Temperature 50 °C60 °C
Reaction Time 3 hours3 hours
Molar Ratio Sodium ascorbate : Ethyl bromide (1:1.2)-
Yield 51.0% - 62%[5]98%[3][8]
Purification Column chromatographyExtraction and crystallization

Experimental Protocols

Single-Step Synthesis Protocol

This protocol is based on the direct ethylation of sodium L-ascorbate.

Materials:

  • Sodium L-ascorbate

  • Ethyl bromide

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Silica gel for column chromatography

Procedure:

  • Dissolve sodium L-ascorbate (1.0 equivalent) in DMSO at 50 °C with stirring.

  • Add ethyl bromide (1.2 equivalents) to the solution.

  • Maintain the reaction mixture at 50 °C for 3 hours with continuous stirring.

  • After 3 hours, dilute the reaction mixture with water.

  • Purify the product by subjecting the diluted mixture to column chromatography on silica gel to remove DMSO and any unreacted starting materials.[5]

Multi-Step Synthesis Protocol (Deprotection Step)

This protocol outlines the final deprotection step to yield 3-O-Ethyl-L-ascorbic acid.

Materials:

  • 3-O-Ethyl-5,6-O-isopropylidene ascorbic acid

  • Methanol

  • Hydrochloric acid (50% v/v)

  • Sodium bicarbonate

  • Ethyl acetate

Procedure:

  • Dissolve 10 g of 3-O-ethyl-5,6-O-isopropylidene ascorbic acid in 100 ml of methanol.

  • Add 5 ml of 50% (by volume) hydrochloric acid to the solution.

  • Heat the mixture to 60 °C and maintain for 3 hours to facilitate the deprotection reaction.

  • After the reaction is complete, neutralize the mixture with sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Crystallize the product from the ethyl acetate extract to obtain pure 3-O-Ethyl-L-ascorbic acid.[3][8] The reported yield for this step is 98%.[3][8]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the chemical transformations in both the single-step and multi-step synthesis of 3-O-Ethyl-L-ascorbic acid.

Single_Step_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Sodium L-ascorbate Sodium L-ascorbate Reaction Sodium L-ascorbate->Reaction Ethyl bromide Ethyl bromide Ethyl bromide->Reaction DMSO (Solvent) DMSO (Solvent) DMSO (Solvent)->Reaction 50°C 50°C 50°C->Reaction 3 hours 3 hours 3 hours->Reaction Product 3-O-Ethyl-L-ascorbic acid Reaction->Product Yield: 51-62%

Caption: Single-Step Synthesis Workflow.

Multi_Step_Synthesis L-ascorbic acid L-ascorbic acid Step1 5,6-O-isopropylidene ascorbic acid L-ascorbic acid->Step1 Protection Step2 3-O-Ethyl-5,6-O-isopropylidene ascorbic acid Step1->Step2 Ethylation Final_Product 3-O-Ethyl-L-ascorbic acid Step2->Final_Product Deprotection (HCl)

Caption: Multi-Step Synthesis Pathway.

References

A Technical Guide to the Antioxidant Properties of 3-O-Ethylascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Ethylascorbic acid (EAA) is a stable, etherified derivative of ascorbic acid (Vitamin C). The addition of an ethyl group to the third carbon position protects the molecule from oxidation, overcoming the inherent instability of L-ascorbic acid that limits its utility in various formulations.[1][2] This enhanced stability, coupled with its amphipathic nature allowing for improved skin penetration, makes this compound a compound of significant interest for dermatological and pharmaceutical applications.[2][3] This document provides a comprehensive technical overview of its antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound is multifaceted, involving both direct and indirect mechanisms to protect cells from the damaging effects of reactive oxygen species (ROS).

Direct Radical Scavenging

Like its parent molecule, this compound is a potent antioxidant capable of directly neutralizing free radicals by donating electrons, which stabilizes the reactive molecules and prevents them from causing cellular damage to lipids, proteins, and DNA.[4][5][6] A key advantage of this derivative is its capacity for sustained antioxidant activity. Following cellular uptake, the ethyl group is gradually cleaved by esterases, leading to a controlled release of active ascorbic acid.[3] This mechanism provides prolonged protection against oxidative stress compared to the rapid degradation of conventional Vitamin C.[3]

Indirect Antioxidant Action via Nrf2 Pathway Activation

Beyond direct scavenging, this compound enhances the cell's intrinsic antioxidant defense systems by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation.[7][8] In the presence of oxidative stress or activators like EAA, Keap1 undergoes a conformational change, releasing Nrf2.[7][9] The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.[9] Studies in human keratinocytes (HaCaT cells) have shown that EAA treatment increases the nuclear translocation of Nrf2, leading to elevated expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), γ-glutamylcysteine ligase (γ-GCLC), and NAD(P)H dehydrogenase (quinone 1) (NQO-1).[9][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stimulus cluster_nucleus Nucleus Keap1 Keap1 Nrf2_bound Nrf2 Keap1->Nrf2_bound Binds & Sequesters Cul3 Cullin 3 Keap1->Cul3 Adapter Nrf2_free_cyto Nrf2 Keap1->Nrf2_free_cyto Releases Proteasome Proteasome Nrf2_bound->Proteasome Degradation Cul3->Nrf2_bound Ubiquitination Ub Ubiquitin EAA This compound (EAA) / Oxidative Stress EAA->Keap1 Inhibits Nrf2_free_nuc Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_free_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO-1, etc.) ARE->Genes Activates Transcription Nrf2_free_cyto->Nrf2_free_nuc Translocation

Caption: Nrf2-KEAP1 signaling pathway activation by this compound.

Quantitative Data on Antioxidant and Related Activities

The antioxidant potential of this compound has been quantified in several studies. While direct comparisons show L-ascorbic acid has a faster initial and more potent free-radical scavenging activity in chemical assays, EAA demonstrates significant and prolonged effects.[4][11]

ParameterAssayResultReference(s)
Free Radical Scavenging DPPH AssayIC₅₀: 0.032 g/L[4][10][12][13][14]
DPPH Scavenging Comparison DPPH AssayEAA: ~55.5% quenchedAscorbic Acid: ~82.9% quenched[11]
Tyrosinase Inhibition Enzyme Inhibition AssayIC₅₀: 7.5 g/L[4][10][12][13][14]
Collagen Synthesis In vitro (Human Dermal Fibroblasts)1078-1115% increase with 30% EAA serum[4][15]
DNA Protection Comet Assay (Keratinocytes)24% reduction in UVB-induced γ-H2AX[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for assessing the antioxidant capacity of this compound.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution by dissolving DPPH powder in a suitable solvent (e.g., methanol or ethanol). Store in an amber bottle to protect from light.[16][17]

    • Prepare a series of dilutions of this compound in the same solvent.

    • Prepare a positive control (e.g., Ascorbic Acid) at similar concentrations.[17]

  • Reaction Setup (96-well plate):

    • Add 100 µL of each EAA dilution or control to respective wells.

    • Add 100 µL of solvent to a blank well (negative control).[16]

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently.[18]

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.[16][17]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[16]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot % Inhibition against the concentration of EAA to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

DPPH_Workflow prep_dpph 1. Prepare 0.1 mM DPPH in Methanol/Ethanol setup_plate 3. Pipette Samples/Controls and DPPH into 96-well Plate prep_dpph->setup_plate prep_eaa 2. Prepare Serial Dilutions of EAA and Controls prep_eaa->setup_plate incubate 4. Incubate in Dark (30 min, Room Temp) setup_plate->incubate measure 5. Measure Absorbance at 517 nm incubate->measure calculate 6. Calculate % Inhibition and Determine IC50 Value measure->calculate ABTS_Workflow prep_abts 1. Prepare ABTS Radical Cation (ABTS + K₂S₂O₈, 12-16h) dilute_abts 2. Dilute ABTS Stock to Working Solution (Abs ~0.7) prep_abts->dilute_abts setup_plate 4. Pipette Samples/Standards and ABTS Solution into Plate dilute_abts->setup_plate prep_eaa 3. Prepare Serial Dilutions of EAA and Trolox Standard prep_eaa->setup_plate incubate 5. Incubate at Room Temp (approx. 6 min) setup_plate->incubate measure 6. Measure Absorbance at 734 nm incubate->measure calculate 7. Calculate TEAC Value from Trolox Standard Curve measure->calculate CAA_Workflow seed_cells 1. Seed Adherent Cells in 96-well Plate treat_cells 2. Treat Cells with EAA (1-24 hours) seed_cells->treat_cells load_probe 3. Load Cells with DCFH-DA Probe treat_cells->load_probe wash_cells 4. Wash to Remove Excess Probe load_probe->wash_cells induce_ros 5. Add Free Radical Initiator (e.g., AAPH) wash_cells->induce_ros measure 6. Measure Fluorescence Kinetically (Ex/Em: 485/535 nm) induce_ros->measure calculate 7. Calculate % ROS Reduction (Area Under Curve) measure->calculate

References

A Comprehensive Technical Guide to 3-O-Ethyl Ascorbic Acid's Role in Stimulating Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Ethyl Ascorbic Acid, a stable ether derivative of ascorbic acid, has garnered significant attention in dermatological and cosmetic science for its potent antioxidant properties and, most notably, its ability to stimulate collagen synthesis.[1][2][3] Unlike its parent molecule, L-ascorbic acid, which is susceptible to rapid oxidation, 3-O-Ethyl Ascorbic Acid offers enhanced stability, making it a preferred active ingredient in advanced skincare formulations aimed at anti-aging.[3][4][5] This document provides a detailed examination of the biochemical mechanisms through which 3-O-Ethyl Ascorbic Acid promotes the synthesis of collagen, supported by quantitative data from in vitro studies, comprehensive experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Cofactor for Collagen Maturation

The primary mechanism by which 3-O-Ethyl Ascorbic Acid (EAA) stimulates collagen synthesis is rooted in the fundamental role of ascorbic acid as an essential cofactor for critical enzymes in collagen maturation.[4][6][7] Once it penetrates the skin, the ethyl group at the third carbon position is removed, converting EAA into ascorbic acid, which then participates in crucial biochemical reactions.[2][8]

Ascorbic acid is a required cofactor for prolyl and lysyl hydroxylases.[6][7] These enzymes are responsible for the hydroxylation of proline and lysine residues within the procollagen chains.[6] This hydroxylation is an indispensable step for the formation of a stable triple-helix structure of mature collagen and for the subsequent cross-linking of collagen molecules, which provides tensile strength to tissues.[6] By maintaining the iron ion at the active site of these hydroxylase enzymes in its reduced ferrous (Fe2+) state, ascorbic acid ensures their continuous enzymatic activity.

Beyond its role as a cofactor, ascorbic acid may also influence collagen synthesis at the transcriptional and translational levels, potentially stimulating the expression of collagen-specific mRNA.[7] Some studies suggest a synergistic effect with signaling pathways like the Transforming Growth Factor-beta (TGF-β1) pathway, which is a potent stimulator of collagen production.[9][10]

cluster_0 Cellular Environment cluster_1 Procollagen Synthesis & Maturation EAA 3-O-Ethyl Ascorbic Acid AA Ascorbic Acid (Vitamin C) EAA->AA Metabolized in skin Enzymes Prolyl & Lysyl Hydroxylases (Fe2+) AA->Enzymes Cofactor (maintains Fe2+ state) Procollagen Procollagen Chains (Proline, Lysine) Hydroxylation Hydroxylation Procollagen->Hydroxylation Hydroxyproline Hydroxyproline & Hydroxylysine Residues Hydroxylation->Hydroxyproline Enzymes->Hydroxylation Helix Stable Triple Helix Collagen Hydroxyproline->Helix

Caption: Mechanism of 3-O-Ethyl Ascorbic Acid in Collagen Synthesis.

Quantitative Analysis of Collagen Synthesis Stimulation

Several in vitro studies have quantified the significant impact of 3-O-Ethyl Ascorbic Acid on collagen production in human dermal fibroblasts. The data highlights a dose-dependent relationship and efficacy comparable to established positive controls like TGF-β1.

Cell TypeCompound(s)Concentration(s)Treatment DurationKey FindingReference
Human Dermal FibroblastsCosmetic Serum (30% 3-O-Ethyl-L-ascorbic acid, 1% Lactic Acid)Not specified24 hoursStatistically significant increase in collagen production.[11][12] Increase of 1078% and 1115% compared to untreated cells.[6]
Human Dermal Fibroblasts3-O-Ethyl Ascorbic AcidNon-cytotoxic concentrations48 hoursSignificant effect on collagen synthesis, similar to the positive control TGF-β1.[9][9]
Human Dermal Fibroblasts3-O-Ethyl Ascorbic Acid + Glycinamide1 mMNot specifiedSynergistically enhanced collagen production to levels similar to TGF-β1 treatment.[13][14][13][14]

Experimental Protocols

Accurate assessment of collagen synthesis requires robust and well-defined experimental protocols. The following sections detail standard methodologies for cell culture and collagen quantification.

General Cell Culture for Collagen Synthesis Assays

The foundation of in vitro collagen synthesis studies is the proper culture of collagen-producing cells, typically human dermal fibroblasts.[15]

start Start: Obtain Human Dermal Fibroblasts culture Culture cells in DMEM + 10% FBS, Pen/Strep start->culture incubate Incubate at 37°C, 5% CO2 until 80-90% confluent culture->incubate passage Passage cells using Trypsin-EDTA incubate->passage seed Seed cells into multi-well plates for experiment passage->seed treat Treat with 3-O-Ethyl Ascorbic Acid & Controls seed->treat harvest Harvest supernatant and/or cell lysate for analysis treat->harvest

Caption: General workflow for culturing fibroblasts for collagen assays.
  • Cell Line: Primary Human Dermal Fibroblasts (HDFs) are most commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin is standard.[16]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2 and 95% air.[16]

  • Subculturing: When cells reach 80-90% confluency, they are passaged. The medium is aspirated, cells are washed with Phosphate-Buffered Saline (PBS), and then incubated with a trypsin-EDTA solution to detach them.

  • Seeding for Experiments: For experiments, cells are seeded into appropriate cultureware (e.g., 24- or 96-well plates) and allowed to attach overnight before treatment with 3-O-Ethyl Ascorbic Acid or control substances.[17][18][19]

Sirius Red Staining for Total Soluble Collagen Quantification

Sirius Red is a strong anionic dye that specifically binds to the [Gly-X-Y]n helical structure of collagen under acidic conditions.[9] It is a widely used method for quantifying total collagen in cell culture supernatants and tissue sections.[20][21]

cluster_sample Sample Preparation cluster_stain Staining & Washing cluster_quantify Elution & Quantification s1 Collect 100 µL cell culture medium s2 Transfer to V-bottom 96-well plate st1 Add 50 µL Picro-Sirius Red solution (0.1%) s2->st1 st2 Incubate 30 min at room temperature st3 Centrifuge at 3000xg to pellet collagen-dye complex st2->st3 st4 Aspirate supernatant st5 Wash pellet with 0.1M HCl solution st4->st5 st6 Centrifuge and aspirate q1 Add 100 µL NaOH solution to elute dye st6->q1 q2 Transfer eluate to a flat-bottom plate q3 Read absorbance at ~540-550 nm q2->q3 q4 Calculate collagen concentration using a standard curve q3->q4

Caption: Workflow for Sirius Red-based collagen quantification in medium.

Protocol:

  • Sample Collection: At the end of the experiment, transfer 100 µL of cell culture medium into a V-bottom 96-well microplate.[22]

  • Staining: Add 50 µL of 0.1% Sirius Red solution (Direct Red 80) dissolved in 3% acetic acid to each well. Mix and incubate at room temperature for 30 minutes.[22]

  • Precipitation: Centrifuge the plate at 3000 x g for 5-10 minutes to pellet the collagen-dye precipitate.[22]

  • Washing: Carefully aspirate the unbound dye solution. Wash the pellet with 150 µL of 0.1 M HCl. Centrifuge again and aspirate the wash solution.[22]

  • Elution: Add 100 µL of 0.1 M NaOH solution to each well to elute the bound dye.

  • Quantification: Transfer the eluate to a new flat-bottom 96-well plate and measure the optical density (absorbance) at a wavelength between 540-550 nm using a microplate reader.[9]

  • Analysis: Determine the collagen concentration by comparing the absorbance values to a standard curve prepared with known concentrations of purified collagen I.

Western Blot for Type I Collagen Analysis

Western blotting allows for the specific detection and semi-quantification of a particular collagen type, such as Type I collagen (COL1A1), in cell lysates or culture medium.[21][23][24][25]

prep Prepare protein samples from cell lysate or medium sds Separate proteins by size using SDS-PAGE prep->sds transfer Transfer proteins from gel to a PVDF membrane sds->transfer block Block membrane with 5% non-fat milk or 3% BSA to prevent non-specific binding transfer->block primary Incubate with primary antibody (e.g., anti-COL1A1) overnight at 4°C block->primary wash1 Wash membrane 3x with PBST or TBST primary->wash1 secondary Incubate with HRP-conjugated secondary antibody wash1->secondary wash2 Wash membrane 3x with PBST or TBST secondary->wash2 detect Add ECL substrate and detect signal via chemiluminescence wash2->detect analyze Analyze band intensity using densitometry software detect->analyze

Caption: Standard workflow for Western Blot analysis of Type I Collagen.

Protocol:

  • Sample Preparation: Collect cell culture supernatants or prepare cell lysates. Quantify the total protein concentration using a Bradford or BCA assay.[23]

  • SDS-PAGE: Separate protein samples by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[23][26]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[23][26]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Type I collagen (e.g., anti-COL1A1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[23]

  • Washing: Wash the membrane three to four times for 5-15 minutes each with TBST to remove unbound primary antibody.[26]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[23]

  • Final Washes: Repeat the washing step to remove unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane and visualize the protein bands using an imaging system.[23]

  • Analysis: Quantify the intensity of the bands using densitometry software. Normalize the collagen signal to a loading control like β-actin for cell lysates.[23]

Conclusion

3-O-Ethyl Ascorbic Acid stands out as a highly effective and stable derivative of Vitamin C for stimulating the synthesis of dermal collagen. Its primary mechanism involves acting as an essential cofactor for prolyl and lysyl hydroxylases, which are critical for the structural integrity and maturation of collagen molecules.[6] Quantitative in vitro data consistently demonstrates its ability to significantly increase collagen production in human dermal fibroblasts.[6][9] The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate and validate the efficacy of 3-O-Ethyl Ascorbic Acid and other novel compounds in the field of skin aging and tissue regeneration. Its proven ability to boost collagen, combined with excellent stability, solidifies its role as a cornerstone ingredient in advanced dermatological and cosmetic product development.[1][2]

References

solubility and pH range of 3-O-Ethylascorbic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and pH Range of 3-O-Ethylascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an etherified derivative of ascorbic acid, has emerged as a highly stable and effective form of Vitamin C for cosmetic and pharmaceutical applications. Its unique chemical structure, with an ethyl group at the third carbon position, imparts enhanced stability against oxidation, heat, and light compared to its parent compound, L-ascorbic acid.[1][2] This guide provides a comprehensive overview of the solubility and pH stability of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in their formulation efforts.

Solubility Profile

This compound is characterized by its amphiphilic nature, exhibiting solubility in both water and certain organic solvents.[3][4][5] This dual solubility is advantageous for formulating a wide range of product types. While it is described as moderately soluble in water, it is also compatible with many common cosmetic solvents.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems. The data reveals a broad range of solubilities depending on the polarity of the solvent.

Solvent SystemTemperature (°C)Solubility (mg/mL)Reference
Hydrophilic Solvents
Propylene Glycol (PG)32 ± 1~750[6]
Glycerol (GLY)32 ± 1~650[6]
1,2-Hexanediol (HEX)32 ± 1~520[6]
WaterNot SpecifiedSoluble[7]
PBS (pH 7.2)Not Specified~10[8]
Lipophilic Solvents
Propylene Glycol Monolaurate (PGML)32 ± 1~57[6]
Propylene Glycol Monocaprylate (PGMC)32 ± 1~40[6]
Isopropyl Myristate (IPM)32 ± 1<1[6]
Organic Solvents
EthanolNot Specified~30[8]
DMSONot Specified~30[8]
Dimethyl FormamideNot Specified~30[8]
Binary Solvent Systems 32 ± 164.4 ± 4.0 to 550.4 ± 9.5[9]
Ternary Solvent Systems 32 ± 1104.6 ± 23.6 to 340.9 ± 16.4[9]
Experimental Protocol for Solubility Determination

The saturation solubility of this compound is typically determined using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 32 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered (using a syringe filter, e.g., 0.45 µm) to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is appropriately diluted with the mobile phase and analyzed by a validated HPLC method to determine the concentration of the dissolved this compound. A typical HPLC system would consist of a C18 column and a UV detector.

  • Data Analysis: The solubility is expressed in mg/mL. The experiment is typically performed in triplicate to ensure accuracy.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_analysis Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (e.g., 32°C) for 24-48h B->C D Centrifuge or filter the suspension C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility (mg/mL) F->G

Fig. 1: Experimental workflow for solubility determination.

pH and Stability

The stability of this compound is significantly influenced by the pH of the formulation. Unlike L-ascorbic acid, which requires a very low pH for stability, this compound remains stable across a broader and more physiologically compatible pH range.[1]

Optimal pH Range for Stability

Multiple sources indicate that this compound is most stable in a slightly acidic environment. The recommended pH range for formulations containing this ingredient generally falls between 3.0 and 6.5 .

pH RangeReference
3.0 - 6.0[2]
3.5 - 6.0[10]
4.0 - 5.5[3][4][11][12]
4.0 - 6.5[1]
5.0 - 6.5[4][13][14]
Optimal at 5.46[15]

This wider formulation window allows for greater flexibility in developing cosmetic and pharmaceutical products with improved skin tolerance and compatibility with other active ingredients.[1]

Experimental Protocol for pH Stability Assessment

The stability of this compound as a function of pH is typically evaluated by monitoring its degradation over time in buffered solutions at various pH levels and temperatures.

Methodology:

  • Preparation of Buffered Solutions: A series of buffer solutions with different pH values (e.g., pH 3, 4, 5, 6, 7) are prepared.

  • Sample Preparation: A known concentration of this compound is dissolved in each buffer solution.

  • Incubation: The samples are stored in controlled temperature and light conditions (e.g., in an oven at a specific temperature or exposed to UV light).

  • Sampling: Aliquots are withdrawn from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • Quantification: The concentration of the remaining this compound in each aliquot is determined using a validated HPLC method.

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound versus time. The rate of degradation at each pH can then be calculated to identify the optimal pH for stability.

G cluster_stability Stability of this compound cluster_degradation Degradation Rate Low_pH Low pH (< 3.0) Increased_Degradation Increased Degradation Low_pH->Increased_Degradation Optimal_pH Optimal pH (3.0 - 6.5) Minimal_Degradation Minimal Degradation Optimal_pH->Minimal_Degradation High_pH High pH (> 6.5) Accelerated_Degradation Accelerated Degradation High_pH->Accelerated_Degradation

Fig. 2: Relationship between pH and stability of this compound.

Conclusion

This compound offers significant advantages in terms of stability and formulation flexibility compared to L-ascorbic acid. Its moderate solubility in water and good solubility in various organic solvents allow for its incorporation into a diverse range of product formats. The optimal pH for its stability lies within the slightly acidic range of 3.0 to 6.5, with peak stability observed around pH 5.46. This knowledge is crucial for formulators to develop effective and stable products that can deliver the full benefits of this potent Vitamin C derivative. The provided experimental protocols offer a standardized approach for researchers to further investigate and confirm the solubility and stability parameters of this compound in their specific formulations.

References

A Technical Guide to the Skin Penetration Efficacy of 3-O-Ethyl Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Ethyl Ascorbic Acid (EAC) is a stable, amphiphilic derivative of L-ascorbic acid that has garnered significant attention in the fields of dermatology and cosmetic science. Its unique chemical structure, with an ethyl group at the third carbon position, imparts enhanced stability and improved skin penetration compared to its parent molecule, L-ascorbic acid. This technical guide provides an in-depth analysis of the skin penetration efficacy of EAC, supported by quantitative data, detailed experimental protocols, and visualizations of its biological pathways.

Enhanced Physicochemical Properties for Superior Penetration

The modification of the ascorbic acid molecule into 3-O-Ethyl Ascorbic Acid results in a compound that is soluble in both water and oil.[1][2] This dual solubility is a key factor in its enhanced ability to penetrate the lipid-rich stratum corneum, the outermost layer of the skin, as well as the more aqueous deeper layers of the epidermis.[1][2][3] Once absorbed, EAC is metabolized back to ascorbic acid, allowing it to exert its biological effects.[4]

Quantitative Analysis of Skin Penetration

The skin penetration of 3-O-Ethyl Ascorbic Acid has been quantified in several in vitro studies utilizing various skin models, including porcine and human skin, as well as reconstructed human epidermis. These studies consistently demonstrate the superior penetration of EAC compared to L-ascorbic acid.

Table 1: In Vitro Permeation of 2% 3-O-Ethyl Ascorbic Acid in Porcine Skin (24 hours)
Vehicle Composition (w/w)Cumulative Permeation (µg/cm²)Percentage of Applied Dose (%)
Propylene Glycol (PG)7.5 ± 3.27.5
Propylene Glycol Monolaurate (PGML)Not specifiedNot specified
Isopropyl Alcohol (IPA)0.5 ± 0.60.6
PG:PGML (0.75:0.25)37.5 ± 1.945.9
PG:PGML (0.50:0.50)37.2 ± 9.841.1
PG:IPA (0.75:0.25)6.6 ± 3.9Not specified
PG:PGML:IPM (0.65:0.30:0.05)64.1 ± 13.370.9

Data compiled from a study on the topical delivery of EAC from complex solvent systems.[5]

Table 2: Comparative In Vitro Permeation of 2% 3-O-Ethyl Ascorbic Acid (24 hours)
Skin ModelVehicle CompositionCumulative Permeation (µg/cm²)Percentage of Applied Dose (%)
Human EpidermisPG:PGML:IPM49.4 ± 4.158.0 ± 4.2
LabSkin™ (HSE)PG:PGML:IPM41.3 ± 2.055.1 ± 1.8

Data from a comparative study of EAC permeation in human skin and a living skin equivalent.[2][6][7]

Experimental Protocols for Assessing Skin Penetration

The following outlines a typical experimental protocol for evaluating the in vitro skin permeation of 3-O-Ethyl Ascorbic Acid, based on the principles of the OECD Test Guideline 428.[8][9][10][11]

Franz Diffusion Cell Assay

This assay is a standardized method for assessing the percutaneous absorption of substances.[10][12][13]

a. Experimental Setup:

  • Franz Diffusion Cells: These consist of a donor chamber and a receptor chamber separated by a skin membrane.[10][13]

  • Skin Membrane: Full-thickness or heat-separated epidermis from human or porcine sources is commonly used.[6][7] Skin integrity is a critical parameter and can be assessed by measuring transepidermal water loss (TEWL).[9][14]

  • Receptor Fluid: A physiologically relevant buffer, such as phosphate-buffered saline (PBS), is used in the receptor chamber to maintain sink conditions.[10][12] The fluid is typically degassed to prevent bubble formation.[12]

  • Temperature Control: The system is maintained at a constant temperature of 32°C to mimic skin surface temperature.[10][12]

b. Procedure:

  • The skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell.[12]

  • The receptor chamber is filled with the receptor fluid, ensuring no air bubbles are trapped beneath the skin.[12]

  • A finite dose of the test formulation containing EAC is applied to the surface of the skin in the donor chamber.[2][7]

  • At predetermined time intervals over a 24-hour period, samples are collected from the receptor fluid.[10]

  • The volume of the collected sample is replaced with fresh, pre-warmed receptor fluid to maintain a constant volume.[15]

c. Sample Analysis:

  • The concentration of EAC in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6][16][17]

G Experimental Workflow for In Vitro Skin Permeation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation (Human or Porcine) setup_franz Franz Diffusion Cell Setup (Mount Skin, Fill Receptor) prep_skin->setup_franz prep_receptor Receptor Fluid Preparation (e.g., PBS, degassed) prep_receptor->setup_franz prep_formulation Test Formulation Preparation (with 3-O-Ethyl Ascorbic Acid) apply_formulation Apply Formulation to Donor Chamber prep_formulation->apply_formulation setup_franz->apply_formulation incubation Incubation (32°C, 24 hours) apply_formulation->incubation sampling Periodic Sampling from Receptor Chamber incubation->sampling hplc_analysis HPLC Analysis of Samples sampling->hplc_analysis data_calculation Data Calculation (Cumulative Permeation, Flux) hplc_analysis->data_calculation results Results Interpretation data_calculation->results

Workflow for In Vitro Skin Permeation Study

Biological Signaling Pathways of 3-O-Ethyl Ascorbic Acid

Once 3-O-Ethyl Ascorbic Acid penetrates the skin and is converted to ascorbic acid, it engages in several key biological pathways that contribute to its beneficial effects.

Antioxidant Activity via the Nrf2 Pathway

EAC has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway. This pathway is a critical defense mechanism against oxidative stress.

G Antioxidant Signaling Pathway of 3-O-Ethyl Ascorbic Acid EAC 3-O-Ethyl Ascorbic Acid ROS Reactive Oxygen Species (ROS) EAC->ROS Scavenges Nrf2 Nrf2 EAC->Nrf2 Activates Keap1 Keap1 ROS->Keap1 Oxidizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Inhibits (degradation) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO-1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Antioxidant Pathway of 3-O-Ethyl Ascorbic Acid
Collagen Synthesis Stimulation

Ascorbic acid is a well-known cofactor for enzymes crucial in collagen synthesis. EAC, upon conversion, stimulates collagen production, which can be modulated by the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][4][18][19]

G Collagen Synthesis Pathway Stimulated by 3-O-Ethyl Ascorbic Acid cluster_cell Inside Fibroblast EAC 3-O-Ethyl Ascorbic Acid Ascorbic_Acid Ascorbic Acid EAC->Ascorbic_Acid Metabolized to Prolyl_Hydroxylase Prolyl Hydroxylase Ascorbic_Acid->Prolyl_Hydroxylase Cofactor for Lysyl_Hydroxylase Lysyl Hydroxylase Ascorbic_Acid->Lysyl_Hydroxylase Cofactor for TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds to Smad Smad Proteins TGF_beta_R->Smad Activates Procollagen Procollagen Smad->Procollagen Increases gene expression Prolyl_Hydroxylase->Procollagen Hydroxylates proline Lysyl_Hydroxylase->Procollagen Hydroxylates lysine Collagen Collagen Procollagen->Collagen Processed to Fibroblast

Collagen Synthesis Pathway of 3-O-Ethyl Ascorbic Acid
Inhibition of Melanogenesis

EAC effectively reduces hyperpigmentation by inhibiting key enzymes in the melanin synthesis pathway.[1][20]

G Melanin Inhibition Pathway of 3-O-Ethyl Ascorbic Acid EAC 3-O-Ethyl Ascorbic Acid Tyrosinase Tyrosinase EAC->Tyrosinase Inhibits expression TRP2 TRP-2 EAC->TRP2 Inhibits expression Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Series of reactions (TRP-2 involved)

Melanin Inhibition Pathway of 3-O-Ethyl Ascorbic Acid

Conclusion

3-O-Ethyl Ascorbic Acid demonstrates superior skin penetration and efficacy compared to L-ascorbic acid, attributed to its enhanced stability and amphiphilic nature. Quantitative in vitro studies have confirmed its ability to permeate the skin barrier and deliver a significant percentage of the applied dose. The detailed experimental protocols provide a framework for the consistent and reliable evaluation of its skin absorption. Furthermore, the elucidation of its engagement with key biological pathways, including antioxidant defense, collagen synthesis, and melanin inhibition, underscores its multifaceted benefits for skin health. This technical guide provides a comprehensive overview for researchers and drug development professionals seeking to understand and utilize the full potential of 3-O-Ethyl Ascorbic Acid in dermatological and cosmetic applications.

References

A Technical Guide to 3-O-Ethyl Ascorbic Acid for Melanogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 3-O-Ethyl Ascorbic Acid (E-AC), a stable, etherified derivative of L-ascorbic acid, has emerged as a potent agent for skin whitening and treating hyperpigmentation.[1][2] Its structural modification, an ethyl group at the third carbon position, enhances stability against oxidation while preserving the biological activity of Vitamin C.[2][3][4] This guide provides a comprehensive technical overview of E-AC's mechanism of action in inhibiting melanogenesis, supported by quantitative data and detailed experimental protocols. The primary mechanisms include direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, and the downregulation of key melanogenic proteins and transcription factors such as MITF, TRP-1, and TRP-2.[5][6][7] Furthermore, recent studies reveal its role in modulating upstream signaling pathways, including Nrf2-mediated antioxidant responses and the induction of autophagy in melanocytes.[6] This document serves as a resource for professionals engaged in the research and development of dermatological and cosmetic products.

Introduction to Melanogenesis and the Role of 3-O-Ethyl Ascorbic Acid

Melanogenesis is the complex biological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color.[5] This process occurs in specialized organelles called melanosomes within melanocytes. While essential for protecting the skin from harmful ultraviolet (UV) radiation, the overproduction or uneven distribution of melanin leads to hyperpigmentation disorders such as melasma and age spots.[7][8]

The key regulatory enzyme in this pathway is tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[5] Consequently, the inhibition of tyrosinase is a primary strategy for developing skin-lightening agents.[7][8]

L-ascorbic acid (Vitamin C) is a well-known antioxidant with anti-melanogenic properties.[5][9] However, its inherent instability and rapid oxidation in formulation have limited its application.[2][10] 3-O-Ethyl Ascorbic Acid (E-AC) was developed to overcome these limitations. It is a stable derivative that effectively penetrates the skin and demonstrates superior resistance to degradation, making it a highly reliable and effective ingredient in cosmetic and dermatological formulations.[1][2][3]

Mechanism of Melanogenesis Inhibition

E-AC employs a multi-faceted approach to inhibit melanin synthesis, targeting various stages of the melanogenic pathway.

Direct Inhibition of Tyrosinase Activity

E-AC directly interferes with the function of tyrosinase, reducing the conversion of tyrosine into melanin precursors.[7][8] This direct enzymatic inhibition is a cornerstone of its depigmenting capability. Studies have shown that E-AC can inhibit mushroom tyrosinase activity by up to 50%.[5] Another mechanism shared with its parent compound, L-ascorbic acid, may involve the acidification of the intramelanocytic environment, creating conditions that are suboptimal for tyrosinase activity.[11]

Downregulation of Melanogenic Proteins and Transcription Factors

Beyond direct enzyme inhibition, E-AC modulates the expression of genes critical to melanogenesis. It has been shown to decrease the protein expression of tyrosinase (TYR) and tyrosinase-related protein 2 (TRP-2) in a dose-dependent manner in B16F10 melanoma cells stimulated by α-melanocyte-stimulating hormone (α-MSH).[1][5] This action is attributed to its ability to suppress the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, through the cAMP-CREB signaling pathway.[6]

Modulation of Upstream Signaling Pathways

Recent research has elucidated E-AC's influence on upstream cellular processes that indirectly affect melanogenesis:

  • Nrf2-Mediated Antioxidant Response: In keratinocytes, E-AC can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[6] This reduces oxidative stress from factors like UVA radiation, thereby suppressing the signaling cascade (p53/POMC/α-MSH) that stimulates melanocytes.[6]

  • Induction of Autophagy: E-AC has been observed to induce autophagy in melanocytes.[6] This process involves the engulfment and degradation of melanosomes by autophagosomes, effectively clearing accumulated melanin and further contributing to its anti-pigmentary effect.[6]

Quantitative Efficacy Data

The efficacy of 3-O-Ethyl Ascorbic Acid has been quantified through various in vitro assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory and Antioxidant Activity of 3-O-Ethyl Ascorbic Acid

ParameterAssayTest SubstanceIC₅₀ ValueReference
Tyrosinase InhibitionMushroom Tyrosinase Activity3-O-Ethyl Ascorbic Acid7.5 g/L[12][13][14]
Tyrosinase InhibitionMushroom Tyrosinase ActivityKojic Acid (Reference)0.04 g/L[15]
Antioxidant ActivityDPPH Radical Scavenging3-O-Ethyl Ascorbic Acid0.032 g/L[12][13][14]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.

Table 2: Cellular Effects of 3-O-Ethyl Ascorbic Acid on Melanogenesis

ParameterCell ModelTreatmentResultReference
Tyrosinase Expressionα-MSH-stimulated B16F10 Murine Melanoma3-O-Ethyl Ascorbic Acid47.5% inhibition compared to control[5]
TRP-2 Expressionα-MSH-stimulated B16F10 Murine Melanoma3-O-Ethyl Ascorbic AcidDose-dependent inhibition[5]
Melanin ContentReconstructed Human Pigmented EpidermisSerum with 30% E-AC and 1% Lactic Acid (4 days)15.52% decrease vs. negative control
Melanin ContentReconstructed Human Pigmented EpidermisSerum with 30% E-AC and 1% Lactic Acid (4 days)17.10% decrease vs. negative control[10]

Detailed Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Mushroom Tyrosinase Activity Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, using L-DOPA as a substrate.

Materials:

  • 3-O-Ethyl Ascorbic Acid (E-AC)

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate Buffer (e.g., 100 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of E-AC in DMSO.

    • Create a series of dilutions of the E-AC stock solution in phosphate buffer to achieve the desired final concentrations.

    • Prepare the L-DOPA substrate solution in phosphate buffer.

    • Prepare the mushroom tyrosinase solution in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the different concentrations of E-AC solution to the test wells.

    • Include a positive control (e.g., Kojic Acid), a negative control (buffer with DMSO, no inhibitor), and a blank control (substrate solution and DMSO without tyrosinase).[5]

  • Reaction Initiation:

    • Add the L-DOPA substrate solution to all wells.[1]

    • Initiate the enzymatic reaction by adding the mushroom tyrosinase solution to all wells except the blank.[1][5]

  • Incubation:

    • Incubate the plate at 37°C for a defined period, typically 30 minutes.[1][5]

  • Measurement:

    • Measure the absorbance of each well at 475 nm using a microplate reader.[1][5] The absorbance is due to the formation of dopachrome.

  • Calculation:

    • Calculate the percentage of tyrosinase inhibition for each E-AC concentration using the formula:

      • % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

Cellular Melanin Content Assay

This protocol measures the amount of melanin in cultured melanocytes (e.g., B16F10 murine melanoma cells) after treatment with E-AC.

Materials:

  • B16F10 murine melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • α-Melanocyte-Stimulating Hormone (α-MSH) to stimulate melanogenesis (optional)

  • 3-O-Ethyl Ascorbic Acid (E-AC)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 1N NaOH with 10% DMSO)[1]

  • 96-well or 6-well plates

  • Microplate reader capable of measuring absorbance at 405 nm or 492 nm[5][16]

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a culture plate and allow them to adhere for 24 hours.[1][5]

    • Treat the cells with various concentrations of E-AC, with or without a stimulant like α-MSH. Include an untreated control group.

    • Incubate the cells for a specified period (e.g., 48-72 hours).[5]

  • Cell Lysis:

    • After incubation, wash the cells with PBS and harvest them by trypsinization or scraping.

    • Centrifuge the cell suspension to obtain a cell pellet.[1]

    • Wash the pellet with PBS.

  • Melanin Solubilization:

    • Dissolve the melanin pellet in the lysis buffer (1N NaOH with 10% DMSO).[1]

    • Incubate at an elevated temperature (e.g., 60-80°C) to fully dissolve the melanin.

  • Quantification:

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm or 492 nm using a microplate reader.[5][16]

    • The melanin content can be normalized to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford) or cell number to account for any effects on cell proliferation.

Western Blotting for Melanogenic Proteins

This technique is used to detect and quantify the expression levels of specific proteins (Tyrosinase, TRP-1, TRP-2, MITF) in cell lysates.

Materials:

  • B16F10 cells treated as described in the melanin content assay

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cell pellets in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-Tyrosinase) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control (e.g., β-actin) to compare expression levels across samples.[5]

Visualizations of Pathways and Protocols

Diagrams created using Graphviz (DOT language) illustrate the key mechanisms and workflows discussed.

melanogenesis_inhibition Figure 1. E-AC's Multifaceted Inhibition of Melanogenesis cluster_stimulus External Stimulus cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UVA UVA p53_POMC p53/POMC Pathway UVA->p53_POMC activates a_MSH_prod α-MSH Production p53_POMC->a_MSH_prod a_MSH_receptor α-MSH Receptor (MC1R) a_MSH_prod->a_MSH_receptor α-MSH Nrf2 Nrf2 Pathway Nrf2->p53_POMC inhibits cAMP_CREB cAMP-CREB Pathway a_MSH_receptor->cAMP_CREB MITF MITF Expression cAMP_CREB->MITF Melanogenic_Enzymes TYR, TRP-1, TRP-2 Expression MITF->Melanogenic_Enzymes Tyrosinase_Activity Tyrosinase Activity Melanogenic_Enzymes->Tyrosinase_Activity Melanin Melanin Synthesis Tyrosinase_Activity->Melanin Autophagy Autophagy (Melanosome Degradation) Autophagy->Melanin degrades EAC 3-O-Ethyl Ascorbic Acid EAC->Nrf2 activates EAC->MITF inhibits EAC->Tyrosinase_Activity inhibits EAC->Autophagy induces tyrosinase_assay Figure 2. Workflow for Mushroom Tyrosinase Activity Assay prep Prepare Reagents: - E-AC dilutions - L-DOPA substrate - Tyrosinase enzyme plate Plate Setup (96-well): Add E-AC, controls, and L-DOPA to wells prep->plate initiate Initiate Reaction: Add tyrosinase solution to wells plate->initiate incubate Incubate at 37°C for 30 minutes initiate->incubate measure Measure Absorbance at 475 nm incubate->measure calculate Calculate % Inhibition measure->calculate melanin_assay Figure 3. Workflow for Cellular Melanin Content Assay cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_quantification Quantification seed Seed B16F10 melanoma cells treat Treat with E-AC for 48-72 hours seed->treat harvest Wash (PBS) and harvest cells treat->harvest pellet Create cell pellet via centrifugation harvest->pellet lyse Dissolve pellet in NaOH/DMSO at 60-80°C pellet->lyse measure Measure Absorbance at 405 nm lyse->measure normalize Normalize to protein content measure->normalize

References

A Technical Guide to the Cellular Protection Against Oxidative Stress by 3-O-Ethylascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a critical factor in cellular aging and the pathogenesis of numerous diseases. 3-O-Ethylascorbic acid (EAA), a stable, etherified derivative of ascorbic acid (Vitamin C), has emerged as a potent agent in mitigating the detrimental effects of oxidative stress.[1][2][3] Unlike its parent molecule, L-ascorbic acid, which is prone to rapid oxidation, EAA's chemical structure confers enhanced stability, allowing for greater bioavailability and sustained antioxidant activity within the cellular environment.[4][5] This technical guide provides an in-depth analysis of the mechanisms by which this compound confers cellular protection against oxidative stress, supported by quantitative data and detailed experimental protocols.

Mechanisms of Cellular Protection

This compound employs a multi-faceted approach to protect cells from oxidative damage, encompassing direct ROS neutralization and the modulation of endogenous antioxidant defense pathways.

Direct Antioxidant Activity: Scavenging of Reactive Oxygen Species

The primary and most immediate protective mechanism of EAA is its ability to directly neutralize harmful free radicals.[3][4] By donating electrons, it effectively quenches ROS, preventing them from damaging critical cellular components such as DNA, lipids, and proteins.[4][6][7] This direct scavenging activity is fundamental to preventing the initiation of the oxidative damage cascade.[7]

Indirect Antioxidant Activity: Upregulation of Endogenous Defense Systems

Beyond its direct ROS scavenging, EAA stimulates the cell's own antioxidant machinery, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9]

  • Nrf2 Pathway Activation: Under conditions of oxidative stress, EAA promotes the translocation of Nrf2 into the nucleus.[8] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.

  • Induction of Antioxidant Enzymes: This leads to the increased expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H dehydrogenase (quinone 1) (NQO-1), and γ-glutamate-cysteine ligase (γ-GCLC), which is involved in glutathione (GSH) synthesis.[8][10] This enzymatic shield enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles.

The coordinated action of direct ROS scavenging and the upregulation of the Nrf2-mediated antioxidant response provides a robust and sustained defense against oxidative insults.

EAA_Antioxidant_Mechanisms cluster_0 Extracellular cluster_1 Cellular Environment cluster_2 Nrf2 Pathway EAA This compound ROS Reactive Oxygen Species (ROS) EAA->ROS Direct Scavenging Nrf2 Nrf2 Activation EAA->Nrf2 Indirect Activation CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus AntioxidantEnzymes Expression of: - HO-1 - NQO-1 - γ-GCLC ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization

Caption: Direct and indirect antioxidant mechanisms of this compound.

Quantitative Data on Antioxidant Efficacy

The antioxidant and cytoprotective effects of this compound have been quantified in various in vitro studies. The following tables summarize key findings.

Table 1: In Vitro Antioxidant Activity

Assay Parameter Result Reference
DPPH Radical Scavenging IC50 0.032 g/L [7][11]

| Tyrosinase Inhibition | IC50 | 7.5 g/L |[7][11] |

Table 2: Effects on Cellular Processes Related to Oxidative Stress

Cellular Process Cell Type Treatment Result Reference
Collagen Synthesis Human Dermal Fibroblasts 30% EAA + 1% Lactic Acid Up to 1115% increase vs. control [7][12]
Tyrosinase Expression α-MSH-stimulated cells EAA 47.5% inhibition vs. control [13]
Total Antioxidant Status (TAS) UVB-irradiated Keratinocytes EAA (150 µM) 74% increase vs. UVB-only [14]

| DNA Damage (γ-H2AX) | Skin Cells | 5 mg/mL EAA | 24% reduction in positive cells vs. control |[12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cytoprotective effects of this compound. The following protocols outline key experimental procedures.

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • Adherent cells (e.g., human keratinocytes, fibroblasts)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • This compound (EAA)

  • Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂), UVA/UVB source)

  • DCFH-DA solution (e.g., 10 mM stock in DMSO)

  • Serum-free culture medium

  • Fluorescence microplate reader or flow cytometer (Excitation: ~490 nm, Emission: ~519 nm)[16]

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry) and allow them to adhere and reach 70-80% confluency.

  • Pre-treatment: Remove the culture medium and treat the cells with various concentrations of EAA in fresh medium for a specified period (e.g., 24 hours). Include a vehicle control group.

  • Induction of Oxidative Stress: Remove the EAA-containing medium. Wash cells once with PBS. Add a solution of the oxidative stressor (e.g., H₂O₂ in serum-free medium) to the cells for a defined duration (e.g., 30-60 minutes).[16] A negative control group (no stressor) should be included.

  • Probe Loading:

    • Prepare a working solution of DCFH-DA (e.g., 10 µM) by diluting the stock solution in serum-free medium immediately before use.[15]

    • Remove the stressor-containing medium and wash the cells twice with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[16]

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a microplate reader or analyze the cells by flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity of treated groups to the control group. A decrease in fluorescence in EAA-treated groups compared to the stressor-only group indicates a reduction in ROS levels.

Protocol 2: Assessment of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a major end-product of lipid peroxidation, as an indicator of oxidative damage to cellular lipids.[17][18]

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature. This reaction forms a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically (at ~532 nm) or fluorometrically.[17][19]

Materials:

  • Cell lysate from treated and control cells

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl) or Acetic acid

  • Butanol

  • MDA standard for calibration curve

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Sample Preparation:

    • Culture and treat cells with EAA and an oxidative stressor as described in Protocol 1.

    • Lyse the cells and determine the total protein concentration (e.g., using a Bradford assay) for normalization.

  • TBARS Reaction:

    • To a defined volume of cell lysate, add an equal volume of TCA solution (e.g., 15% w/v) to precipitate proteins.[19]

    • Centrifuge to pellet the precipitate and collect the supernatant.

    • Add TBA reagent (TBA dissolved in an acidic solution) to the supernatant.

    • Incubate the mixture at high temperature (e.g., 95°C) for 60 minutes.

  • Extraction and Measurement:

    • Cool the samples on ice.

    • Add butanol to the mixture and vortex to extract the pink MDA-TBA adduct into the organic phase.[19]

    • Centrifuge to separate the phases.

    • Transfer the butanol (upper) layer to a new tube or a 96-well plate.

    • Measure the absorbance at ~530-535 nm.[19]

  • Data Analysis:

    • Generate a standard curve using known concentrations of MDA.

    • Calculate the concentration of MDA in the samples from the standard curve.

    • Express the results as MDA equivalents normalized to the total protein concentration (e.g., nmol MDA/mg protein).

Experimental_Workflow A 1. Cell Culture (e.g., Keratinocytes) B 2. Pre-treatment with This compound A->B C 3. Induction of Oxidative Stress (e.g., H₂O₂ or UV Radiation) B->C D 4. Cellular Assays C->D E ROS Measurement (DCFH-DA Assay) D->E F Lipid Peroxidation (TBARS Assay) D->F G Protein Expression (Western Blot for Nrf2, HO-1) D->G H 5. Data Analysis & Quantification E->H F->H G->H I 6. Assessment of Cytoprotective Efficacy H->I

Caption: General experimental workflow for assessing cytoprotective effects.

Conclusion

This compound stands out as a highly effective and stable derivative of Vitamin C for combating cellular oxidative stress. Its protective capabilities are rooted in a dual-action mechanism: the direct scavenging of reactive oxygen species and the potentiation of the cell's intrinsic antioxidant defenses via the Nrf2 signaling pathway.[8][20] The quantitative data and established experimental protocols presented in this guide underscore its significant potential in dermatological and pharmaceutical applications aimed at preventing and repairing oxidative damage. Further research into its synergistic effects and formulation optimization will continue to expand its utility in promoting cellular health and resilience.[4][14]

References

Methodological & Application

Application Notes and Protocols: 3-O-Ethylascorbic Acid Tyrosinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-O-Ethylascorbic acid, a stable etherified derivative of ascorbic acid, is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1][2] Its ability to impede melanin production makes it a compound of significant interest in the development of skin whitening and anti-hyperpigmentation agents in the cosmetic and pharmaceutical industries.[3][4] This document provides a detailed protocol for an in vitro tyrosinase inhibition assay using this compound, along with relevant quantitative data and pathway diagrams.

Mechanism of Action

This compound exerts its skin-lightening effects by directly inhibiting the enzymatic activity of tyrosinase.[1][2] Tyrosinase catalyzes the initial and rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5][6] By inhibiting tyrosinase, this compound effectively reduces the production of melanin.[1] Furthermore, studies have indicated that it can also decrease the expression of tyrosinase (TYR) and tyrosinase-related protein 2 (TRP-2) at the protein level.[1][2]

Quantitative Data: Tyrosinase Inhibition

The inhibitory potency of this compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Inhibitor Enzyme Source Substrate IC50 Value Reference
This compoundMushroomL-DOPA7.5 g/L (~36.7 mM)[3][7]
This compoundNot SpecifiedL-DOPA0.15 mmol/L (150 µM)[8]

Note: The significant difference in reported IC50 values may be attributable to variations in experimental conditions, such as enzyme and substrate concentrations, buffer pH, and incubation time.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol outlines a colorimetric in vitro assay to determine the tyrosinase inhibitory activity of this compound using L-DOPA as a substrate.

Materials:

  • This compound

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm[1][2]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a specific volume of each this compound dilution.

    • Positive Control: Add a known tyrosinase inhibitor (e.g., Kojic acid) instead of the test compound.

    • Negative Control (Enzyme Control): Add the same volume of phosphate buffer (or DMSO in buffer if used as a vehicle) instead of the inhibitor.

    • Blank: Add phosphate buffer instead of the enzyme and inhibitor.

  • Enzyme Addition and Incubation:

    • Add the mushroom tyrosinase solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).[1][9]

  • Substrate Addition and Reaction Initiation:

    • Add the L-DOPA solution to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[1][2]

    • Measure the absorbance of each well at 475 nm using a microplate reader.[1][2][10] The formation of dopachrome from the oxidation of L-DOPA results in a colored product that can be quantified.[10]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:

      % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Sample) / Absorbance of Negative Control] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

Melanin Biosynthesis Pathway and Inhibition by this compound

Melanin_Biosynthesis_Inhibition cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor 3-O-Ethylascorbic Acid Inhibitor->LDOPA Inhibits

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

Experimental Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - this compound dilutions - Tyrosinase solution - L-DOPA solution B Dispense inhibitor/control into 96-well plate A->B C Add Tyrosinase (Incubate 10 min at 37°C) B->C D Add L-DOPA to initiate reaction C->D E Incubate 30 min at 37°C D->E F Measure Absorbance at 475 nm E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Workflow for the in vitro tyrosinase inhibition assay.

References

Application Note: Quantification of 3-O-Ethyl Ascorbic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Ethyl Ascorbic Acid, a stable derivative of Vitamin C, is widely utilized in cosmetic and pharmaceutical formulations for its antioxidant, anti-aging, and skin-lightening properties.[1][2] Accurate quantification of this active ingredient is critical for formulation development, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most prevalently reported, robust, and reliable method for the determination of 3-O-Ethyl Ascorbic Acid.[3] This document provides detailed protocols and comparative data from various validated HPLC methods.

Experimental Protocols

A generalized workflow for the quantification of 3-O-Ethyl Ascorbic Acid using HPLC is presented below. Specific parameters may vary based on the laboratory equipment, sample matrix, and desired sensitivity.

Materials and Reagents
  • Reference Standard: 3-O-Ethyl Ascorbic Acid (Purity ≥98.5%)[1]

  • Solvents: HPLC grade Methanol, Acetonitrile, and Water

  • Buffers and Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Acetic Acid

  • Instrumentation:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

    • Analytical balance

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

    • Sonicator

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of 3-O-Ethyl Ascorbic Acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or the mobile phase.[3][4] Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution into volumetric flasks using the mobile phase as the diluent. A typical concentration range for generating a calibration curve might be from 0.1 µg/mL to 100 µg/mL, depending on the specific method's sensitivity.[3][5]

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., cream, serum, health drink). The primary goal is to extract the 3-O-Ethyl Ascorbic Acid into a solvent compatible with the HPLC mobile phase and remove interfering substances.

  • For Creams and Lotions:

    • Accurately weigh a known amount of the product into a centrifuge tube.

    • Add a precise volume of a suitable extraction solvent (e.g., methanol).

    • Vortex vigorously for several minutes to disperse the sample.

    • Sonicate for 15-20 minutes to ensure complete extraction.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • For Aqueous Solutions (Serums, Drinks):

    • Dilute a known volume of the product with the mobile phase in a volumetric flask.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

HPLC Chromatographic Conditions

Several validated methods have been reported. The choice of method depends on the available instrumentation, required sensitivity, and the need for simultaneous analysis of other components. Reversed-phase HPLC (RP-HPLC) is typically performed on a C18 column with a mobile phase comprising an aqueous buffer and an organic modifier.[3]

Method 1: Isocratic RP-HPLC [3][5]

  • Column: SHIMADZU Shim-pack VP-C18ODS (150 mm × 4.6 mm, 5 µm) with a C18 guard column.

  • Mobile Phase: Methanol / 0.025 M KH₂PO₄ solution (20:80, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

Method 2: Gradient RP-HPLC for Simultaneous Analysis [6]

  • Column: ODS-3 RP-C18 Inertsil column.

  • Mobile Phase: Gradient elution using a mixture of water, methanol, and acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Method 3: Isocratic RP-HPLC for Health Drinks [3][7]

  • Column: Symmetry C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Water (with acetic acid) / Methanol (95:5, v/v).

  • Flow Rate: 0.9 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

Data Presentation: Quantitative Performance

The performance of various validated HPLC methods for the quantification of 3-O-Ethyl Ascorbic Acid is summarized below.

ParameterMethod 1Method 2 (Simultaneous)Method 3 (Adapted)
Linearity Range 0 - 100 mg/L[3][5]40 - 240 µg/mL[4]0.1 - 0.6 µg/mL[3]
Correlation Coeff. (r²) 0.9992 (r)[3][5]>0.999[6]0.9979 (r)
Accuracy (% Recovery) 97.75% - 100.60%[3][5]97.88% - 100.63%[6]Not Specified
Precision (%RSD) 2.6% (n=5)[3][5]< 2%[6]Not Specified
Limit of Detection (LOD) Not Specified0.10 µg/mL[3]0.01 µg/mL[3]
Limit of Quant. (LOQ) Not Specified0.31 µg/mL[3]0.1 µg/mL[3]

Mandatory Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from sample handling to final quantification.

G cluster_prep Preparation Stage cluster_analysis HPLC Analysis Stage cluster_data Data Processing Stage A Weighing (Sample/Standard) B Dissolution & Extraction in Solvent A->B C Serial Dilution (for Standards) B->C D Filtration (0.45 µm filter) C->D E Injection into HPLC System D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Peak Integration & Area Measurement G->H I Calibration Curve Generation H->I J Quantification of Analyte in Sample I->J

Caption: Generalized workflow for 3-O-Ethyl Ascorbic Acid quantification.

HPLC System Configuration

This diagram shows the logical relationship between the core components of the HPLC system used for the analysis.

HPLC_System A Mobile Phase Reservoir(s) B Degasser A->B C HPLC Pump (Isocratic/Gradient) B->C D Autosampler/ Manual Injector C->D E Column Compartment (with C18 Column) D->E F UV/Vis Detector E->F G Data Acquisition System (PC) F->G H Waste F->H

Caption: Logical diagram of the HPLC instrument components.

References

Application Notes and Protocols: 3-O-Ethyl Ascorbic Acid in Human Dermal Fibroblast Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Ethyl Ascorbic Acid (EAA) is a stable, etherified derivative of ascorbic acid (Vitamin C) that has garnered significant attention in dermatological and cosmetic research. Unlike its parent molecule, which is prone to oxidation, EAA offers enhanced stability while retaining the biological benefits of Vitamin C. These application notes provide a comprehensive overview of the effects of 3-O-Ethyl Ascorbic Acid on human dermal fibroblasts (HDFs), the primary cell type responsible for synthesizing the skin's extracellular matrix. The following sections detail the impact of EAA on key cellular processes, including collagen synthesis, antioxidant defense, and inflammatory responses, supported by detailed experimental protocols for in vitro evaluation.

Data Presentation

The following tables summarize the quantitative effects of 3-O-Ethyl Ascorbic Acid on various parameters in human dermal fibroblast cell cultures.

Table 1: Effect of 3-O-Ethyl Ascorbic Acid on Collagen Synthesis

Concentration (µM)Collagen Synthesis Increase (%)Assay MethodReference
100 - 300120 - 191% (as ascorbyl 2-O-coumarate, a related derivative)Procollagen Type I C-peptide ELISA[1]
1250 (mg/mL)~1078% (in a serum containing 30% EAA)Collagen Assay[2]
2500 (mg/mL)~1115% (in a serum containing 30% EAA)Collagen Assay[2]

Table 2: Antioxidant Activity of 3-O-Ethyl Ascorbic Acid

ParameterResultMethodReference
DPPH Radical ScavengingIC50: 0.032 g/LDPPH Assay[3]
Reactive Oxygen Species (ROS) ReductionProtects against UV-induced oxidative damageIn vitro cell culture[4]

Table 3: Anti-inflammatory Effects of 3-O-Ethyl Ascorbic Acid

Inflammatory MarkerEffectCell TypeNotesReference
IL-6, IL-8Dose-dependent inhibition of H2O2-induced mRNA expression (by Vitamin C)Human Dermal FibroblastsData for Ascorbic Acid, similar effects expected for EAA[5]
NF-κBGradual decrease in protein level (by Vitamin C)Human Dermal FibroblastsData for Ascorbic Acid, similar effects expected for EAA[5]

Table 4: Effect of 3-O-Ethyl Ascorbic Acid on Matrix Metalloproteinase-1 (MMP-1)

ConcentrationMMP-1 InhibitionNotesReference
Not SpecifiedAscorbyl 2-O-coumarate (a related derivative) decreased MMP-1 levelsSuggests a role in regulating collagen metabolism.[1]
50 µMSmall inhibitory effect (by a different amphiphilic vitamin C derivative)Highlights the potential for stable vitamin C derivatives to inhibit MMP-1.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 3-O-Ethyl Ascorbic Acid in Collagen Synthesis

collagen_synthesis_pathway EAA 3-O-Ethyl Ascorbic Acid Cell Dermal Fibroblast EAA->Cell Prolyl_Hydroxylase Prolyl Hydroxylase Cell->Prolyl_Hydroxylase Uptake & Conversion to Ascorbic Acid Lysyl_Hydroxylase Lysyl Hydroxylase Cell->Lysyl_Hydroxylase Procollagen Procollagen (Hydroxylated) Prolyl_Hydroxylase->Procollagen Cofactor for Proline Hydroxylation Lysyl_Hydroxylase->Procollagen Cofactor for Lysine Hydroxylation Collagen Collagen Fibril Procollagen->Collagen Secretion & Assembly

Caption: EAA increases collagen synthesis by acting as a cofactor for key enzymes.

Experimental Workflow for Assessing Collagen Production

collagen_assay_workflow Start Seed Human Dermal Fibroblasts Incubate1 Incubate for 24h (Adhesion) Start->Incubate1 Treat Treat with varying concentrations of EAA Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Collect Collect Cell Culture Supernatant and/or Cell Lysate Incubate2->Collect Assay Perform Sirius Red Collagen Assay Collect->Assay Measure Measure Absorbance at 540 nm Assay->Measure

Caption: Workflow for quantifying collagen production in HDFs treated with EAA.

Experimental Workflow for Antioxidant Activity (ROS Detection)

ros_assay_workflow Start Seed Human Dermal Fibroblasts Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with EAA Incubate1->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H2O2 or UV) Pretreat->Induce_Stress Stain Stain with DCFH-DA Induce_Stress->Stain Incubate2 Incubate for 30 min Stain->Incubate2 Measure Measure Fluorescence (Ex/Em ~485/535 nm) Incubate2->Measure

Caption: Workflow for assessing the antioxidant capacity of EAA in HDFs.

Experimental Protocols

Protocol 1: Human Dermal Fibroblast Cell Culture

1.1. Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • T-75 cell culture flasks

  • 6-well, 24-well, or 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

1.2. Procedure:

  • Thawing Cells: Thaw cryopreserved HDFs rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Fibroblast Growth Medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh growth medium. Seed the cells into a T-75 flask at a density of 5,000-10,000 cells/cm².

  • Cell Maintenance: Incubate the cells at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with growth medium, centrifuge, and resuspend the cells for seeding into new flasks or plates for experiments.

Protocol 2: Assessment of Collagen Production (Sirius Red Assay)

2.1. Materials:

  • Cultured HDFs in 24-well plates

  • Sirius Red solution (0.1% in saturated picric acid)

  • 0.01 N HCl

  • 0.1 N NaOH

  • Spectrophotometer (plate reader)

2.2. Procedure:

  • Culture HDFs to near confluency in 24-well plates and treat with various concentrations of 3-O-Ethyl Ascorbic Acid for 48-72 hours.

  • Remove the culture medium and wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the fixed cells twice with distilled water.

  • Add 500 µL of Sirius Red solution to each well and incubate for 1 hour at room temperature with gentle shaking.

  • Aspirate the staining solution and wash the wells five times with 0.01 N HCl to remove unbound dye.

  • Add 250 µL of 0.1 N NaOH to each well to elute the bound dye.

  • Measure the absorbance of the eluted dye at 540 nm using a microplate reader.

  • Normalize the results to cell number or total protein content.

Protocol 3: Determination of Antioxidant Activity (DCFH-DA Assay)

3.1. Materials:

  • Cultured HDFs in a black, clear-bottom 96-well plate

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Oxidative stress inducer (e.g., H₂O₂, UV radiation)

  • Fluorescence microplate reader

3.2. Procedure:

  • Seed HDFs in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 3-O-Ethyl Ascorbic Acid for 1-24 hours.

  • Remove the treatment medium and wash the cells with warm HBSS.

  • Load the cells with 10-25 µM DCFH-DA in HBSS and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess DCFH-DA.

  • Induce oxidative stress by adding an appropriate concentration of H₂O₂ or exposing the cells to UV radiation.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over time.

Protocol 4: Assessment of Anti-inflammatory Activity (ELISA for IL-6 and TNF-α)

4.1. Materials:

  • Cultured HDFs in 24-well plates

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, or H₂O₂)

  • Human IL-6 and TNF-α ELISA kits

  • Spectrophotometer (plate reader)

4.2. Procedure:

  • Seed HDFs in 24-well plates and grow to near confluency.

  • Pre-treat the cells with various concentrations of 3-O-Ethyl Ascorbic Acid for 24 hours.

  • Induce an inflammatory response by treating the cells with an inflammatory stimulus (e.g., 1 µg/mL LPS or H₂O₂) for a specified time (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

Protocol 5: Measurement of MMP-1 Activity

5.1. Materials:

  • Cultured HDFs in 6-well plates

  • MMP-1 Activity Assay Kit (Fluorometric or Colorimetric)

  • Fluorometer or spectrophotometer (plate reader)

5.2. Procedure:

  • Culture HDFs and treat with various concentrations of 3-O-Ethyl Ascorbic Acid as described in previous protocols.

  • Collect the cell culture supernatant, as MMP-1 is a secreted enzyme.

  • Perform the MMP-1 activity assay using a commercial kit, following the manufacturer's protocol. These kits typically involve a specific MMP-1 substrate that releases a fluorescent or colored product upon cleavage.

  • Measure the fluorescence or absorbance using a plate reader.

  • The activity can be calculated based on a standard curve provided with the kit.

Conclusion

3-O-Ethyl Ascorbic Acid demonstrates significant potential in dermatological applications due to its multifaceted effects on human dermal fibroblasts. Its ability to stimulate collagen synthesis, provide antioxidant protection, and potentially modulate inflammatory responses and MMP activity makes it a valuable compound for further research and development in the fields of skincare, anti-aging, and wound healing. The protocols provided herein offer a standardized framework for the in vitro investigation of these effects.

References

Application Notes: Assessing Collagen Synthesis with 3-O-Ethyl Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-Ethyl Ascorbic Acid (EAA) is a stable, etherified derivative of ascorbic acid (Vitamin C) that has gained prominence in dermatological and cosmetic research for its potent anti-aging and skin-brightening properties.[1][2] Unlike L-ascorbic acid, which is susceptible to oxidation, the ethyl group at the third carbon position enhances the molecule's stability and skin penetration.[1][2] EAA stimulates collagen synthesis, a critical process for maintaining skin structure, elasticity, and firmness.[3][4]

The primary mechanism by which EAA promotes collagen production involves acting as an essential cofactor for the enzymes prolyl and lysyl hydroxylase.[3][5] These enzymes are crucial for the hydroxylation of proline and lysine residues during procollagen synthesis, a necessary step for the formation of a stable, triple-helix collagen molecule.[6] Furthermore, ascorbic acid and its derivatives can upregulate the transcription of procollagen genes and stabilize procollagen mRNA, leading to an overall increase in collagen output.[7] These application notes provide detailed protocols for researchers to effectively assess the impact of 3-O-Ethyl Ascorbic Acid on collagen synthesis in vitro.

Quantitative Data Summary

The following table summarizes the reported effects of 3-O-Ethyl Ascorbic Acid on collagen production from in vitro studies.

TreatmentCell TypeDurationOutcomeReference
Cosmetic serum with 30% 3-O-Ethyl Ascorbic Acid & 1% Lactic AcidHuman Dermal Fibroblasts24 hoursDose-dependent increase in collagen content by 1078% and 1115% compared to untreated cells.[6][7][6][7]
3-O-Ethyl Ascorbic Acid in combination with GlycinamideHuman Dermal Fibroblasts48 hoursSynergistically enhanced collagen production to levels similar to TGF-β1 treatment.[5][5]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of 3-O-Ethyl Ascorbic Acid in stimulating collagen synthesis and the general experimental workflow for its assessment.

EAA_Collagen_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_cell Dermal Fibroblast cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_secretion EAA_ext 3-O-Ethyl Ascorbic Acid EAA_intra 3-O-Ethyl Ascorbic Acid EAA_ext->EAA_intra Uptake Hydroxylation Prolyl & Lysyl Hydroxylation EAA_intra->Hydroxylation Cofactor Transcription Transcription EAA_intra->Transcription Upregulates Procollagen Procollagen (unstable) Procollagen->Hydroxylation StableProcollagen Stable Procollagen (Triple Helix) Hydroxylation->StableProcollagen SecretedProcollagen Secreted Procollagen StableProcollagen->SecretedProcollagen Secretion COL1A1 COL1A1 Gene COL1A1->Transcription mRNA Procollagen mRNA Transcription->mRNA mRNA->Procollagen Translation MatureCollagen Mature Collagen Fibers SecretedProcollagen->MatureCollagen Cleavage of Propeptides

Caption: Signaling pathway of 3-O-Ethyl Ascorbic Acid in collagen synthesis.

Experimental_Workflow Experimental Workflow for Assessing Collagen Synthesis start 1. Cell Culture (e.g., Human Dermal Fibroblasts) treatment 2. Treatment - Control (Vehicle) - 3-O-Ethyl Ascorbic Acid - Positive Control (e.g., TGF-β1) start->treatment incubation 3. Incubation (e.g., 24-72 hours) treatment->incubation collection 4. Sample Collection incubation->collection supernatant Culture Supernatant (Secreted Collagen) collection->supernatant cell_layer Cell Layer (Cell-Associated Collagen & RNA) collection->cell_layer sirius_red_supernatant Sirius Red Assay (Total Soluble Collagen) supernatant->sirius_red_supernatant sirius_red_cell Sirius Red Assay (Cell-Associated Collagen) cell_layer->sirius_red_cell western_blot Western Blot (Collagen Type I Protein) cell_layer->western_blot qpcr qPCR (COL1A1 mRNA Expression) cell_layer->qpcr analysis 5. Analysis sirius_red_supernatant->analysis sirius_red_cell->analysis western_blot->analysis qpcr->analysis

Caption: General workflow for evaluating the effect of EAA on collagen synthesis.

Experimental Protocols

Protocol 1: Quantification of Total Collagen using Sirius Red Assay

This assay quantifies total fibrillar collagen (types I-V) by utilizing the specific binding of the Sirius Red dye to the collagen triple helix.[8][9] The protocol is adapted for a 96-well plate format for both cell-associated and secreted collagen.[10][11]

Materials:

  • Human Dermal Fibroblasts (or other relevant cell line)

  • Cell Culture Medium (e.g., DMEM)

  • 3-O-Ethyl Ascorbic Acid

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution: Kahle's solution (26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)[11]

  • Sirius Red Staining Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in 1% acetic acid.[11]

  • Washing Solution: 0.1 M HCl[11][12]

  • Elution Buffer: 0.1 M NaOH[11][12]

  • 96-well clear flat-bottom tissue culture plates

  • Microplate reader (530-570 nm)

Procedure:

  • Cell Culture and Treatment:

    • Seed fibroblasts in a 96-well plate and culture until they reach desired confluency.

    • Treat cells with various non-cytotoxic concentrations of 3-O-Ethyl Ascorbic Acid, a vehicle control, and a positive control (e.g., TGF-β1) for 24-48 hours.[13]

  • Sample Collection:

    • After incubation, carefully collect the culture medium from each well into microcentrifuge tubes or a V-bottom 96-well plate for analysis of secreted collagen (Proceed to Step 4).

    • The remaining cell layer will be used for analyzing cell-associated collagen.

  • Quantification of Cell-Associated Collagen:

    • Wash the cell layer gently with 200 µL/well of PBS.

    • Fix the cells by adding 50 µL/well of Kahle's fixative solution and incubate for 15 minutes at room temperature.[11]

    • Wash again with 200 µL/well of PBS.

    • Add 50 µL/well of Sirius Red staining solution and incubate for 1 hour at room temperature.[11]

    • Aspirate the staining solution and wash the wells thoroughly with 400 µL/well of 0.1 M HCl to remove unbound dye.[11]

    • Elute the bound dye by adding 100 µL/well of 0.1 M NaOH and pipetting to dissolve the pellet completely.[11][12]

    • Transfer 100 µL of the eluate to a new flat-bottom 96-well plate and measure the optical density (OD) at 540 nm.[12]

  • Quantification of Secreted Collagen (from supernatant):

    • Note: Collagen concentration in culture media is often low. A concentration step may be required.[10]

    • In a microcentrifuge tube, mix 500 µL of the collected culture supernatant with 100 µL of a precipitation solution (0.1% Sirius Red in 3% acetic acid).[11][12]

    • Incubate for 30 minutes at room temperature to precipitate the collagen-dye complex.[12]

    • Centrifuge at 12,000 x g for 10 minutes to pellet the complex.[12]

    • Carefully aspirate the supernatant and wash the pellet with 500 µL of 0.1 M HCl.[12]

    • Centrifuge again, discard the supernatant, and add 250 µL of Elution Buffer (0.1 M NaOH) to dissolve the pellet.[8]

    • Transfer 200 µL to a 96-well plate and read the absorbance at 540 nm.[8]

  • Data Analysis:

    • Prepare a standard curve using known concentrations of purified collagen (e.g., rat tail or bovine type I collagen).

    • Calculate the collagen concentration in the samples based on the standard curve.

Protocol 2: Western Blot Analysis of Collagen Type I

This protocol allows for the specific detection and semi-quantification of Collagen Type I protein expression.[14][15]

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein Assay Kit (e.g., BCA or Bradford)

  • SDS-PAGE gels (4-12% Tris-glycine gels are recommended for procollagen resolution)[16]

  • PVDF membranes

  • Blocking Buffer: 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit anti-Collagen Type I antibody (e.g., Proteintech 14695-1-AP, Santa Cruz Biotechnology).[15][17]

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) detection kit.

  • Internal Control: Antibody against β-actin or GAPDH.

Procedure:

  • Protein Extraction:

    • After treatment and incubation, wash cells with ice-cold PBS.

    • Lyse cells directly in the culture dish with ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard protein assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing with Laemmli sample buffer. Note: For procollagen analysis, avoiding boiling and reducing agents (like BME) may be necessary to maintain certain epitopes.[16]

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary anti-Collagen Type I antibody (diluted in blocking buffer, e.g., 1:1000 - 1:3000) overnight at 4°C.[15][17]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent according to the manufacturer's instructions.

    • Visualize the protein bands using an imaging system.

    • Perform densitometric analysis of the bands, normalizing the Collagen Type I signal to the internal control (e.g., β-actin).

Protocol 3: Quantitative RT-PCR (qPCR) for COL1A1 Gene Expression

This protocol measures the mRNA levels of COL1A1, the gene encoding the alpha-1 chain of type I collagen, to assess transcriptional changes.[14][18]

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument (e.g., ABI Prism 7000)[18]

  • Primers for human COL1A1 and a reference gene (e.g., GAPDH).

    • COL1A1 Forward Primer Example: 5′-TCTGCGACAACGGCAAGGTG-3′[18]

    • COL1A1 Reverse Primer Example: 5′-GACGCCGGTGGTTTCTTGGT-3′[18]

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Following cell treatment and incubation, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit.

    • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

    • Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) for each sample using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix for each sample in triplicate, including the cDNA template, forward and reverse primers for the target gene (COL1A1) or reference gene (GAPDH), and SYBR Green master mix.

    • Perform the qPCR reaction using a standard thermal cycling program, for example:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of: 95°C for 15 seconds and 60°C for 1 minute.[18][19]

      • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative expression of COL1A1 mRNA using the ΔΔCt method.

    • Normalize the Ct value of COL1A1 to the Ct value of the reference gene (GAPDH) for each sample (ΔCt = CtCOL1A1 - CtGAPDH).

    • Calculate the fold change in expression relative to the control group (ΔΔCt = ΔCtTreated - ΔCtControl). The final fold change is calculated as 2-ΔΔCt.

References

Application Notes & Protocols: In Vitro Skin Permeation of 3-O-Ethyl-L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies with 3-O-Ethyl-L-ascorbic acid (EAC), a stable derivative of Vitamin C. The following sections detail the experimental setup, protocols, and data interpretation based on published studies.

Introduction

3-O-Ethyl-L-ascorbic acid (EAC) is a widely utilized derivative of L-ascorbic acid in cosmetic and dermatological formulations due to its enhanced stability.[1][2] Understanding its penetration through the stratum corneum is crucial for optimizing topical delivery systems. In vitro skin permeation studies using Franz diffusion cells are the standard method for assessing the percutaneous absorption of cosmetic ingredients like EAC.[3][4] These studies provide valuable data on the extent and rate of skin absorption, aiding in formulation development and safety assessments.

Experimental Overview & Workflow

The general workflow for an in vitro skin permeation study of 3-O-Ethyl-L-ascorbic acid involves several key stages, from skin membrane preparation to data analysis. The process is designed to mimic in vivo conditions, providing a reliable model for assessing topical bioavailability.

G prep Skin Membrane Preparation mount Mounting Skin in Franz Diffusion Cell prep->mount equil Equilibration mount->equil apply Application of EAC Formulation equil->apply sample Receptor Fluid Sampling (Time Points) apply->sample analysis HPLC Analysis of Samples sample->analysis mass_balance Mass Balance Study (End of Experiment) sample->mass_balance 24h data Data Analysis & Permeation Profile analysis->data mass_balance->data

Experimental workflow for in vitro skin permeation studies of 3-O-Ethyl-L-ascorbic acid.

Detailed Experimental Protocols

Franz Diffusion Cell Setup and Skin Preparation

This protocol is based on methodologies reported for porcine and human skin models.[3][5]

Materials:

  • Vertical glass Franz diffusion cells (e.g., with a ~1 cm² diffusion area)

  • Full-thickness porcine ear skin or heat-separated human epidermis

  • Receptor medium: Phosphate buffered saline (PBS), pH 7.3 ± 0.2

  • Circulating water bath

  • Magnetic stirrer and stir bars

Protocol:

  • Skin Preparation:

    • For porcine skin: Excise full-thickness skin from the ear, carefully removing any underlying cartilage and subcutaneous fat.

    • For human skin: Obtain abdominal skin from cosmetic surgery with ethical approval. Prepare heat-separated epidermis by immersing the full-thickness skin in water at 60°C for 60 seconds, after which the epidermis can be gently peeled off.

    • Cut the prepared skin membrane into sections appropriately sized for the Franz diffusion cells.

  • Cell Assembly:

    • Mount the skin membrane between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum side faces the donor compartment.

    • Clamp the compartments together securely.

  • Receptor Chamber:

    • Fill the receptor chamber with freshly prepared PBS (pH 7.3), ensuring no air bubbles are trapped beneath the skin.

    • Add a small magnetic stir bar to the receptor chamber.

  • Equilibration:

    • Place the assembled cells in a circulating water bath set to maintain a skin surface temperature of 32 ± 1°C.

    • Equilibrate the skin for at least 30 minutes with continuous stirring of the receptor fluid.

Permeation Study

Protocol:

  • Dose Application:

    • Apply a finite dose of the 2% 3-O-Ethyl-L-ascorbic acid formulation (e.g., 5 µL/cm²) to the surface of the skin in the donor compartment.[5][6]

  • Sampling:

    • At predetermined time intervals (e.g., 2, 5, 8, 10, 12, and 24 hours), collect an aliquot (e.g., 200 µL) of the receptor fluid.[3]

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.[3]

  • Sample Storage: Store the collected samples at a suitable temperature (e.g., 4°C) until analysis.

Mass Balance Study

A mass balance study is conducted at the end of the permeation experiment to account for the total amount of applied EAC.[3][5]

Protocol:

  • Surface Wash:

    • Wash the surface once with 1 mL of methanol, followed by three washes with 1 mL of a water:methanol (50:50, v/v) solution.[3][5]

    • Swab the surface with a cotton bud.[3][5] Combine all washes and the swab for analysis.

  • Skin Extraction:

    • Dismount the skin from the Franz cell.

    • Place the skin sample into a tube with a known volume of a suitable solvent (e.g., 1 mL of water:methanol, 50:50, v/v).[3]

    • Extract the EAC from the skin using a method like orbital shaking for at least 5 hours.[3]

  • Receptor Fluid: The entire volume of the receptor fluid at the end of the experiment is also collected for analysis.

Sample Analysis

Quantification of 3-O-Ethyl-L-ascorbic acid in the collected samples is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method.[3][5]

Quantitative Data Summary

The following tables summarize the cumulative permeation of 2% 3-O-Ethyl-L-ascorbic acid from various solvent systems after 24 hours.

Table 1: Permeation in Porcine Skin with Binary and Ternary Solvent Systems
Vehicle Composition (w/w)Cumulative Permeation (µg/cm²)Percentage of Applied Dose (%)
Propylene Glycol (PG)7.5 ± 3.27.5
Isopropyl Alcohol (IPA)0.5 ± 0.60.6
PG:PGML (0.75:0.25)37.5 ± 1.9Not Reported
PG:PGML (0.50:0.50)37.2 ± 9.8Not Reported
PG:IPA (0.75:0.25)Not Reported5.5 - 8.8
PG:PGML:IPM (Optimal)64.1 ± 13.3Up to 70.9
PG:PGML:MCT17.2 ± 5.3 to 22.7 ± 5.2Not Reported

Data sourced from Iliopoulos et al. (2020).[5] PGML: Propylene glycol monolaurate; IPM: Isopropyl myristate; MCT: Medium-chain triglycerides.

Table 2: Comparison of Permeation in Human Epidermis vs. LabSkin™
Skin ModelCumulative Permeation at 24h (µg/cm²)Percentage of Applied Dose (%)
Human Epidermis49.4 ± 4.158.0 ± 4.2
LabSkin™41.3 ± 2.055.1 ± 1.8

Formulation: 2% EAC in PG:PGML:IPM (0.65:0.30:0.05, w/w).[3][6] Data sourced from Iliopoulos et al. (2022).[3][4][6]

Data Interpretation and Considerations

  • Vehicle Effects: The choice of solvent system significantly impacts the skin permeation of EAC. Binary combinations of propylene glycol (PG) with propylene glycol monolaurate (PGML) have been shown to enhance permeation compared to individual solvents.[5] Ternary systems, particularly those including isopropyl myristate (IPM), can further increase delivery.[5]

  • Skin Model Comparison: While EAC was detected earlier in the receptor fluid when using the LabSkin™ model (from 2 hours) compared to human epidermis (from 5 hours), the cumulative amounts permeated after 24 hours were comparable between the two models.[3][6] This suggests that LabSkin™ can be a promising surrogate for human skin in permeability testing for hydrophilic actives like EAC.[6]

  • Stability: Although more stable than L-ascorbic acid, the stability of EAC in different formulations and receptor fluids should be considered. One study noted higher stability in MilliQ water compared to PBS as a receptor fluid.[7]

  • Finite Dose: The use of a finite dose (e.g., 5 µL/cm²) in these studies is crucial as it better reflects the real-world application of topical products.[5][6]

Conclusion

The provided protocols and data offer a robust framework for conducting and interpreting in vitro skin permeation studies of 3-O-Ethyl-L-ascorbic acid. By carefully selecting the skin model, vehicle formulation, and experimental conditions, researchers can generate reliable data to guide the development of effective topical products. The use of standardized methods, such as those employing Franz diffusion cells, ensures comparability and reproducibility of results.

References

Application Notes and Protocols for Topical Delivery Research of 3-O-Ethylascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Ethylascorbic acid, a stable ether derivative of ascorbic acid, is a potent multifunctional active ingredient for topical applications. Its enhanced stability and lipophilicity compared to L-ascorbic acid make it an attractive candidate for cosmetic and dermatological formulations.[1] This document provides detailed application notes and protocols for researchers investigating the topical delivery of this compound, focusing on its formulation, mechanism of action, and efficacy testing. Key benefits of this compound for the skin include antioxidant protection, collagen synthesis stimulation, anti-inflammatory effects, and skin brightening.[2][3][4]

Physicochemical Properties and Formulation Guidelines

A comprehensive understanding of the physicochemical properties of this compound is crucial for developing effective topical delivery systems.

PropertyValueReference
Molecular Weight204.18 g/mol [5]
Melting Point112.0 to 116.0 °C[2]
SolubilitySoluble in water, glycols, and ethanol.[1]
Optimal pH for Stability4.0 - 6.5[1]
Log P (o/w)-1.1[6]

Formulation Recommendations:

  • pH: Maintain the final formulation pH between 4.0 and 6.5 for optimal stability.[1]

  • Solvents: Due to its solubility in both water and oil, it can be incorporated into a variety of formulation types, including serums, creams, and lotions.[2] Propylene glycol and its derivatives have been shown to enhance skin permeation.[6]

  • Antioxidant Synergy: For enhanced antioxidant effects, consider co-formulating with other antioxidants like Vitamin E (tocopherol) and ferulic acid.

  • Typical Usage Levels: Concentrations typically range from 0.5% to 3% in cosmetic formulations, depending on the intended application (e.g., 1-3% for brightening serums, 0.5-2% for anti-aging creams).[1]

Mechanism of Action & Signaling Pathways

This compound exerts its beneficial effects on the skin through several key mechanisms:

  • Antioxidant Activity: It effectively neutralizes free radicals generated by environmental stressors such as UV radiation and pollution, thereby protecting skin cells from oxidative damage.[2]

  • Collagen Synthesis: It stimulates the synthesis of collagen, a crucial protein for maintaining skin elasticity and firmness, thus helping to reduce the appearance of fine lines and wrinkles.[2]

  • Anti-inflammatory Effects: It exhibits anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor involved in the inflammatory response. This can be beneficial in managing skin conditions like acne and rosacea.

  • Skin Brightening: It inhibits the activity of tyrosinase, a key enzyme in melanin production, leading to a reduction in hyperpigmentation and a more even skin tone.[3]

Signaling Pathway for Anti-inflammatory Action:

G Inflammatory Stimulus (e.g., UV, Pathogens) Inflammatory Stimulus (e.g., UV, Pathogens) ROS ROS Inflammatory Stimulus (e.g., UV, Pathogens)->ROS IKK Activation IKK Activation ROS->IKK Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation NF-kB Translocation to Nucleus NF-kB Translocation to Nucleus IkB Degradation->NF-kB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Translocation to Nucleus->Pro-inflammatory Gene Expression This compound This compound This compound->ROS Inhibits G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare Porcine Skin Membrane B Mount Skin on Franz Cell A->B C Equilibrate System B->C D Apply Formulation to Donor Compartment C->D E Sample Receptor Fluid at Time Intervals D->E F Quantify this compound by HPLC E->F G Calculate Permeation Parameters F->G

References

Application Notes and Protocols for the Analysis of 3-O-Ethylascorbic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-Ethylascorbic acid, a stable derivative of Vitamin C, is a popular active ingredient in cosmetic formulations due to its skin-lightening and anti-aging properties. It functions by inhibiting tyrosinase, a key enzyme in melanin production, and by promoting collagen synthesis.[1] Accurate quantification of this compound in cosmetic products is crucial for ensuring product efficacy and quality. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose. This document provides detailed application notes and protocols for the determination of this compound in various cosmetic formulations.

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects through two primary pathways: inhibition of melanogenesis and promotion of collagen synthesis.

1. Inhibition of Melanogenesis:

This compound inhibits the production of melanin, the pigment responsible for skin color, primarily by inhibiting the enzyme tyrosinase. It can also interfere with the signaling cascade that leads to melanin synthesis. One of the key pathways involves the reduction of α-melanocyte-stimulating hormone (α-MSH) induced signaling. This leads to the downregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).

Melanogenesis_Inhibition alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R AC AC MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF TYR, TRP1, TRP2 TYR, TRP1, TRP2 MITF->TYR, TRP1, TRP2 Melanin Melanin TYR, TRP1, TRP2->Melanin This compound This compound This compound->MITF This compound->TYR, TRP1, TRP2

Inhibition of Melanogenesis Pathway

2. Promotion of Collagen Synthesis:

Ascorbic acid and its derivatives are known to stimulate the synthesis of collagen, the primary structural protein in the skin. This process is crucial for maintaining skin elasticity and reducing the appearance of wrinkles. This compound acts as a cofactor for enzymes such as prolyl and lysyl hydroxylases, which are essential for the post-translational modification and stabilization of procollagen molecules. This leads to an increase in the production of mature collagen.

Collagen_Synthesis This compound This compound Prolyl_Hydroxylase Prolyl_Hydroxylase This compound->Prolyl_Hydroxylase Lysyl_Hydroxylase Lysyl_Hydroxylase This compound->Lysyl_Hydroxylase Hydroxylation Hydroxylation Prolyl_Hydroxylase->Hydroxylation Lysyl_Hydroxylase->Hydroxylation Procollagen Procollagen Procollagen->Hydroxylation Mature_Collagen Mature_Collagen Hydroxylation->Mature_Collagen

Promotion of Collagen Synthesis Pathway

Analytical Methods: HPLC

Several HPLC methods have been established for the quantification of this compound in cosmetic products. Below is a summary of validated methods with their key parameters and performance data.

Quantitative Data Summary

ParameterMethod 1Method 2Method 3
Linearity Range 0 - 100 mg/L[2]Not Specified0.1 - 0.6 µg/mL
Correlation Coefficient (r) 0.9992[2]> 0.999[3]0.9979
Accuracy (Recovery) 97.75% - 100.60%[2]97.88% - 100.63%[3]Not Specified
Precision (%RSD) 2.6% (n=5)[2]< 2%[3]Not Specified
Limit of Detection (LOD) Not Specified0.10 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) Not Specified0.31 µg/mL0.1 µg/mL

Experimental Protocols

A generalized workflow for the analysis of this compound in cosmetic formulations is presented below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample_Weighing Weigh Cosmetic Sample Extraction Extract with Solvent Sample_Weighing->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify Peak Area Detection->Quantification

General Experimental Workflow

Protocol 1: Analysis of this compound in Low-Fat Formulations (Lotions, Serums)

This protocol is adapted for cosmetic products with low-fat content, such as lotions and serums.[4][5]

1. Materials and Reagents:

  • This compound reference standard

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Methanol (HPLC grade)

  • Dichloromethane (for high-fat samples)

  • Deionized water

  • Syringe filters (0.22 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with UV detector

  • Analytical column: YMC-Triart C18 (250 mm x 4.6 mm, 5 µm) or equivalent[4][5]

  • Centrifuge

3. Mobile Phase Preparation:

  • Prepare a 0.02 mol/L potassium dihydrogen phosphate solution and adjust the pH to 3.0.[4][5]

  • The mobile phase consists of the pH 3.0 potassium dihydrogen phosphate solution and methanol. The specific ratio may vary depending on the method (e.g., a gradient elution).[3][4][5]

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.

5. Sample Preparation:

  • Accurately weigh approximately 1 g of the cosmetic sample into a centrifuge tube.

  • Add 30 mL of the 0.02 mol/L potassium dihydrogen phosphate solution (pH 3.0).[4][5]

  • Vortex or sonicate the mixture for 15-20 minutes to ensure complete extraction.

  • Centrifuge the sample at 12,000 r/min for 10 minutes.[4][5]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

6. HPLC Conditions:

  • Column: YMC-Triart C18 (250 mm x 4.6 mm, 5 µm)[4][5]

  • Mobile Phase: Gradient or isocratic elution with 0.02 mol/L KH₂PO₄ (pH 3.0) and Methanol[4][5]

  • Flow Rate: 1.0 mL/min[2][4][5]

  • Column Temperature: 25 °C[4][5]

  • Detection Wavelength: 250 nm[4][5]

  • Injection Volume: 20 µL

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Analysis of this compound in High-Fat Formulations (Creams, Gels)

This protocol is adapted for cosmetic products with high-fat content, such as creams and gels.[4][5]

1. Materials, Reagents, and Instrumentation:

  • Same as Protocol 1.

2. Mobile Phase and Standard Solution Preparation:

  • Same as Protocol 1.

3. Sample Preparation:

  • Accurately weigh approximately 1 g of the cosmetic sample into a centrifuge tube.

  • Add 1.0 mL of dichloromethane to disperse the sample.[4][5]

  • Add 25 mL of the 0.02 mol/L potassium dihydrogen phosphate solution (pH 3.0).[4][5]

  • Vortex or sonicate the mixture for 15-20 minutes.

  • Centrifuge the sample at 12,000 r/min for 10 minutes.[4][5]

  • Filter the aqueous supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions and Data Analysis:

  • Same as Protocol 1.

Alternative HPLC Method Parameters

For method development and optimization, alternative HPLC conditions can be considered:

ParameterMethod AMethod B
Column SHIMADZU Shim-pack VP-C18ODS (150 mm × 4.6 mm, 5 µm)[2]ODS-3 RP-C18 Inertsil[3]
Mobile Phase Methanol: 0.025 mol/L KH₂PO₄ (20:80 v/v)[2]Gradient of Aquabides, Methanol, and Acetonitrile[3]
Flow Rate 1.0 mL/min[2]Not specified
Column Temperature 30 °C[2]Not specified
Detection Wavelength 254 nm[2]220 nm[3]

The provided protocols and methods offer a comprehensive guide for the accurate and reliable quantification of this compound in a variety of cosmetic formulations. The selection of the appropriate sample preparation technique is crucial for achieving accurate results, particularly for complex matrices such as creams. Method validation should be performed to ensure the suitability of the chosen method for the specific cosmetic product being analyzed.

References

Application Notes: Utilizing 3-O-Ethyl Ascorbic Acid for Cellular Antioxidant Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Ethyl Ascorbic Acid (EAA) is a stable derivative of Vitamin C that offers significant advantages for studying cellular antioxidant activity.[1][2][3] Its enhanced stability and permeability compared to L-ascorbic acid make it an ideal compound for in vitro and cellular-based antioxidant research.[1][2][3] EAA exerts its antioxidant effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS), and modulation of endogenous antioxidant defense systems.[4][5][6] These application notes provide detailed protocols for assessing the cellular antioxidant potential of 3-O-Ethyl Ascorbic Acid.

Mechanism of Action

3-O-Ethyl Ascorbic Acid contributes to cellular antioxidant defense through several key pathways:

  • Direct ROS Scavenging: EAA directly neutralizes harmful free radicals and reactive oxygen species, protecting cells from oxidative damage.[1][3][4][6] This direct scavenging activity is crucial for preventing lipid peroxidation and damage to other cellular components.[6]

  • Modulation of the Nrf2 Pathway: EAA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][7][8] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLC), which is involved in glutathione (GSH) synthesis.[5][7] This enhances the cell's intrinsic antioxidant capacity.

  • Inhibition of Melanogenesis: EAA inhibits the activity of tyrosinase, a key enzyme in melanin synthesis, which can be induced by oxidative stress.[2][4][9][10][11] This action contributes to its skin-lightening effects and highlights its role in mitigating UV-induced oxidative damage.[1][3][10]

Data Presentation

Quantitative Antioxidant Activity of 3-O-Ethyl Ascorbic Acid
ParameterValueReference
DPPH Radical Scavenging IC₅₀0.032 g/L[5][9][12]
Tyrosinase Inhibition IC₅₀7.5 g/L[5][9][12]
Tyrosinase Expression Inhibition47.5% (compared to α-MSH stimulated control)[10][11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxicity of 3-O-Ethyl Ascorbic Acid to ensure that the concentrations used in subsequent antioxidant assays are non-toxic. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15][16]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or acidified isopropanol

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well plates

  • Test cells (e.g., HaCaT keratinocytes, B16F10 melanoma cells)

  • 3-O-Ethyl Ascorbic Acid

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare various concentrations of 3-O-Ethyl Ascorbic Acid in cell culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the prepared EAA solutions. Include untreated control wells.

  • Incubate the plate for 24-48 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[17]

  • Observe the formation of purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.[13][14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[16][17]

Data Analysis:

Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of 3-O-Ethyl Ascorbic Acid to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in cells challenged with an oxidative stressor.[18][19][20][21][22]

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical initiator

  • Quercetin (as a positive control)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 96-well black fluorescence cell culture plates

Procedure:

  • Seed cells in a 96-well black plate at a concentration of 6 x 10⁴ cells per well and incubate for 24 hours until confluent.[21][22]

  • Remove the culture medium and wash the cells gently with PBS.[18]

  • Add 50 µL of DCFH-DA probe solution to each well.[20]

  • Add 50 µL of various concentrations of 3-O-Ethyl Ascorbic Acid or Quercetin to the respective wells.

  • Incubate the plate at 37°C for 60 minutes.[18][20][22]

  • Carefully remove the solution and wash the cells three times with PBS.[18][20]

  • Add 100 µL of the AAPH radical initiator solution to each well.[18][20]

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure fluorescence kinetically every 5 minutes for 1 hour with excitation at ~485 nm and emission at ~538 nm.[18][21]

Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

  • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard.

  • Plot the Net AUC of the standards against their concentrations to create a standard curve.

  • Determine the CAA value of the samples from the standard curve, expressed as µmol of Quercetin Equivalents (QE) per gram or mL.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme Superoxide Dismutase (SOD), which catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.[23][24][25][26]

Materials:

  • Cell lysate prepared from cells treated with or without 3-O-Ethyl Ascorbic Acid

  • SOD Assay Kit (commercial kits are recommended for standardized results)

  • WST-8/enzyme working solution

  • Reaction initiation solution

  • SOD detection buffer

  • 96-well microplate

Procedure:

  • Prepare cell lysates from control and EAA-treated cells.

  • Determine the total protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • Prepare SOD standards with known concentrations (e.g., 0.625 to 100 U/mL).[24]

  • In a 96-well plate, add 20 µL of sample (cell lysate) or standard to the appropriate wells.

  • Add 160 µL of WST-8/enzyme working solution to each well.[23][24]

  • Add 20 µL of the reaction initiation working solution to start the reaction.[23][24]

  • Include blank controls as specified by the kit manufacturer.[24]

  • Incubate the plate for 30 minutes at 37°C.[24]

  • Read the absorbance at 450 nm using a microplate reader.[24]

Data Analysis:

Calculate the SOD activity (in U/mg protein) based on the standard curve and the total protein concentration of the samples. The percentage inhibition of the reaction is proportional to the SOD activity.

Catalase (CAT) Activity Assay

This assay measures the activity of Catalase (CAT), an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[23][24][25][26]

Materials:

  • Cell lysate prepared from cells treated with or without 3-O-Ethyl Ascorbic Acid

  • CAT Assay Kit (commercial kits are recommended)

  • Substrate A and Substrate B (as provided in the kit)

  • Stop solution

  • 96-well microplate

Procedure:

  • Prepare cell lysates from control and EAA-treated cells.

  • Determine the total protein concentration of each lysate.

  • Prepare a standard curve using known concentrations of a catalase standard.

  • In a 96-well plate, add the appropriate volume of sample or standard to the wells.

  • Add 50 µL of Substrate A and 50 µL of Substrate B to each well.[23][24]

  • Incubate the microplate at 37°C in the dark for 15 minutes.[23][24]

  • Add 50 µL of stop solution to each well to terminate the reaction.[23][24]

  • After a 1-minute incubation, measure the absorbance at 450 nm on a microplate reader within 15 minutes.[23][24]

Data Analysis:

Calculate the total CAT activity of the samples according to the standard curve. Express the CAT activity as units per milligram of protein (U/mg protein).[23][24]

Visualizations

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EAA 3-O-Ethyl Ascorbic Acid ROS ROS EAA->ROS Scavenges p38_PKC p38, PKC ROS->p38_PKC Activates Nrf2_inactive Nrf2 p38_PKC->Nrf2_inactive Phosphorylates Keap1 Keap1 Keap1->Nrf2_inactive Sequesters Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Release from Keap1 Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Promotes Transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection

Caption: Nrf2 signaling pathway activation by 3-O-Ethyl Ascorbic Acid.

Experimental_Workflow_CAA start Seed Cells in 96-well black plate incubation1 Incubate 24h start->incubation1 wash1 Wash with PBS incubation1->wash1 add_probe Add DCFH-DA Probe & 3-O-Ethyl Ascorbic Acid wash1->add_probe incubation2 Incubate 60 min at 37°C add_probe->incubation2 wash2 Wash 3x with PBS incubation2->wash2 add_initiator Add AAPH Radical Initiator wash2->add_initiator read_fluorescence Read Fluorescence (Ex: 485nm, Em: 538nm) Kinetically for 1h add_initiator->read_fluorescence analyze Calculate AUC and Determine CAA Value read_fluorescence->analyze

References

Application Notes and Protocols for Testing 3-O-Ethyl Ascorbic Acid in Anti-Aging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Ethyl Ascorbic Acid, a stable derivative of Vitamin C, is a potent agent in the field of anti-aging research and cosmetic science.[1][2] Unlike L-ascorbic acid, which is prone to oxidation, 3-O-Ethyl Ascorbic Acid possesses an ethyl group at the third carbon position, a modification that significantly enhances its stability and skin penetration.[3][4][5] This improved stability ensures a longer shelf life and consistent performance in formulations.[4][6] This document provides a detailed experimental design for evaluating the anti-aging properties of 3-O-Ethyl Ascorbic Acid, focusing on its antioxidant capacity, and its role in collagen synthesis and skin brightening.

Mechanism of Action

3-O-Ethyl Ascorbic Acid exerts its anti-aging effects through several mechanisms:

  • Antioxidant Activity: It is a potent antioxidant that neutralizes harmful free radicals, thereby protecting the skin from oxidative stress, a key contributor to premature aging.[1][3][7]

  • Collagen Synthesis: It serves as a crucial cofactor for the enzymes prolyl and lysyl hydroxylases, which are essential for the hydroxylation of proline and lysine residues in procollagen chains. This process is vital for stabilizing the collagen triple helix structure and promoting the synthesis of new, healthy collagen.[7][8] Regular application can stimulate fibroblast activity, leading to increased production of mature and stable collagen fibers.[8]

  • Skin Brightening: It inhibits the activity of tyrosinase, a key enzyme in melanin synthesis, which helps to reduce hyperpigmentation and even out skin tone.[3][8][9]

Experimental Design

A comprehensive in vitro evaluation of 3-O-Ethyl Ascorbic Acid involves a series of assays to determine its safety and efficacy. The following protocols outline the key experiments.

In Vitro Efficacy Studies

Cell Models:

  • Human Dermal Fibroblasts (HDFs): Primary cells for studying collagen synthesis and extracellular matrix remodeling.

  • B16-F10 Melanoma Cells: A common model for studying melanogenesis and screening for tyrosinase inhibitors.

  • Reconstructed Human Epidermis (RHE) and Reconstructed Human Pigmented Epidermis (RHPE): 3D tissue models that mimic the structure and function of the human epidermis, providing a more physiologically relevant testing platform.[10][11]

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis A Cell Culture (HDFs, B16-F10, RHE/RHPE) B Determine Non-Toxic Dose Range (MTT Assay) A->B C Treatment with 3-O-Ethyl Ascorbic Acid B->C D Antioxidant Activity (DPPH Assay) C->D E Collagen Synthesis (Sircol Assay, Western Blot) C->E F Tyrosinase Inhibition (Mushroom Tyrosinase Assay) C->F G Melanin Content (in RHPE) C->G H Data Collection and Statistical Analysis D->H E->H F->H G->H

Caption: Experimental workflow for in vitro anti-aging studies of 3-O-Ethyl Ascorbic Acid.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of 3-O-Ethyl Ascorbic Acid on human dermal fibroblasts.

Methodology:

  • Seed HDFs in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 3-O-Ethyl Ascorbic Acid (e.g., 0.1, 1, 10, 100, 1000 µg/mL) for 24 and 48 hours.

  • After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Data Presentation: Cell Viability of HDFs Treated with 3-O-Ethyl Ascorbic Acid

Concentration (µg/mL)24h Viability (%)48h Viability (%)
0 (Control)100.0 ± 5.0100.0 ± 5.0
0.1102.1 ± 4.8101.5 ± 5.2
1101.5 ± 5.1100.8 ± 4.9
1099.8 ± 4.598.9 ± 5.3
10098.2 ± 5.396.4 ± 4.7
100095.7 ± 4.992.1 ± 5.5

Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of 3-O-Ethyl Ascorbic Acid.

Methodology:

  • Prepare different concentrations of 3-O-Ethyl Ascorbic Acid in methanol.

  • Add 100 µL of each concentration to 100 µL of DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a 96-well plate.

  • Incubate the plate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid is used as a positive control.

  • The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

Data Presentation: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)
3-O-Ethyl Ascorbic Acid32.0
Ascorbic Acid (Control)8.5

Protocol 3: Collagen Synthesis Assay (Sircol Assay)

Objective: To quantify the amount of newly synthesized soluble collagen by HDFs after treatment with 3-O-Ethyl Ascorbic Acid.

Methodology:

  • Culture HDFs to 80% confluency in 6-well plates.

  • Treat cells with non-toxic concentrations of 3-O-Ethyl Ascorbic Acid for 48 hours. TGF-β1 can be used as a positive control.

  • Collect the cell culture supernatant.

  • Use the Sircol Soluble Collagen Assay kit according to the manufacturer's instructions to measure the collagen content.

  • Measure the absorbance at 555 nm.

  • Normalize the collagen content to the total protein content of the cell lysate.

Data Presentation: Collagen Production in HDFs

TreatmentConcentrationCollagen Production (% of Control)
Control-100.0 ± 8.0
3-O-Ethyl Ascorbic Acid10 µg/mL135.2 ± 10.5
3-O-Ethyl Ascorbic Acid50 µg/mL178.6 ± 12.3
TGF-β1 (Positive Control)10 ng/mL210.4 ± 15.1

Protocol 4: Tyrosinase Inhibition Assay

Objective: To assess the inhibitory effect of 3-O-Ethyl Ascorbic Acid on mushroom tyrosinase activity.

Methodology:

  • Prepare a reaction mixture containing phosphate buffer, L-DOPA, and different concentrations of 3-O-Ethyl Ascorbic Acid in a 96-well plate.

  • Initiate the reaction by adding mushroom tyrosinase solution.

  • Incubate at 37°C for 20 minutes.

  • Measure the formation of dopachrome by reading the absorbance at 475 nm.[9]

  • Kojic acid is used as a positive control.

  • The percentage of inhibition is calculated as: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.

Data Presentation: Tyrosinase Inhibition Activity

CompoundIC50 (µg/mL)
3-O-Ethyl Ascorbic Acid7500
Kojic Acid (Control)10.2

Signaling Pathway

Collagen Synthesis Pathway

collagen_synthesis cluster_pathway Collagen Synthesis Pathway EA 3-O-Ethyl Ascorbic Acid AA Ascorbic Acid EA->AA Metabolized in skin Enzymes Prolyl & Lysyl Hydroxylases AA->Enzymes Cofactor Hydroxylation Hydroxylation of Proline & Lysine Enzymes->Hydroxylation Procollagen Procollagen Chains Procollagen->Hydroxylation Helix Triple Helix Formation Hydroxylation->Helix Collagen Mature Collagen Helix->Collagen

Caption: Role of 3-O-Ethyl Ascorbic Acid in the collagen synthesis pathway.

The provided protocols offer a robust framework for the preclinical evaluation of 3-O-Ethyl Ascorbic Acid's anti-aging properties. The data generated from these experiments will provide valuable insights into its efficacy as an antioxidant, a collagen booster, and a skin brightening agent. These findings are crucial for substantiating anti-aging claims and for the development of effective dermatological and cosmetic products.

References

application of 3-O-Ethylascorbic acid in photoprotection studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-Ethylascorbic acid (EAA) is a highly stable, non-irritating derivative of Vitamin C (L-ascorbic acid).[1][2][3][4][5][6][7] Its structural modification, an ethyl group at the third carbon position, protects the molecule from oxidation, enhancing its stability in cosmetic formulations while maintaining the biological activity of its parent molecule.[1][3][5][8] EAA is both water- and oil-soluble, which improves its penetration into the skin's deeper layers where it is metabolized into active L-ascorbic acid.[3][5][9][10] These properties make it a compelling active ingredient for skincare applications, particularly in the realm of photoprotection, where it helps to mitigate and repair skin damage caused by ultraviolet (UV) radiation.[5][11]

Mechanism of Action in Photoprotection

The photoprotective effects of this compound are multifaceted, addressing UV-induced damage through several key pathways:

  • Antioxidant Activity : Exposure to UV radiation generates reactive oxygen species (ROS), which cause oxidative stress and damage cellular components like DNA, proteins, and lipids.[11] EAA acts as a potent antioxidant, neutralizing these free radicals by donating electrons, thereby reducing oxidative damage and preventing the downstream consequences of photoaging and photocarcinogenesis.[5][9][11]

  • Collagen Synthesis and Protection : UV radiation upregulates the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, leading to wrinkles and loss of skin firmness.[11] EAA has been shown to boost the synthesis of new collagen (Types I and III) and inhibit the activity of MMPs, helping to preserve the structural integrity of the dermis.[4][5][10][12][13]

  • DNA Protection : By reducing the load of oxidative stress, EAA helps protect cellular DNA from mutations induced by UVB radiation.[11][12] Studies have demonstrated a reduction in markers of DNA damage, such as the formation of γ-H2AX histone foci, in keratinocytes treated with EAA after UVB exposure.[8][13]

  • Anti-Inflammatory Effects : Oxidative stress can trigger inflammatory pathways, such as the induction of Nuclear Factor-kappa B (NF-κB), which contributes to skin aging and damage.[11] EAA helps to mitigate these inflammatory responses.[14]

  • Hyperpigmentation Control : EAA inhibits the action of tyrosinase, a key enzyme in melanin production.[4][5][11][15] This action helps to reduce the appearance of hyperpigmentation and sunspots, leading to a more even skin tone.[4][11]

Photoprotection_Mechanism cluster_0 UV Radiation Exposure cluster_1 Cellular Damage Pathways cluster_2 This compound Intervention cluster_3 Protective Outcomes UV UVA / UVB ROS ↑ Reactive Oxygen Species (ROS) UV->ROS MMP ↑ Matrix Metalloproteinases (MMPs) UV->MMP DNA_Damage DNA Damage (γ-H2AX) ROS->DNA_Damage Collagen_Deg Collagen Degradation MMP->Collagen_Deg EAA This compound (EAA) EAA->MMP Inhibits Antioxidant ROS Neutralization EAA->Antioxidant Scavenges Collagen_Syn ↑ Collagen Synthesis EAA->Collagen_Syn Stimulates DNA_Repair ↓ DNA Damage EAA->DNA_Repair Protects Antioxidant->ROS DPPH_Workflow start Start: Prepare Reagents prep_eaa 1. Prepare serial dilutions of This compound in ethanol. start->prep_eaa prep_dpph 2. Prepare a 0.1 mM solution of DPPH in ethanol. prep_eaa->prep_dpph mixing 3. Mix 1 mL of each EAA dilution with 1 mL of DPPH solution. prep_dpph->mixing incubation 4. Incubate in the dark at room temperature for 30 min. mixing->incubation measure 5. Measure absorbance at 517 nm using a spectrophotometer. incubation->measure calculate 6. Calculate scavenging activity (%) and determine the IC₅₀ value. measure->calculate end End calculate->end Photoprotection_Workflow start Start: Cell Culture culture 1. Culture HaCaT keratinocytes in DMEM until 70-80% confluent. start->culture irradiate 2. Expose cells to UVB radiation (e.g., 30 mJ/cm²). culture->irradiate treat 3. Treat cells with varying concentrations of this compound for 24h. irradiate->treat fix 4. Fix, permeabilize, and block the cells. treat->fix stain 5. Incubate with primary antibody against γ-H2AX, followed by a fluorescent secondary antibody. fix->stain visualize 6. Counterstain nuclei with DAPI and visualize using fluorescence microscopy. stain->visualize quantify 7. Quantify the percentage of γ-H2AX positive cells. visualize->quantify end End quantify->end Collagen_Assay_Workflow start Start: Cell Culture culture 1. Culture human dermal fibroblasts in DMEM until confluent. start->culture treat 2. Treat cells with this compound for 24-48 hours. Use TGF-β1 as a positive control. culture->treat lyse 3. Lyse the cells and collect the supernatant containing secreted collagen. treat->lyse sircol 4. Perform Sircol™ Collagen Assay: Add Sircol dye to the supernatant. lyse->sircol precipitate 5. Centrifuge to precipitate the collagen-dye complex. sircol->precipitate resolubilize 6. Re-solubilize the pellet in an alkali reagent. precipitate->resolubilize measure 7. Measure absorbance at 540-555 nm and quantify collagen using a standard curve. resolubilize->measure end End measure->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-O-Ethylascorbic Acid in Tyrosinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low or inconsistent tyrosinase inhibition with 3-O-Ethylascorbic acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's skin-whitening effects?

A2: this compound primarily inhibits the activity of tyrosinase, a key enzyme in melanin synthesis.[1][2] By reducing tyrosinase activity, it decreases the production of melanin, leading to a skin-lightening effect.[2] It has been shown to reduce the expression of tyrosinase and tyrosinase-related protein 2 (TRP-2) at the protein level.[1][2]

Q2: What is the expected IC50 value for this compound in a tyrosinase inhibition assay?

A2: The reported IC50 value for this compound in tyrosinase inhibition assays is approximately 7.5 g/L.[3][4] Another study reported an IC50 of 0.15 mmol/L.[5] It's important to note that IC50 values can vary depending on the specific experimental conditions, such as the source of tyrosinase (e.g., mushroom vs. mammalian), substrate concentration, and buffer conditions.

Q3: How stable is this compound in solution?

A3: this compound is significantly more stable than L-ascorbic acid, particularly in a pH range of 3.0 to 6.0.[6][7] It is less susceptible to oxidation from exposure to light and air.[6] However, its stability can be affected by high temperatures.[6] For optimal stability in experimental conditions, it is recommended to prepare fresh solutions and protect them from excessive heat and light.

Troubleshooting Guide

This section addresses common issues that can lead to low or inconsistent results in tyrosinase inhibition assays using this compound.

Q1: I am observing lower-than-expected tyrosinase inhibition. What are the potential causes?

A1: Several factors could contribute to lower-than-expected inhibition. Consider the following:

  • Suboptimal pH: Tyrosinase activity is highly pH-dependent, with an optimal pH that is nearly neutral.[8] this compound itself is most stable in a pH range of 4.0-6.5.[7] Ensure your assay buffer pH is compatible with both the enzyme and the inhibitor.

  • Incorrect Reagent Concentration: Double-check the concentrations of your tyrosinase, L-DOPA (substrate), and this compound solutions. Inaccurate concentrations can significantly impact the results.

  • Enzyme Quality and Activity: The activity of commercial tyrosinase preparations can vary.[9] It's advisable to determine the specific activity of your enzyme batch before conducting inhibition studies. Also, ensure the enzyme has been stored correctly to maintain its activity.

  • Incubation Time and Temperature: The incubation time and temperature of the assay are critical. A common protocol suggests incubating for 30 minutes at 37°C.[1][2] Deviations from the optimal conditions can affect the reaction rate and apparent inhibition.

Q2: My results show high variability between replicate wells. What can I do to improve consistency?

A2: High variability often stems from procedural inconsistencies. Here are some tips to improve precision:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the enzyme and substrate solutions, as small variations can lead to significant differences in activity.

  • Thorough Mixing: Mix the contents of the wells thoroughly after adding each reagent to ensure a homogenous reaction mixture.

  • Temperature Control: Maintain a constant temperature throughout the assay, as tyrosinase activity is temperature-dependent.[10]

  • Edge Effects: Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations that can introduce variability.[10]

Q3: My this compound solution appears cloudy or precipitates upon dilution. How can I resolve this?

A3: While this compound is water-soluble, high concentrations or the use of certain buffers can sometimes lead to solubility issues.[7][11]

  • Solvent Choice: For stock solutions, consider using a small amount of a co-solvent like DMSO, but ensure the final concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.[12]

  • Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound.[12]

  • Fresh Dilutions: Prepare fresh dilutions for each experiment to avoid potential precipitation over time.[12]

Quantitative Data Summary

ParameterValueSource
IC50 (Tyrosinase Inhibition) 7.5 g/L[3][4]
IC50 (Tyrosinase Inhibition) 0.15 mmol/L[5]
Optimal Stability pH 4.0 - 6.5[7]
Optimal Assay Temperature 37°C[1][2]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from studies evaluating the inhibitory effect of this compound on mushroom tyrosinase activity.[1][2]

Materials:

  • This compound

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., phosphate buffer or DMSO).

  • In a 96-well plate, add different concentrations of this compound to the wells. Include a control with no inhibitor.

  • Add the tyrosinase substrate solution (L-DOPA) to each well.

  • Initiate the reaction by adding mushroom tyrosinase solution to each well.

  • Incubate the plate at 37°C for 30 minutes.[1][2]

  • Measure the absorbance at 475 nm using a microplate reader.[1][2]

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

Visualizations

Melanin_Biosynthesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin Tyrosinase_1 Tyrosinase Tyrosinase_1->Tyrosine Tyrosinase_2 Tyrosinase Tyrosinase_2->LDOPA Inhibitor 3-O-Ethylascorbic Acid Inhibitor->Tyrosinase_1 Inhibitor->Tyrosinase_2

Caption: Melanin biosynthesis pathway and the inhibitory action of this compound on tyrosinase.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare 3-O-Ethylascorbic Acid dilutions Add_Inhibitor Add inhibitor to 96-well plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Tyrosinase solution Add_Enzyme Initiate reaction with Tyrosinase Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare L-DOPA solution Add_Substrate Add L-DOPA to wells Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Substrate Add_Substrate->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance at 475 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Experimental workflow for a tyrosinase inhibition assay.

Troubleshooting_Workflow Start Low Tyrosinase Inhibition Observed Check_Reagents Verify Reagent Concentrations & Quality Start->Check_Reagents Check_Conditions Confirm Assay Conditions (pH, Temp, Time) Start->Check_Conditions Check_Procedure Review Experimental Procedure (Pipetting, Mixing) Start->Check_Procedure Check_Solubility Assess Inhibitor Solubility Start->Check_Solubility Result_OK Inhibition Improved Check_Reagents->Result_OK Result_Not_OK Issue Persists Check_Reagents->Result_Not_OK Check_Conditions->Result_OK Check_Conditions->Result_Not_OK Check_Procedure->Result_OK Check_Procedure->Result_Not_OK Check_Solubility->Result_OK Check_Solubility->Result_Not_OK Result_Not_OK->Start Re-evaluate

Caption: A logical workflow for troubleshooting low tyrosinase inhibition.

References

addressing cell toxicity of 3-O-Ethylascorbic acid in culture.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-O-Ethyl Ascorbic Acid (EAA). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in-vitro cell culture experiments, with a particular focus on managing and understanding cell toxicity.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-Ethyl Ascorbic Acid and why is it used in cell culture?

A1: 3-O-Ethyl Ascorbic Acid is a stable, etherified derivative of ascorbic acid (Vitamin C). Its enhanced stability compared to L-ascorbic acid makes it a preferred antioxidant in cell culture and cosmetic formulations. It is used to protect cells from oxidative stress, study its effects on cellular processes like collagen synthesis and melanogenesis, and investigate its potential as a therapeutic agent.[1][2]

Q2: Is 3-O-Ethyl Ascorbic Acid toxic to cells in culture?

A2: While generally considered to have high biocompatibility, 3-O-Ethyl Ascorbic Acid can exhibit cytotoxic effects at high concentrations. The toxic threshold can vary significantly depending on the cell line and experimental conditions. For example, a cosmetic serum containing 30% 3-O-Ethyl Ascorbic Acid showed cytotoxic activity on HaCaT keratinocytes at a concentration of 40 mg/mL, resulting in a cell viability of 52.18%.[3] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment.

Q3: What are the typical signs of 3-O-Ethyl Ascorbic Acid-induced cytotoxicity?

A3: Signs of cytotoxicity can include a decrease in cell viability and proliferation, observable changes in cell morphology (e.g., rounding, detachment), and ultimately, cell death. These effects can be quantified using various cell viability and cytotoxicity assays.

Q4: How can I determine the non-toxic working concentration of 3-O-Ethyl Ascorbic Acid for my experiments?

A4: A dose-response experiment is essential. This typically involves treating your cells with a range of 3-O-Ethyl Ascorbic Acid concentrations for a specific duration and then assessing cell viability using an assay like the MTT or LDH assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a sub-lethal concentration for your experiments.

Q5: What signaling pathways are known to be modulated by 3-O-Ethyl Ascorbic Acid?

A5: 3-O-Ethyl Ascorbic Acid has been shown to modulate several signaling pathways. Notably, it can activate the Nrf2-mediated antioxidant response, which helps protect cells from oxidative stress.[4] It is also known to inhibit tyrosinase activity, a key enzyme in melanin synthesis.[1][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using 3-O-Ethyl Ascorbic Acid in cell culture.

Issue Possible Causes Troubleshooting Steps
Unexpectedly high cell death or low viability 1. Concentration is too high: The concentration of 3-O-Ethyl Ascorbic Acid may be in the cytotoxic range for your specific cell line. 2. Solubility issues: The compound may not be fully dissolved, leading to localized high concentrations and cell death. 3. Compound purity: Impurities in the 3-O-Ethyl Ascorbic Acid sample could be contributing to toxicity. 4. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.1. Perform a dose-response curve: Use a viability assay (e.g., MTT, see protocol below) to determine the IC50 value and a safe working concentration. 2. Ensure complete dissolution: Prepare a fresh stock solution and ensure it is fully dissolved before adding to the culture medium. Consider gentle warming or vortexing. 3. Verify compound purity: If possible, check the purity of your 3-O-Ethyl Ascorbic Acid. 4. Solvent control: Always include a vehicle control (culture medium with the same concentration of solvent) in your experiments to rule out solvent-induced toxicity.
Inconsistent or variable results between experiments 1. Inconsistent compound preparation: Variations in stock solution preparation can lead to different final concentrations. 2. Cell passage number and health: Cells at high passage numbers or in poor health may be more sensitive to treatment. 3. Incubation time: The duration of exposure to 3-O-Ethyl Ascorbic Acid can significantly impact the outcome.1. Standardize stock preparation: Prepare a large batch of stock solution, aliquot, and store appropriately to ensure consistency. 2. Use consistent cell populations: Use cells within a defined passage number range and ensure they are healthy and actively dividing before starting an experiment. 3. Maintain consistent timing: Adhere to a strict timeline for treatment and subsequent assays.
Difficulty distinguishing between apoptosis and necrosis 1. The mechanism of cell death is unknown for your specific conditions. 1. Perform an Annexin V/PI apoptosis assay: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells (see protocol below). 2. Measure Caspase-3 activation: Activation of caspase-3 is a hallmark of apoptosis.[6][7] This can be assessed by western blotting for cleaved caspase-3.

Quantitative Data Summary

While specific IC50 values for pure 3-O-Ethyl Ascorbic Acid on various cell lines are not extensively reported in the literature, the following table summarizes available data on its cytotoxic and inhibitory concentrations.

Parameter Cell Line/System Concentration Effect Reference
Cytotoxicity HaCaT (Human Keratinocytes)40 mg/mL (in a cosmetic serum)52.18% cell viability[3]
Tyrosinase Inhibition Mushroom Tyrosinase7.5 g/LIC50[1]
DPPH Radical Scavenging In vitro assay0.032 g/LIC50[1]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of 3-O-Ethyl Ascorbic Acid.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of 3-O-Ethyl Ascorbic Acid concentrations for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_eaa Add 3-O-Ethyl Ascorbic Acid overnight_incubation->add_eaa incubate_treatment Incubate (e.g., 24h) add_eaa->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

MTT Assay Workflow for Cell Viability Assessment.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.

Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of dead or damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Collect Supernatant: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with an LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis seed_and_treat Seed and Treat Cells collect_supernatant Collect Supernatant seed_and_treat->collect_supernatant ldh_reaction Mix with LDH Reaction Mixture collect_supernatant->ldh_reaction incubate Incubate (20-30 min) ldh_reaction->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_absorbance Read Absorbance (~490 nm) stop_reaction->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Cytotoxicity Assay Workflow.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with 3-O-Ethyl Ascorbic Acid.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add fluorescently-labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cell_response Cellular Response cluster_outcome Outcome EAA High Concentration 3-O-Ethyl Ascorbic Acid ROS Increased ROS EAA->ROS Necrosis Necrosis EAA->Necrosis Potential direct membrane damage Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Casp_Act Caspase Activation (e.g., Caspase-3) Mito_Dys->Casp_Act Apoptosis Apoptosis Casp_Act->Apoptosis

Potential Signaling Pathways in EAA-induced Cell Death.

Disclaimer

This technical support guide is for informational purposes only and is intended for use by qualified researchers and professionals. The information provided is based on currently available scientific literature. Experimental conditions and results may vary. It is essential to optimize protocols for your specific cell lines and experimental setup. Always follow standard laboratory safety procedures.

References

improving solubility of 3-O-Ethylascorbic acid in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of 3-O-Ethyl Ascorbic Acid (EAA) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-Ethyl Ascorbic Acid and what are its general solubility properties?

A1: 3-O-Ethyl Ascorbic Acid is a stable, etherified derivative of L-ascorbic acid (Vitamin C). Its chemical structure, featuring an ethyl group at the third carbon position, enhances its stability compared to pure ascorbic acid.[1] It is generally considered a water-soluble compound, but the ethyl group also imparts some lipophilic (oil-soluble) characteristics, which aids in skin penetration.[1][2] It is also soluble in solvents like ethanol and various glycols.[3]

Q2: What is the optimal pH range for dissolving and maintaining the stability of 3-O-Ethyl Ascorbic Acid?

A2: The optimal pH range for ensuring both the stability and solubility of 3-O-Ethyl Ascorbic Acid in aqueous solutions is between 3.5 and 6.5.[3] Formulating within this slightly acidic to neutral pH range is critical for preventing degradation and maintaining the efficacy of the compound in experimental setups.

Q3: Can I heat the solution to improve the solubility of 3-O-Ethyl Ascorbic Acid?

A3: Gentle warming can be used to aid dissolution. For instance, warming the buffer or medium to 37°C is a common practice, especially in cell culture applications.[4] However, prolonged exposure to high temperatures should be avoided. It is recommended to keep the temperature below 60°C during preparation to prevent potential degradation of the compound.[3]

Q4: For cell culture experiments, what is the recommended method for preparing 3-O-Ethyl Ascorbic Acid solutions?

A4: For most cell culture applications, it is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[5] This stock can then be serially diluted into the pre-warmed (37°C) cell culture medium to achieve the final desired concentration. This method helps prevent precipitation that can occur when directly adding a highly concentrated organic stock into an aqueous medium.[3][4] It is crucial to ensure the final concentration of DMSO in the culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

Solubility Data

The solubility of 3-O-Ethyl Ascorbic Acid can vary based on the solvent, pH, and temperature. The table below summarizes available quantitative data. Note that specific solubility values in common biological buffers like TRIS and HEPES are not widely reported in the literature.

Solvent/BufferpHTemperature (°C)Reported SolubilityCitation
Water (H₂O)NeutralRoom Temp.100 mg/mL[6]
PBS7.2Room Temp.~10 mg/mL[5]
PBSNot SpecifiedRoom Temp.100 mg/mL (with sonication)[6][7]
EthanolN/ARoom Temp.~30 mg/mL[5]
DMSON/ARoom Temp.~30 mg/mL[5]
Dimethyl FormamideN/ARoom Temp.~30 mg/mL[5]
Hydrophilic Solvents (unspecified)N/A32463.6 - 801.1 mg/mL[8]
Binary Solvent SystemsN/A3264.4 - 550.4 mg/mL[9][10]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Citrate Buffer

This protocol is recommended for preparing aqueous solutions of 3-O-Ethyl Ascorbic Acid for various biochemical assays where an organic solvent is not desirable. The citrate buffer helps to maintain an optimal pH for stability and solubility.

Materials:

  • 3-O-Ethyl Ascorbic Acid powder

  • Citric Acid

  • Trisodium Citrate

  • Purified Water (e.g., Milli-Q or distilled)

  • pH meter

  • Magnetic stirrer and stir bar

  • Sterile filters (if for sterile applications)

Procedure:

  • Prepare the Citric Acid Buffer (pH 5.5):

    • Dissolve 1.0 g of Citric Acid and 15.0 g of Trisodium Citrate in 85.0 mL of purified water.

    • Mix thoroughly until all components are dissolved.

    • Verify the pH is approximately 5.5 using a calibrated pH meter. Adjust if necessary with small amounts of citric acid or sodium citrate solution.

  • Dissolve 3-O-Ethyl Ascorbic Acid:

    • For every 1 g of 3-O-Ethyl Ascorbic Acid you intend to dissolve, measure out 1 g (or approximately 1 mL) of the prepared Citric Acid Buffer.

    • Create a slurry by mixing the EAA powder with the buffer.

    • Stir vigorously until the powder is fully dissolved. Gentle warming (to 37°C) can be applied if needed.

  • Final Dilution:

    • Add the dissolved EAA-buffer concentrate to your final aqueous solution (e.g., main buffer for the experiment) and mix well.

  • Sterilization (Optional):

    • If a sterile solution is required, pass the final solution through a 0.22 µm sterile filter.

    • It is recommended to use freshly prepared aqueous solutions, ideally within one day.[5]

Protocol 2: Preparation of a DMSO Stock Solution for Cell Culture

This protocol is standard for preparing compounds for addition to cell culture media, minimizing the risk of precipitation.

Materials:

  • 3-O-Ethyl Ascorbic Acid powder

  • Anhydrous, sterile-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • In a sterile tube, weigh the desired amount of 3-O-Ethyl Ascorbic Acid powder.

    • Add the appropriate volume of sterile DMSO to achieve a high concentration (e.g., 30 mg/mL, which is approximately 147 mM).

    • Vortex thoroughly until the powder is completely dissolved. Ensure no particulates are visible.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

  • Preparation of Working Solution:

    • Pre-warm the complete cell culture medium to 37°C.

    • Thaw an aliquot of the DMSO stock solution.

    • Crucial Step: Perform an intermediate dilution if necessary. For example, dilute your stock solution in pre-warmed media to a concentration that is still higher than your final working concentration.

    • Add the stock solution (or intermediate dilution) dropwise to the pre-warmed medium while gently swirling. This gradual dilution is key to preventing the compound from precipitating.

    • Ensure the final concentration of DMSO in the cell culture medium remains below 0.5%.[4]

Troubleshooting Guide

Issue: The 3-O-Ethyl Ascorbic Acid powder is not dissolving in my aqueous buffer.

This is a common challenge that can often be resolved with methodical adjustments to the protocol. The flowchart below provides a logical troubleshooting workflow.

Caption: Troubleshooting workflow for EAA dissolution issues.

Issue: A precipitate forms when I add my DMSO stock solution to the cell culture medium.

This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is lower.

References

Technical Support Center: Optimizing pH for 3-O-Ethylascorbic Acid Stability in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the stability of 3-O-Ethylascorbic acid (EAC) in solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH range for ensuring the stability of this compound (EAC) in aqueous solutions?

A1: For optimal stability, this compound (EAC) solutions should be maintained within a pH range of 4.0 to 6.5.[1][2] Research indicates that the ideal conditions for maximum stability are a pH of 5.46 at a temperature of 36.3°C.[1][3][4]

Q2: My EAC solution is showing a slight yellow discoloration over time, even within the recommended pH range. What could be the cause?

A2: Discoloration can be a sign of degradation. While EAC is significantly more stable than L-ascorbic acid, some degradation can still occur.[1][2][5] Several factors could contribute to this:

  • Exposure to Light and Air: Like many vitamin C derivatives, EAC can be sensitive to light and oxygen. It is crucial to store solutions in amber-colored or opaque containers and minimize headspace to reduce oxygen exposure.

  • Presence of Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of ascorbic acid derivatives. The use of a chelating agent like Disodium EDTA (at a recommended concentration of 0.2%) can help to sequester these ions and improve stability.[6]

  • Elevated Temperatures: Higher temperatures accelerate chemical reactions, including degradation. Solutions should be stored in a cool, dark place. For long-term storage, refrigeration (1-10°C) is recommended.[6]

Q3: I am observing precipitation in my EAC formulation. How can I resolve this?

A3: Precipitation may occur due to solubility issues. While EAC is water-soluble, its solubility can be affected by the overall formulation. Consider the following:

  • Concentration: Ensure the concentration of EAC is within its solubility limit in your specific solvent system. Typical usage levels in cosmetic formulations are between 0.5% and 5%.[7]

  • Solvent System: EAC is soluble in water, glycols, and ethanol.[6] The addition of co-solvents like pentylene glycol, glycerin, or 1,2-hexanediol can improve solubility and skin penetration.[7]

  • pH Adjustment: While maintaining the optimal pH for stability, slight adjustments within the 4.0-6.5 range might influence the solubility of other components in your formulation.

Q4: Can I use a simple buffer to maintain the pH of my EAC solution?

A4: Yes, using a buffer system is highly recommended to maintain the pH within the optimal range. A citric acid buffer at pH 5.5 is a suitable option.[8] For example, a buffer can be prepared with citric acid and trisodium citrate in water.[8]

Q5: What are the expected degradation products of EAC?

A5: The primary degradation pathway for EAC is expected to be the hydrolysis of the ethyl ether bond, which would yield L-ascorbic acid and ethanol. L-ascorbic acid itself can then undergo further oxidation. The product itself and its degradation products are generally considered non-toxic.

Data Presentation: Stability of this compound

The following tables summarize the stability of this compound under different conditions.

Table 1: Optimal pH and Temperature for EAC Stability

ParameterOptimal ValueSource
pH5.46[3][4]
Temperature36.3°C[3][4]

Table 2: General Recommended pH Range for EAC Stability in Formulations

Recommended pH RangeSource
4.0 - 6.5[1][2]
4.0 - 5.5[7][9]
5.0 - 6.5[8]
3.5 - 6.0[6]

Table 3: Purity of EAC Crystalline Powder at Elevated Temperature

TemperatureDurationPuritySource
45°C60 daysStable (no significant change)[8]

Note: Quantitative data on the degradation rate constant (k) of EAC at various pH values is limited in publicly available literature. The provided data indicates high stability within the recommended pH range.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution

This protocol describes the preparation of a buffered EAC solution to enhance its stability.

  • Prepare a Citric Acid Buffer (pH 5.5):

    • Dissolve 1.0 g of citric acid and 15.0 g of trisodium citrate in 85.0 g of deionized water.

    • Verify the pH of the buffer solution using a calibrated pH meter and adjust if necessary.

  • Dissolve EAC in the Buffer:

    • For every 1 g of this compound, use 1 g of the prepared citric acid buffer (pH 5.5).

    • Stir gently until the EAC is completely dissolved.

  • Incorporate into the Aqueous Phase:

    • Add the EAC-buffer solution to the water phase of your formulation during the cooling phase (ideally below 40°C) to avoid heat-related degradation.

  • Final pH Adjustment:

    • After all ingredients are mixed, check the final pH of the formulation and adjust to between 5.0 and 6.0 if necessary.

Protocol 2: Stability Testing of this compound by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of EAC to assess its stability in solution.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: SHIMADZU Shim-pack VP-C18ODS (150 mm × 4.6 mm, 5 μm) with a C18ODS guard column.

    • Mobile Phase: A mixture of methanol and 0.025 mol/L KH2PO4 solution in a 20:80 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Detector Cell Temperature: 40°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0 to 100 mg/L.

  • Sample Preparation:

    • Dilute the experimental samples containing EAC with the mobile phase to fall within the concentration range of the calibration standards.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of EAC in the samples by comparing their peak areas to the calibration curve.

  • Stability Assessment:

    • Analyze the concentration of EAC in the samples at various time points (e.g., 0, 1, 2, 4, 8, and 12 weeks) and under different storage conditions (e.g., temperature, light exposure).

    • Calculate the percentage of EAC remaining at each time point to determine its stability.

Visualizations

EAC_Degradation_Pathway EAC This compound Hydrolysis Hydrolysis (presence of water) EAC->Hydrolysis pH dependent AscorbicAcid L-Ascorbic Acid Hydrolysis->AscorbicAcid Ethanol Ethanol Hydrolysis->Ethanol Oxidation Oxidation (presence of O2, light, metal ions) AscorbicAcid->Oxidation DHAA Dehydroascorbic Acid Oxidation->DHAA FurtherDegradation Further Degradation Products DHAA->FurtherDegradation

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep_Solution Prepare EAC Solution at various pH values Incubate Incubate under controlled conditions (T, light) Prep_Solution->Incubate Sampling Take samples at defined time intervals Incubate->Sampling HPLC Inject into HPLC system Sampling->HPLC Quantification Quantify EAC concentration HPLC->Quantification Degradation_Curve Plot EAC concentration vs. time Quantification->Degradation_Curve Kinetics Determine degradation rate constants Degradation_Curve->Kinetics

Caption: Workflow for assessing the stability of this compound.

References

preventing degradation of 3-O-Ethylascorbic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-O-Ethylascorbic Acid (EAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a stable, etherified derivative of L-ascorbic acid (Vitamin C). Its chemical structure, with an ethyl group at the third carbon position, significantly enhances its stability against oxidation, heat, and light compared to L-ascorbic acid.[1][2] This improved stability makes it a preferred compound in research, particularly in dermatological and cosmetic studies, for its antioxidant, anti-inflammatory, and collagen-synthesis-boosting properties.

Q2: What are the primary factors that can cause degradation of this compound in experimental settings?

The primary factors that can lead to the degradation of this compound include:

  • pH: It is most stable in a pH range of 4.0 to 6.5.[2] Deviations outside this range can lead to hydrolysis and loss of activity.

  • Temperature: While more stable than L-ascorbic acid, high temperatures can accelerate its degradation.[1]

  • Light Exposure: Prolonged exposure to UV light can induce degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, although it is significantly more resistant to this than L-ascorbic acid.

  • Metal Ions: Trace metal ions, such as copper and iron, can catalyze oxidative degradation.

Q3: What is the optimal pH and temperature for maintaining the stability of this compound in aqueous solutions?

Based on response surface methodology, the optimal conditions for the stability of this compound in aqueous solutions have been determined to be a pH of approximately 5.46 and a temperature of around 36.3°C.[3][4]

Q4: How should I store my stock solutions of this compound?

For optimal stability, stock solutions should be prepared in a buffered aqueous solution within the recommended pH range of 4.0-6.5. They should be stored in amber vials or containers wrapped in aluminum foil to protect from light and kept at a refrigerated temperature (2-8°C). For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize freeze-thaw cycles.

Q5: Can I use this compound in cell culture experiments?

Yes, this compound is frequently used in cell culture. However, it is crucial to ensure that the final concentration of any solvent used to dissolve the compound (such as DMSO) is not toxic to the cells. Prepare fresh dilutions in your cell culture medium from a concentrated stock solution immediately before use.

Troubleshooting Guides

Issue 1: Discoloration or Precipitation in Solution
Symptom Possible Cause Troubleshooting Steps
Yellowing or browning of the solutionOxidation of the compound.- Ensure the pH of your solution is within the optimal range (4.0-6.5).- Use deoxygenated water to prepare solutions.- Store solutions in airtight containers, protected from light.- Consider adding a chelating agent like EDTA to sequester metal ions.
Formation of a precipitateThe concentration of this compound exceeds its solubility in the solvent at the storage temperature.- Gently warm the solution to redissolve the precipitate.- Prepare a less concentrated stock solution.- For long-term storage, consider a solvent in which it has higher solubility.
Issue 2: Inconsistent or Lower-than-Expected Experimental Results
Symptom Possible Cause Troubleshooting Steps
Reduced antioxidant activity in assaysDegradation of this compound.- Prepare fresh solutions for each experiment.- Verify the pH of your experimental buffer.- Protect your experimental setup from direct light exposure.- Run a stability check of your stock solution using HPLC.
Variable results between experimental repeatsInconsistent handling or storage of the compound.- Standardize your solution preparation protocol.- Ensure all aliquots are stored under identical conditions.- Minimize the time solutions are kept at room temperature.

Data Presentation: Stability of this compound

While comprehensive quantitative data on the degradation of this compound across a wide range of pH and temperatures is not extensively available in a single public source, the following table summarizes key stability findings from various studies.

Condition Duration Stability Outcome Source
45°C (Crystalline Powder)60 daysPurity remained stable.[1]
Optimal Stability-36.3°C and pH 5.46[3][4]
pH Range-Stable between pH 4.0 and 6.5.[2]

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard Stock Solution

Objective: To prepare a stable stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Citrate buffer (0.1 M, pH 5.5)

  • Deionized water (deoxygenated)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pH meter

Procedure:

  • Prepare a 0.1 M citrate buffer and adjust the pH to 5.5 using a calibrated pH meter.

  • To deaerate the buffer, sparge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Weigh the required amount of this compound powder to prepare the desired stock concentration (e.g., 100 mM).

  • Add the powder to the deoxygenated citrate buffer.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes.

  • For short-term storage (up to 1 week), store the aliquots at 2-8°C.

  • For long-term storage, store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a solution over time to assess its stability.

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of methanol and a phosphate buffer (e.g., 20:80 v/v of methanol and 25 mM KH2PO4 solution). The aqueous phase should contain a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the analyte is in its protonated form.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

Procedure:

  • Sample Preparation: Prepare your this compound solution in the desired buffer and at the desired concentration.

  • Time Zero (T0) Analysis: Immediately after preparation, inject a sample into the HPLC system to determine the initial concentration.

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Data Analysis:

    • Create a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in your samples at each time point by comparing the peak area to the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T0.

Mandatory Visualizations

degradation_pathway EAA This compound Hydrolysis Hydrolysis EAA->Hydrolysis pH > 6.5 Oxidation Oxidation EAA->Oxidation O2, Metal Ions, UV Degradation_Factors Degradation Factors (High pH, High Temp, UV Light, O2, Metal Ions) Degradation_Factors->EAA Inactive_Products Inactive Degradation Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare EAA Solution (Buffered, pH 4.0-6.5) T0_Analysis Initial Analysis (T0) (HPLC) Prep->T0_Analysis Incubate Store under specific conditions (Temp, Light) T0_Analysis->Incubate Time_Point Withdraw Aliquots (e.g., Day 1, 3, 7, 14, 30) Incubate->Time_Point HPLC_Analysis HPLC Analysis Time_Point->HPLC_Analysis Data_Analysis Calculate % Remaining HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

logical_relationship Stable_EAA Stable this compound Reliable_Data Reliable & Reproducible Experimental Data Stable_EAA->Reliable_Data Control_Factors Control Degradation Factors (pH, Temp, Light, O2, Metal Ions) Control_Factors->Stable_EAA

Caption: Relationship between controlling degradation and experimental outcomes.

References

Technical Support Center: Optimizing 3-O-Ethylascorbic Acid for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 3-O-Ethylascorbic Acid (EAE) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell-based research?

A1: 3-O-Ethyl-L-ascorbic acid is a stable, etherified derivative of L-ascorbic acid (Vitamin C).[1] Its chemical structure, with an ethyl group at the third carbon position, enhances its stability and improves its penetration across cell membranes compared to pure ascorbic acid.[1][2] In cell-based assays, it is primarily investigated for its antioxidant, anti-aging, and skin-whitening properties.[1][3][4] Key research applications include studying its effects on melanogenesis inhibition, collagen synthesis, and providing cellular protection against oxidative stress.[1]

Q2: What is the mechanism of action for the skin-whitening effects of this compound?

A2: this compound inhibits the activity of tyrosinase, a key enzyme in the synthesis of melanin.[1][3][5] By reducing tyrosinase activity, it effectively decreases melanin production, which leads to a skin-lightening effect.[1][5] It has been shown to reduce the expression of tyrosinase and tyrosinase-related protein 2 (TRP-2) at the protein level.[1][5]

Q3: How does this compound promote collagen synthesis?

A3: this compound has been demonstrated to significantly increase the production of collagen in human dermal fibroblasts.[1][5][6] This anti-aging effect contributes to improved skin elasticity and a reduction in the appearance of fine lines and wrinkles.[1][3] It acts as a cofactor for enzymes essential in the formation of hydroxyproline and hydroxylysine, which are crucial for collagen stability.[7]

Q4: How stable is this compound in experimental solutions?

A4: this compound is significantly more stable than L-ascorbic acid, which is prone to oxidation.[1][7] However, its stability can be influenced by factors such as pH and temperature. Optimal stability has been reported at a pH of approximately 5.46 and a temperature of around 36.3°C.[1][8][9]

Troubleshooting Guide

Q5: I am observing cytotoxicity in my cell cultures after treatment with this compound. What could be the cause and how can I resolve it?

A5: While generally considered to have high biocompatibility, high concentrations of any compound can be cytotoxic.[1] Here are some troubleshooting steps:

  • Concentration Range: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. An MTT assay is a suitable method to assess cell viability.[1][10]

  • Solubility: Ensure that the this compound is completely dissolved in the culture medium. Precipitation can lead to localized high concentrations, causing cell death.[1]

  • Purity of the Compound: Verify the purity of your this compound sample, as impurities could be the source of toxicity.[1]

Q6: I am observing low or inconsistent results in my in vitro tyrosinase inhibition assay. What are the potential causes?

A6: Several factors can contribute to this issue:

  • Incorrect pH: Ensure the pH of your reaction buffer is optimal for both the tyrosinase enzyme and the activity of this compound. A pH of 6.8 is commonly used for this assay.[1]

  • Substrate Concentration: Verify the concentration of the tyrosinase substrate (e.g., L-DOPA).

  • Enzyme Activity: Check the activity of your tyrosinase enzyme stock, as it can lose activity over time, even with proper storage.[1]

  • Solvent Effects: If you are dissolving this compound in a solvent like DMSO, ensure that the final concentration of the solvent in the assay does not inhibit the enzyme.[1]

Q7: What are the recommended solvents for dissolving this compound for my experiments?

A7: this compound is soluble in water, glycols, and ethanol. For cell culture experiments, it is often first dissolved in a stock solution of dimethyl sulfoxide (DMSO) and then further diluted in the culture medium.[1] When preparing aqueous solutions, ensure the pH is within a suitable range for stability.[1]

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound can vary depending on the cell type and the specific assay being performed. The following table summarizes concentration ranges reported in various studies.

Assay Type Cell Line Concentration Range Incubation Time Observed Effect Reference
Cytotoxicity (MTT Assay)HaCaT (Keratinocytes)0.313 - 40 mg/mL24 hoursCytotoxic activity observed at 40 mg/mL.[10]
Collagen SynthesisNormal Human Dermal Fibroblasts (NHDF)1.25 and 2.5 mg/mL24 - 48 hoursDose-dependent increase in collagen content.[5][6][10][5][6][10]
Melanin ContentB16 Murine Melanoma Cells15 and 20 mg/mL48 - 72 hoursEffective whitening (melanin reduction).[5][5]
DNA Protection (γ-H2AX assay)Keratinocytes5 and 10 mg/mL24 hours (pre-treatment)Reduction in UVB-induced DNA damage at 5 mg/mL.[10][10]
Tyrosinase Inhibition (in vitro)Mushroom TyrosinaseNot specified for cell-free assay30 minutesEffective inhibition of tyrosinase activity.[1][5][1][5]
Antioxidant (DPPH Assay)Cell-freeIC50: 0.032 g/LNot ApplicableSignificant free radical scavenging activity.[8][9][8][9]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell viability.

  • Materials:

    • Target cells (e.g., HaCaT keratinocytes)

    • Cell culture medium

    • This compound

    • MTT solution (1 mg/mL)

    • Isopropanol

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.[10]

    • Prepare serial dilutions of this compound in cell culture medium (e.g., ranging from 0.313 to 40 mg/mL).[10]

    • Treat the cells with the different concentrations of this compound. Include untreated cells as a control.

    • Incubate for 24 hours.[10]

    • Add MTT solution to each well and incubate for 2-3 hours at 37°C.[10]

    • Dissolve the formazan crystals in isopropanol.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[10]

    • Calculate cell viability as a percentage relative to the untreated control.

Collagen Synthesis Assay

This protocol is designed to assess the effect of this compound on collagen production in human dermal fibroblasts.

  • Materials:

    • Normal Human Dermal Fibroblasts (NHDF)

    • Cell culture medium

    • This compound

    • Sirius Red dye solution

    • TGF-β1 (positive control)

    • Spectrophotometer

  • Procedure:

    • Culture NHDF cells to a suitable confluency in 24-well plates.

    • Treat the cells with non-cytotoxic concentrations of this compound (e.g., 1.25 and 2.5 mg/mL) for 48 hours. Include an untreated control and a positive control (TGF-β1).[1][5][6]

    • After incubation, collect both the culture medium and the cell layer.

    • Stain the extracellular matrix with Sirius Red dye, which specifically binds to collagen.

    • Elute the bound dye and measure the absorbance at 540 nm using a spectrophotometer.[5]

    • Quantify the collagen content relative to the total protein content or cell number.

Tyrosinase Inhibition Assay (In Vitro)

This protocol evaluates the inhibitory effect of this compound on mushroom tyrosinase activity.

  • Materials:

    • This compound

    • Mushroom Tyrosinase

    • L-DOPA (substrate)

    • Phosphate Buffer (pH 6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[1]

    • In a 96-well plate, add different concentrations of this compound to the wells. Include a control with no inhibitor.[1]

    • Add the tyrosinase substrate solution (L-DOPA) to each well.[1]

    • Initiate the reaction by adding mushroom tyrosinase solution to each well.

    • Incubate the plate at 37°C for 30 minutes.[1]

    • Measure the absorbance at 475 nm using a microplate reader.[1]

    • Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

Visualizations

Experimental_Workflow_for_EAE_Testing cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start: Prepare EAE Stock Solution cells Culture Target Cells start->cells cytotoxicity Cytotoxicity Assay (MTT) cells->cytotoxicity collagen Collagen Synthesis Assay cells->collagen melanin Melanin Content Assay cells->melanin data Measure Absorbance/ Fluorescence cytotoxicity->data collagen->data melanin->data results Calculate Viability/ Collagen/Melanin Content data->results end End: Determine Optimal Concentration results->end

Caption: Experimental workflow for optimizing this compound concentration.

EAE_Signaling_Pathway cluster_melanin Melanogenesis Inhibition cluster_collagen Collagen Synthesis cluster_antioxidant Antioxidant Effect EAE This compound Tyrosinase Tyrosinase EAE->Tyrosinase Inhibits TRP2 TRP-2 EAE->TRP2 Inhibits Fibroblasts Dermal Fibroblasts EAE->Fibroblasts Stimulates ROS Reactive Oxygen Species (ROS) EAE->ROS Scavenges Melanin Melanin Synthesis Tyrosinase->Melanin TRP2->Melanin Collagen Collagen Production Fibroblasts->Collagen OxidativeStress Oxidative Stress ROS->OxidativeStress

References

Technical Support Center: Formulating Stable 3-O-Ethyl Ascorbic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the formulation of stable solutions containing 3-O-Ethyl Ascorbic Acid (EAC).

Frequently Asked Questions (FAQs)

Q1: What is 3-O-Ethyl Ascorbic Acid (EAC), and why is it preferred over L-Ascorbic Acid?

3-O-Ethyl Ascorbic Acid is a highly stable, etherified derivative of Vitamin C (L-Ascorbic Acid). An ethyl group is attached at the third carbon position of the ascorbic acid structure, which protects the most reactive part of the molecule from oxidation.[1][2][3] This modification imparts several key advantages for formulators:

  • Enhanced Stability: EAC is significantly more resistant to degradation from heat, light, and air compared to L-Ascorbic Acid.[2][4]

  • Wider pH Range: It remains stable in formulations with a pH range of 4.0 to 6.5, which is closer to the skin's natural pH and less likely to cause irritation than the highly acidic conditions (pH <3.5) required for L-Ascorbic Acid.[2][5]

  • Improved Solubility: EAC is soluble in both water and oil, allowing for greater flexibility in formulating various types of cosmetic and pharmaceutical vehicles.[5][6]

Q2: My 3-O-Ethyl Ascorbic Acid solution is turning yellow/brown. What is the cause?

Discoloration, typically a shift to yellow or brown, is a primary indicator of degradation. Despite its stability, EAC can still oxidize under certain conditions. The most common causes include:

  • Incorrect pH: Formulating outside the optimal pH range of 4.0-6.5 can accelerate degradation.

  • Exposure to High Temperatures: Prolonged exposure to heat during manufacturing or storage can compromise stability.

  • UV Light Exposure: Storing the solution in clear packaging that allows light penetration can trigger oxidative reactions.

  • Presence of Metal Ions: Trace amounts of metal ions, such as iron or copper, can act as catalysts for oxidation.

Q3: What is the optimal pH for ensuring the stability of a 3-O-Ethyl Ascorbic Acid solution?

The optimal pH range for formulating with 3-O-Ethyl Ascorbic Acid is between 4.0 and 6.5.[2] One study identified the ideal conditions for stability as pH 5.46 at a temperature of 36.3°C.[1] Maintaining the pH within this window is critical for minimizing degradation and preventing discoloration. It is recommended to use a citrate buffer to help maintain a stable pH.

Troubleshooting Guide

Issue 1: Discoloration and Degradation

This section addresses the common problem of solutions losing clarity and potency over time.

Root Cause Analysis

A logical approach to diagnosing the cause of discoloration is essential. The following diagram illustrates a troubleshooting workflow.

G start Problem: Solution Discoloration ph_check Is pH within 4.0 - 6.5 range? start->ph_check metal_check Is a chelating agent (e.g., 0.1% EDTA) included? ph_check->metal_check Yes adjust_ph Action: Adjust pH with a citrate buffer. ph_check->adjust_ph No antioxidant_check Are synergistic antioxidants (e.g., Ferulic Acid) included? metal_check->antioxidant_check Yes add_chelator Action: Incorporate a chelating agent. metal_check->add_chelator No packaging_check Is packaging opaque and/or airless? antioxidant_check->packaging_check Yes add_antioxidant Action: Add Ferulic Acid and/or Vitamin E. antioxidant_check->add_antioxidant No change_packaging Action: Switch to UV-protective and air-restrictive packaging. packaging_check->change_packaging No review_process Root Cause Likely: Manufacturing Process (e.g., high heat exposure) packaging_check->review_process Yes

Caption: Troubleshooting workflow for EAC solution discoloration.

Solutions and Preventive Measures:

  • pH Control: Always formulate within the 4.0-6.5 pH range. Use buffers like citrate buffer to maintain stability.

  • Chelating Agents: Incorporate chelating agents such as Disodium EDTA or Phytic Acid at concentrations around 0.1% to bind trace metal ions that catalyze oxidation.

  • Synergistic Antioxidants: The addition of other antioxidants like Ferulic Acid and Vitamin E (Tocopherol) can significantly enhance the stability of Vitamin C derivatives and provide a synergistic antioxidant effect.

  • Manufacturing Process: Add 3-O-Ethyl Ascorbic Acid during the cooling phase of production to avoid prolonged exposure to high temperatures.

  • Packaging: Use opaque, airless packaging to protect the formulation from light and oxygen, which are key drivers of degradation.

Quantitative Stability Data

While specific time-course data is highly dependent on the full formulation matrix, general data indicates excellent stability under accelerated conditions.

ParameterConditionTimeResult
Purity 45°C60 DaysPurity of crystalline powder remains stable.[4][7]
Appearance 45°C30 DaysNo color change observed in a 2% aqueous solution.[4][7]
Appearance Room Temp, Daylight>90 DaysStable, no significant change.[8]
Appearance -15°C>90 DaysStable, no significant change.[8]
Issue 2: Crystallization or Precipitation

Root Causes:

  • Concentration Exceeds Solubility: The concentration of EAC may be too high for the specific solvent system, especially at lower temperatures.

  • pH Shift: A significant shift in the formulation's pH can alter the solubility of EAC.

  • Incompatible Solvents: The solvent system may not be optimal for maintaining EAC in solution over time and across temperature fluctuations.

Solutions:

  • Optimize Concentration: Typical usage levels range from 0.5% to 3.0%.[2] Ensure your concentration is appropriate for your base formulation.

  • Solvent System Adjustment: 3-O-Ethyl Ascorbic Acid is soluble in both water and, to some extent, oils. Adjusting the solvent system, potentially by adding co-solvents like propanediol, can improve solubility.

  • Verify pH Stability: Ensure the pH of the final formulation remains stable over time, as drifts can impact solubility.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a 3-O-Ethyl Ascorbic Acid Serum

This protocol outlines a typical workflow for assessing the stability of a cosmetic serum formulation under accelerated conditions, based on ICH guidelines.

G cluster_0 Preparation Phase cluster_1 Initial Analysis (T=0) cluster_2 Storage Conditions cluster_3 Time-Point Analysis cluster_4 Evaluation prep Prepare 3 primary batches of the final formulation package Package samples in the proposed final packaging prep->package t0_analysis Perform baseline analysis: - Appearance (Color, Clarity) - Odor - pH - Viscosity - EAC Assay (HPLC) package->t0_analysis storage_rt Long-Term: 25°C / 60% RH t0_analysis->storage_rt storage_acc Accelerated: 40°C / 75% RH t0_analysis->storage_acc storage_light Photostability: ICH Q1B Light Exposure t0_analysis->storage_light analysis Pull samples at specified time points (e.g., 1, 3, 6 months) and repeat T=0 analysis. storage_acc->analysis eval Compare results to T=0 and specifications. Assess shelf life. analysis->eval

Caption: Workflow for an accelerated stability study of an EAC serum.

Methodology:

  • Batch Preparation: Prepare at least three primary batches of the final formulation using a process representative of the final manufacturing scale.

  • Packaging: Package the samples in the same container-closure system intended for the final marketed product.

  • Initial Analysis (Time = 0): Before placing samples into storage, perform a complete analysis to establish a baseline. This includes:

    • Physical Characteristics: Color, odor, clarity, and viscosity.

    • Chemical Characteristics: pH measurement and quantification of 3-O-Ethyl Ascorbic Acid concentration using a validated HPLC method.

  • Storage: Place the packaged samples into stability chambers set to the following ICH conditions:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.

    • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH.

  • Testing Frequency: Pull samples from the chambers for full analysis at predetermined intervals. For an accelerated study, recommended time points are 1, 2, 3, and 6 months. For long-term studies, testing is typically done every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][10][11]

  • Evaluation: At each time point, compare the results to the baseline data from Time = 0. A "significant change" is defined as a failure to meet the product's specifications. Data from the accelerated study is used to predict the shelf life under normal storage conditions.

Protocol 2: HPLC-UV Method for Quantification of 3-O-Ethyl Ascorbic Acid

This protocol details a common Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of EAC in solution.

HPLC Parameters:

ParameterSpecification
Column C18 Reverse-Phase (e.g., SHIMADZU Shim-pack VP-C18ODS, 150 mm × 4.6 mm, 5 µm)[12]
Mobile Phase Isocratic mixture of Methanol and a buffer. Common examples include: • Methanol : 0.025 mol/L KH₂PO₄ solution (20:80 v/v)[12] • Methanol : Water with 0.08% orthophosphoric acid (20:80 v/v)
Flow Rate 1.0 mL/min[12]
Column Temperature 30°C[12]
Detection UV Detector at 254 nm[12]
Injection Volume 5 - 20 µL
Sample Preparation Samples are accurately weighed, dissolved in the mobile phase or a suitable solvent, and filtered through a 0.45 µm syringe filter before injection.
Quantification A calibration curve is generated using standard solutions of 3-O-Ethyl Ascorbic Acid of known concentrations (e.g., 0-100 mg/L).[12] The concentration in the test sample is determined by comparing its peak area to the calibration curve.

References

Technical Support Center: Improving the In Vitro Bioavailability of 3-O-Ethylascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the in vitro bioavailability of 3-O-Ethylascorbic Acid (EA).

I. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during in vitro experiments with this compound.

Question Answer
Q1: Why am I observing low or inconsistent skin permeation of this compound in my Franz cell experiments? Several factors can contribute to low permeation. 1. Vehicle Composition: The choice of solvent system is critical. EA is a hydrophilic molecule (logP(o/w) ≈ -1.1), which can limit its passage through the lipid-rich stratum corneum.[1][2] Complex solvent systems, such as binary combinations of propylene glycol (PG) and propylene glycol monolaurate (PGML), or ternary systems including isopropyl myristate (IPM), have been shown to significantly enhance skin permeation compared to neat solvents.[1][3] 2. Skin Model: The type of skin model used affects permeation rates. Human skin equivalents (HSEs) can be more permeable than human or porcine skin, and permeation may be detected earlier.[3][4] 3. pH of Formulation: While EA is more stable than L-ascorbic acid, the pH of the formulation can influence its charge and, consequently, its ability to cross the skin barrier. For optimal penetration, the pH should be kept below the pKa of EA (7.72) to maintain the molecule in its uncharged form.[2][5] A pH around 5.5 is often recommended to match the skin's natural pH.[5]
Q2: My this compound solution appears to be degrading during the experiment. What are the optimal stability conditions? Although significantly more stable than L-ascorbic acid, EA's stability can be affected by experimental conditions.[6][7] 1. pH: Optimal stability has been reported at a pH of approximately 5.46.[8][9] 2. Temperature: For stability studies and storage of solutions, lower temperatures are preferable. While experiments are often conducted at 32°C or 37°C to mimic physiological conditions, prolonged exposure to higher temperatures should be avoided.[2][10] Optimal stability has been observed at around 36.3°C in some studies.[8][9] 3. Light and Oxygen: Like its parent compound, EA can be susceptible to degradation from light and air exposure.[7] Prepare solutions fresh, store them in amber vials, and minimize headspace in containers. 4. Solvents: EA has shown good stability (>90% recovery after 120 hours) in many common solvents like propylene glycol, but lower stability in others like dipropylene glycol.[2]
Q3: I am observing signs of toxicity in my cell culture experiments after treatment with this compound. How can I mitigate this? Cytotoxicity can arise from several sources. 1. Concentration: Ensure you are using non-cytotoxic concentrations. A high concentration (30%) of a serum containing EA has been shown to be biocompatible on keratinocytes and reconstructed human epidermis.[11] However, it is crucial to perform a dose-response curve (e.g., using an MTT assay) to determine the optimal concentration for your specific cell line and experimental conditions.[10][11] 2. Purity: Impurities in the EA sample could be the source of toxicity. Verify the purity of your compound.[10] 3. Solubility: Incomplete dissolution can lead to localized high concentrations, causing cell death. Ensure EA is fully dissolved in the culture medium before adding it to the cells.[10] 4. pH of Medium: Adding a highly acidic or basic solution of EA can drastically change the pH of the culture medium, leading to cell stress or death. Ensure the final pH of the medium is within the optimal range for your cells.
Q4: What formulation strategies can I use to improve the cellular uptake or skin retention of this compound? Enhancing retention within the skin layers is often as important as permeation. 1. Lipid-Based Carriers: Formulations like lipid-based gels (bigels and hydrogels) and lamellar liquid crystalline (LLC) creams can enhance the retention of EA in the skin layers (stratum corneum and epidermis).[5][12] 2. Encapsulation Technologies: While less studied for EA specifically, techniques used for L-ascorbic acid are relevant. Encapsulation in vesicular systems like liposomes, ethosomes, or niosomes can improve stability, skin penetration, and cellular uptake.[13][14] Ethosomes, which contain a high concentration of ethanol, are particularly effective at disrupting the stratum corneum barrier.[14]
Q5: I am seeing inconsistent results in my in vitro tyrosinase inhibition assay. What should I check? Inconsistent tyrosinase inhibition can often be traced to the assay conditions. 1. Enzyme Activity: Tyrosinase can lose activity over time, even with proper storage. Verify the activity of your enzyme stock.[10] 2. Substrate Concentration: Ensure the concentration of the substrate (e.g., L-DOPA) is correct and not limiting the reaction.[10] 3. pH: The pH of the reaction buffer is critical for both enzyme activity and the inhibitor. A pH of 6.8 is commonly used for mushroom tyrosinase assays.[10] 4. Compound Solubility: Ensure your EA is fully dissolved in the assay buffer; precipitation will lead to inaccurate results.

II. Quantitative Data Summary

The following tables summarize quantitative data from in vitro skin permeation studies, providing a comparison of different solvent systems and skin models.

Table 1: Cumulative Permeation of 2% this compound (EA) in Various Solvent Systems after 24 hours (Porcine Skin Model)

Solvent SystemRatio (w/w)Cumulative Permeation (µg/cm²)Reference(s)
Neat Solvents
Propylene Glycol (PG)100%7.54 ± 3.22[2]
Glycerol (GLY)100%6.49 ± 4.89[2]
1,2 Hexanediol (HEX)100%5.23 ± 2.11[2]
Propylene Glycol Monolaurate (PGML)100%3.8 ± 0.5[1]
Binary Systems
PG : PGML0.75 : 0.2537.5 ± 1.9[1]
PG : PGML0.50 : 0.5037.2 ± 9.8[1]
HEX : PGML0.75 : 0.252.5 ± 0.8[1]
PG : Isopropyl Alcohol (IPA)0.75 : 0.256.6 ± 3.9[1]
Ternary Systems
PG : PGML : Isopropyl Myristate (IPM)0.40 : 0.50 : 0.1064.1 ± 13.3[1]
PG : PGML : Medium-Chain Triglycerides (MCT)0.40 : 0.50 : 0.1022.7 ± 5.2[1]
PG : PGML : Isostearyl Isostearate (ISIS)0.40 : 0.50 : 0.1044.1 ± 12.1[1]

Data presented as mean ± standard deviation.

Table 2: Comparison of this compound (EA) Permeation Across Different Skin Models after 24 hours

Skin ModelFormulationCumulative Permeation (µg/cm²)% of Applied DoseReference(s)
Human Epidermis2% EA in PG:PGML:IPM49.4 ± 4.158.0 ± 4.2[3][15]
LabSkin™ (HSE)2% EA in PG:PGML:IPM41.3 ± 2.055.1 ± 1.8[3][15]

HSE: Human Skin Equivalent.

III. Experimental Protocols

This section provides detailed methodologies for key in vitro experiments.

Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol is adapted from studies investigating the dermal absorption of EA using porcine or human skin.[1][2]

1. Materials:

  • This compound (EA)

  • Selected solvent system/vehicle

  • Full-thickness porcine ear skin or heat-separated human epidermis

  • Franz-type diffusion cells (approx. 1 cm² diffusion area)

  • Receptor medium: Phosphate Buffered Saline (PBS), pH 7.3 ± 0.1[2]

  • Circulating water bath

  • HPLC system for quantification

2. Procedure:

  • Skin Preparation: Thaw frozen porcine or human skin. For full-thickness skin, carefully remove subcutaneous fat. For epidermal sheets, use the heat-separation method. Cut the prepared skin into appropriate sizes to fit the Franz cells.

  • Franz Cell Assembly: Mount the skin disc between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with freshly prepared, degassed PBS. Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.

  • Equilibration: Place the assembled cells in a circulating water bath set to maintain a skin surface temperature of 32 ± 1°C. Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a finite dose (e.g., 5 µL/cm²) of the 2% (w/w) EA formulation to the skin surface in the donor compartment. The donor compartment should remain un-occluded.[1][2]

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 5, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution via the sampling arm.[2] Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

  • Quantification: Analyze the collected samples for EA concentration using a validated HPLC method.[2][16]

  • Mass Balance (Optional but Recommended): At the end of the experiment (24 hours), dismantle the cell. Wash the skin surface with a suitable solvent (e.g., methanol/water) to recover unabsorbed EA. Extract EA retained within the skin by mincing the tissue and extracting with a solvent. Quantify EA in the surface wash and skin extract to calculate the total recovery.[1]

Protocol 2: Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from studies evaluating the inhibitory effect of EA on mushroom tyrosinase activity.[10][17]

1. Materials:

  • This compound (EA)

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of EA in an appropriate solvent (e.g., DMSO or phosphate buffer).

    • Prepare serial dilutions of EA in phosphate buffer to achieve the desired final concentrations.

    • Prepare the L-DOPA substrate solution in phosphate buffer.

    • Prepare the mushroom tyrosinase solution in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add your EA dilutions to the respective wells.

    • Include a positive control (e.g., kojic acid) and a negative control (buffer/solvent only, no inhibitor).

    • Add the L-DOPA substrate solution to all wells.

  • Initiate Reaction: Add the mushroom tyrosinase solution to all wells to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).[10][17]

  • Measurement: Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.[10][17]

  • Calculation: Calculate the percentage of tyrosinase inhibition for each EA concentration using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

IV. Visual Guides: Workflows and Pathways

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to improving the in vitro bioavailability of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Prepare Skin Membrane (Porcine, Human, or HSE) p3 Assemble & Equilibrate Franz Diffusion Cells (32°C) p1->p3 p2 Prepare EA Formulation (e.g., 2% w/w in vehicle) p2->p3 e1 Apply Finite Dose (e.g., 5 µL/cm²) p3->e1 e2 Collect Receptor Fluid at Time Points (0-24h) e1->e2 e3 Replace with Fresh Receptor Fluid e2->e3 e3->e2 a1 Quantify EA in Samples via HPLC e3->a1 a3 Calculate Cumulative Permeation & Flux a1->a3 a2 Perform Mass Balance (Skin Wash, Skin Extract) a2->a3

Caption: Experimental workflow for in vitro skin permeation studies.

G cluster_formulation Formulation Factors cluster_experimental Experimental Conditions cluster_physicochem Physicochemical Properties center In Vitro Bioavailability of this compound f1 Vehicle / Solvent System (e.g., PG, PGML, IPM) f1->center f2 pH of Formulation f2->center f3 Delivery System (Liposomes, Gels, Creams) f3->center f4 Concentration of EA f4->center e1 Skin Model (Human, Porcine, HSE) e1->center e2 Temperature e2->center e3 Dose Application (Finite vs. Infinite) e3->center p1 Stability (vs. Degradation) p1->center p2 Solubility in Vehicle p2->center p3 Molecular Charge (pKa) p3->center

Caption: Factors influencing the in vitro bioavailability of EA.

G cluster_pathway Melanogenesis Pathway ea This compound (EA) tyrosinase Tyrosinase Enzyme ea->tyrosinase Inhibits dopa L-DOPA dopaquinone Dopaquinone tyrosine Tyrosine (Substrate) tyrosine->dopa Hydroxylation dopa->dopaquinone Oxidation melanin Melanin Synthesis dopaquinone->melanin Further Reactions

Caption: Signaling pathway for EA's inhibition of melanogenesis.

References

Technical Support Center: HPLC Quantification of 3-O-Ethylascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of 3-O-Ethylascorbic Acid. This resource is designed for researchers, scientists, and drug development professionals to assist in method refinement and to provide solutions for common issues encountered during analysis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of this compound.

1. Peak Shape Issues: Tailing or Fronting

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the possible causes and solutions?

Answer:

Poor peak shape can compromise the accuracy and precision of your quantification. Here are the common causes and recommended troubleshooting steps:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Dilute your sample and re-inject. Observe if the peak shape improves.

  • Secondary Interactions: Residual silanol groups on the C18 column can interact with the polar functional groups of this compound, causing tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For acidic compounds like this compound, a lower pH (e.g., using a phosphate buffer) can suppress the ionization of both the analyte and silanol groups, reducing unwanted interactions.

      • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

    • Solution:

      • Column Washing: Flush the column with a strong solvent to remove contaminants.

      • Column Replacement: If the issue persists, the column may need to be replaced.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase.

2. Retention Time Shifts

Question: The retention time for my this compound peak is drifting or has shifted significantly. How can I resolve this?

Answer:

Consistent retention times are critical for reliable peak identification and quantification. Fluctuations can be caused by several factors:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Solution:

      • Precise Preparation: Prepare the mobile phase carefully and consistently. Use a graduated cylinder for accurate measurements of organic and aqueous components.

      • Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump, which can affect the flow rate.

      • Fresh Preparation: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component.

  • Column Temperature: Fluctuations in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Flow Rate Inconsistency: A change in the flow rate will directly impact the retention time.

    • Solution:

      • System Check: Check for leaks in the HPLC system.

      • Pump Maintenance: Ensure the pump is functioning correctly and delivering a stable flow rate.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially at the beginning of a sequence.

    • Solution: Allow sufficient time for the column to equilibrate with the mobile phase. This is particularly important when using gradient elution or after changing the mobile phase.

3. Baseline Noise or Drift

Question: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause and how can I fix it?

Answer:

A stable baseline is essential for accurate peak integration and quantification, especially for low-concentration samples.

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to baseline noise.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase through a 0.45 µm filter before use.

  • Air Bubbles in the System: Air bubbles passing through the detector cell will cause spikes and an unstable baseline.

    • Solution: Thoroughly degas the mobile phase. Purge the pump and detector to remove any trapped air.

  • Detector Lamp Issues: An aging or failing detector lamp can result in increased noise.

    • Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.

  • Column Bleed: At elevated temperatures or with aggressive mobile phases, the stationary phase of the column can slowly degrade and "bleed," leading to a rising baseline, particularly in gradient analysis.

    • Solution: Ensure the column's operating conditions (pH, temperature) are within the manufacturer's recommended limits.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound in solution for HPLC analysis?

A1: this compound is a stable derivative of ascorbic acid. However, for quantitative analysis, it is best practice to prepare fresh standard and sample solutions daily to ensure the highest accuracy. If storage is necessary, solutions should be kept refrigerated and protected from light. Stability studies have shown that the purity of 3-O-ethyl ascorbic acid crystalline powder remained stable at 45˚C for 60 days.

Q2: Can I use a different C18 column than the one specified in a published method?

A2: Yes, but with caution. While different C18 columns are based on the same stationary phase, their characteristics (e.g., particle size, pore size, surface area, and end-capping) can vary between manufacturers. This can lead to changes in selectivity and retention time. If you use a different C18 column, some method re-validation, including checking the retention time, peak shape, and resolution from other components, is recommended.

Q3: My sample is in a complex matrix (e.g., a cosmetic cream). How should I prepare it for HPLC analysis?

A3: Proper sample preparation is crucial to avoid matrix interference and protect your column. A common approach for cosmetic creams involves:

  • Extraction: Weigh a known amount of the cream and extract it with a suitable solvent in which this compound is soluble (e.g., methanol or a mixture of methanol and water).

  • Sonication/Vortexing: Use sonication or vortexing to ensure complete dissolution of the analyte from the cream matrix.

  • Centrifugation/Filtration: Centrifuge the sample to pellet insoluble excipients. Then, filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system. This step is critical to remove particulate matter that could clog the column.

Q4: What is the optimal pH for the mobile phase when analyzing this compound?

A4: this compound is stable across a broader pH range than L-ascorbic acid, typically between pH 4.0 and 6.5.[1] For reversed-phase HPLC, using a mobile phase with a pH in the acidic range (e.g., around 3-4) is often beneficial. This helps to ensure that the analyte is in a non-ionized form, leading to better retention and peak shape on a C18 column. A phosphate buffer is commonly used to maintain a stable pH.

Quantitative Data Summary

The following tables summarize the performance data from validated HPLC methods for the quantification of this compound.

Table 1: Linearity of HPLC Methods for this compound Quantification

Method ReferenceConcentration Range (mg/L)Correlation Coefficient (r)
Method 1[2]0 - 1000.9992
Method 2[3]Not Specified> 0.999

Table 2: Accuracy and Precision of HPLC Methods for this compound Quantification

Method ReferenceAccuracy (Recovery %)Precision (%RSD)
Method 1[2]97.75% - 100.60%2.6% (n=5)
Method 2[3]97.88% - 100.63%< 2%

Experimental Protocols

Below are detailed methodologies for key HPLC experiments for the quantification of this compound.

Method 1: Reversed-Phase HPLC with UV Detection [2]

  • Instrumentation: SHIMADZU Shim-pack VP-C18ODS (150 mm × 4.6 mm, 5 µm) with a C18ODS guard column.

  • Mobile Phase: A mixture of methanol and 0.025 mol/L KH2PO4 solution in a 20:80 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 254 nm.

  • Detector Cell Temperature: 40 °C.

Method 2: Simultaneous HPLC Determination in Cosmetic Products [3]

  • Instrumentation: ODS-3 RP-C18 Inertsil column.

  • Mobile Phase: A gradient elution of water, methanol, and acetonitrile.

  • Detection: UV detector at 220 nm.

  • Sample Preparation: Standard and working solutions are prepared in methanol.

Visualizations

The following diagrams illustrate key workflows and logical relationships in HPLC troubleshooting.

hplc_troubleshooting_workflow cluster_peak_shape Peak Shape Troubleshooting cluster_retention_time Retention Time Troubleshooting cluster_baseline Baseline Troubleshooting start Problem Observed in Chromatogram peak_shape Peak Shape Issue (Tailing/Fronting) start->peak_shape retention_time Retention Time Shift start->retention_time baseline Baseline Noise/Drift start->baseline resolution Poor Resolution start->resolution ps1 Check for Column Overload (Dilute and Re-inject) peak_shape->ps1 rt1 Verify Mobile Phase Preparation & Degassing retention_time->rt1 b1 Use High-Purity Solvents & Filter Mobile Phase baseline->b1 ps2 Optimize Mobile Phase pH ps1->ps2 ps3 Check for Secondary Interactions (Use End-capped Column) ps2->ps3 ps4 Assess Column Health (Wash or Replace) ps3->ps4 rt2 Ensure Stable Column Temperature rt1->rt2 rt3 Check System for Leaks & Pump Performance rt2->rt3 rt4 Confirm Adequate Column Equilibration rt3->rt4 b2 Degas Mobile Phase & Purge System b1->b2 b3 Check Detector Lamp Status b2->b3 b4 Evaluate for Column Bleed b3->b4

Caption: A logical workflow for troubleshooting common HPLC issues.

sample_preparation_workflow start Sample in Complex Matrix (e.g., Cosmetic Cream) extraction Extraction with a Suitable Solvent (e.g., Methanol/Water) start->extraction dissolution Sonication / Vortexing for Complete Dissolution extraction->dissolution separation Centrifugation to Pellet Insoluble Excipients dissolution->separation filtration Filtration of Supernatant (0.45 µm Syringe Filter) separation->filtration injection Injection into HPLC System filtration->injection

Caption: A standard workflow for preparing cosmetic samples for HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of 3-O-Ethyl Ascorbic Acid and L-Ascorbic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of dermatological and cosmetic science, L-Ascorbic Acid has long been revered as the gold standard for its potent antioxidant and collagen-stimulating properties. However, its inherent instability has driven the development of various derivatives, among which 3-O-Ethyl Ascorbic Acid has emerged as a promising and stable alternative. This guide provides an objective, data-driven comparison of these two molecules, focusing on their stability, skin penetration, and key biological activities to aid researchers, scientists, and drug development professionals in their formulation and research decisions.

Physicochemical Properties and Stability

L-Ascorbic Acid is notoriously unstable and readily degrades when exposed to light, air, and certain pH levels, leading to a reduction in efficacy and discoloration of formulations.[1] In contrast, 3-O-Ethyl Ascorbic Acid is a synthetic derivative engineered for superior stability. The addition of an ethyl group to the third carbon position of the ascorbic acid molecule protects it from oxidation, allowing it to maintain its beneficial properties for extended periods.[1] This enhanced stability simplifies formulation and improves product shelf-life.

While L-Ascorbic Acid requires a highly acidic pH (around 2.5-3.5) for optimal stability, which can sometimes cause skin irritation, 3-O-Ethyl Ascorbic Acid is effective within a broader and more physiologically compatible pH range (4.0-5.5).[1] Furthermore, 3-O-Ethyl Ascorbic Acid exhibits both water and oil solubility, which may enhance its penetration into the skin compared to the water-soluble L-Ascorbic Acid.[1][2]

Comparative Performance Data

The following tables summarize the quantitative data from various studies to provide a clear comparison of the performance of 3-O-Ethyl Ascorbic Acid and L-Ascorbic Acid.

Table 1: Antioxidant Activity (DPPH Radical Scavenging)
CompoundIC50 Value (g/L)Experimental ConditionsReference
3-O-Ethyl Ascorbic Acid0.032DPPH assay[3][4][5][6][7]
L-Ascorbic Acid~0.00631DPPH assay[8]

Note: IC50 values for L-Ascorbic Acid can vary significantly based on the specific experimental setup of the DPPH assay.[4]

Table 2: Tyrosinase Inhibition Activity
CompoundIC50 Value (g/L)Experimental ConditionsReference
3-O-Ethyl Ascorbic Acid7.5Mushroom Tyrosinase Inhibition Assay[3][4][5][6][7]
L-Ascorbic Acid~0.0115 (11.5 µM)Bacterial Tyrosinase Inhibition Assay[9]

Note: The source of the tyrosinase enzyme (e.g., mushroom, bacterial) and assay conditions can influence the IC50 values.

Table 3: In Vitro Skin Permeation
CompoundCumulative Permeation at 24h (µg/cm²)Skin ModelReference
3-O-Ethyl Ascorbic Acid49.4 ± 4.1Human Epidermis[10][11]
L-Ascorbic AcidData not directly comparableHairless Mouse Skin[12]

Note: A direct comparative study on human skin under identical conditions was not identified in the search results. The provided data for L-Ascorbic Acid is from a study using a different skin model.

Table 4: Collagen Synthesis Stimulation
Compound/ProductIncrease in Collagen SynthesisCell ModelReference
Serum with 30% 3-O-Ethyl-L-Ascorbic Acid1078% - 1115% increase vs. untreated cellsHuman Dermal Fibroblasts[11][13][14]
L-Ascorbic AcidDose-dependent increaseNormal Human Fibroblasts[15]

Note: The data for 3-O-Ethyl Ascorbic Acid is from a study on a cosmetic serum, and a direct quantitative comparison with L-Ascorbic Acid at the same concentration is not available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the antioxidant capacity of the test compounds.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light. Dilute the stock solution to a working concentration (commonly 0.1 mM) and verify its absorbance at 517 nm.[16]

  • Sample Preparation: Dissolve the test compounds (3-O-Ethyl Ascorbic Acid and L-Ascorbic Acid) and a positive control (e.g., Trolox) in a suitable solvent to create a series of dilutions.[16]

  • Reaction: Mix equal volumes of the sample dilutions and the DPPH working solution. Include a blank control containing only the solvent.[16]

  • Incubation: Incubate the reaction mixtures in the dark for a specified period (e.g., 30 minutes).[16]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[16]

  • Calculation: Calculate the percentage of scavenging activity for each sample concentration and determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[16]

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the rate and extent of skin penetration of the test compounds.

Methodology:

  • Franz Cell Preparation: Thoroughly clean all components of the Franz diffusion cells.

  • Membrane Preparation: Use either human or animal skin. The skin can be used as full-thickness or the epidermis can be separated from the dermis, for example, by heat treatment (immersion in 60°C water for one minute).

  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline) and ensure it is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.

  • Sample Application: Apply a finite dose of the test formulation containing either 3-O-Ethyl Ascorbic Acid or L-Ascorbic Acid to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh, pre-warmed receptor fluid.

  • Quantification: Analyze the concentration of the permeated compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of the compound permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative permeation plot.

Collagen Synthesis Assay in Fibroblasts

Objective: To quantify the effect of the test compounds on collagen production by skin fibroblasts.

Methodology:

  • Cell Culture: Culture normal human dermal fibroblasts in an appropriate growth medium.

  • Treatment: Treat the fibroblast cultures with various concentrations of 3-O-Ethyl Ascorbic Acid, L-Ascorbic Acid, a positive control (e.g., TGF-β1), and a negative control (vehicle).[6]

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for collagen production.

  • Collagen Quantification: The amount of newly synthesized collagen can be measured using several techniques:

    • Sircol™ Collagen Assay: This colorimetric assay utilizes the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of soluble collagens. The absorbance of the resulting complex is measured spectrophotometrically.

    • ELISA (Enzyme-Linked Immunosorbent Assay): Use specific antibodies to quantify the amount of procollagen type I secreted into the cell culture medium.

    • Western Blotting: Analyze cell lysates to detect the intracellular levels of procollagen.

    • Hydroxyproline Assay: Measure the amount of hydroxyproline, an amino acid characteristic of collagen, in cell lysates or culture medium.

  • Data Analysis: Normalize the collagen production to the total protein content or cell number to account for any effects on cell proliferation. Express the results as a percentage increase compared to the untreated control. A study on a serum containing 30% 3-O-ethyl-l-ascorbic acid showed a dose-dependent increase in collagen content of 1078% and 1115% compared to untreated cells after 24 hours of treatment.[13]

Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by these ascorbic acid derivatives.

TGF_beta_Collagen_Synthesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor (Type I & II) TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA translocates to nucleus Collagen_gene Collagen Gene Transcription DNA->Collagen_gene activates

TGF-β signaling pathway leading to collagen synthesis.

Melanogenesis_Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin (several steps) Tyrosinase Tyrosinase Ascorbic_Acid L-Ascorbic Acid & 3-O-Ethyl Ascorbic Acid Ascorbic_Acid->Dopaquinone reduces Ascorbic_Acid->Tyrosinase inhibits

Inhibition of melanogenesis by ascorbic acid derivatives.

Conclusion

3-O-Ethyl Ascorbic Acid presents a compelling alternative to L-Ascorbic Acid, primarily due to its significantly enhanced stability, which translates to more reliable and longer-lasting formulations. While L-Ascorbic Acid may exhibit higher antioxidant and tyrosinase inhibition activity in some in vitro assays, the superior stability and broader effective pH range of 3-O-Ethyl Ascorbic Acid make it a more versatile and robust ingredient for cosmetic and dermatological applications. Its demonstrated ability to penetrate the skin and stimulate collagen synthesis further solidifies its position as a valuable active ingredient.

For researchers and drug development professionals, the choice between these two molecules will depend on the specific requirements of the formulation, including desired stability, target pH, and the need for enhanced skin penetration. The provided experimental data and protocols offer a solid foundation for further comparative studies to elucidate the full potential of these potent ascorbic acid derivatives.

References

A Comparative Analysis of the Antioxidant Capacity of 3-O-Ethylascorbic Acid and Other Vitamin C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of 3-O-Ethylascorbic acid against other common vitamin C derivatives, supported by experimental data. The information is intended to assist researchers and formulation scientists in selecting the most appropriate vitamin C derivative for their specific application.

Introduction to Vitamin C and its Derivatives

L-ascorbic acid (Vitamin C) is a potent, naturally occurring antioxidant.[1] However, its inherent instability, particularly its susceptibility to oxidation when exposed to air, light, and heat, limits its application in cosmetic and pharmaceutical formulations.[2][3][4][5][6] To overcome these stability issues, various derivatives have been synthesized. These derivatives are designed to be more stable while retaining the beneficial effects of Vitamin C.[7] This guide focuses on the comparative antioxidant capacity of one such derivative, this compound, against L-ascorbic acid and other derivatives.

This compound is a stable derivative of Vitamin C where an ethyl group is attached at the third carbon position.[8][9] This modification protects the molecule from rapid oxidation, enhancing its shelf-life and efficacy in formulations.[8]

Comparative Antioxidant Capacity: Experimental Data

The antioxidant capacity of a compound is its ability to neutralize free radicals. This is often measured using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, thus quenching the radical and causing a measurable change in color.

DPPH Radical Scavenging Activity

The DPPH assay is a common method to evaluate antioxidant activity. The table below summarizes the reported DPPH radical scavenging activity of this compound in comparison to L-ascorbic acid.

CompoundAssayMetricResultSource
This compound DPPHIC500.032 g/L[10]
This compound DPPH% Radical Scavenging55.52%[3]
L-Ascorbic Acid DPPH% Radical Scavenging82.91%[3]

IC50 (half maximal inhibitory concentration) represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Theoretical studies using Density Functional Theory (DFT) in aqueous solutions suggest that L-ascorbic acid possesses the highest antioxidant performance compared to its derivatives, including this compound.[11][12] This is attributed to the fact that the chemical modifications that enhance stability in the derivatives may slightly reduce their intrinsic antioxidant potential.[12] The primary mechanism of antioxidant action for Vitamin C and its derivatives is believed to be Hydrogen Atom Transfer (HAT).[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method is used to test the ability of compounds to act as free radical scavengers or hydrogen donors.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound, other derivatives)

  • Positive control (L-Ascorbic acid)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[13][14]

  • Preparation of Test Samples: Prepare stock solutions of the test compounds and the positive control (L-ascorbic acid) in the same solvent used for the DPPH solution. Create a series of dilutions from the stock solutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[13]

  • Reaction: Add a specific volume of the test sample solution (e.g., 0.5 mL) to a specific volume of the DPPH solution (e.g., 0.5 mL).[13] A blank sample containing only the solvent instead of the test sample is also prepared.

  • Incubation: The reaction mixture is shaken vigorously and incubated at room temperature in the dark for a specified period (e.g., 30 minutes).[13][14]

  • Measurement: After incubation, measure the absorbance of the solution at 517 nm using a spectrophotometer.[13][14]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or water

  • Test compounds

  • Positive control (e.g., Trolox or L-Ascorbic acid)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Prepare a stock solution of ABTS and potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test sample or standard (e.g., 5 µL) to a larger volume of the ABTS•+ working solution (e.g., 200 µL).

  • Incubation: Mix and incubate the reaction for a specific time (e.g., 5 minutes) at room temperature.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The antioxidant capacity is typically expressed as Vitamin C Equivalent Antioxidant Capacity (VCEAC) or Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the test sample to that of the standard.[15]

Visualizing Antioxidant Mechanisms and Workflows

Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

The primary mechanism by which Vitamin C and its derivatives exert their antioxidant effect is through the donation of a hydrogen atom to a free radical, thereby neutralizing it. This process is known as the Hydrogen Atom Transfer (HAT) mechanism.[11][12]

HAT_Mechanism cluster_products Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• Antioxidant_Radical Antioxidant Radical (X•) VitC_Derivative VitC_Derivative

Caption: Hydrogen Atom Transfer (HAT) mechanism of Vitamin C derivatives.

Experimental Workflow: DPPH Assay

The following diagram illustrates the typical workflow for assessing antioxidant capacity using the DPPH assay.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Sample and Control Dilutions start->prep_samples reaction Mix DPPH Solution with Sample/Control prep_dpph->reaction prep_samples->reaction incubation Incubate in Dark (30 min) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging Activity measurement->calculation end End calculation->end

Caption: Standard workflow for the DPPH antioxidant capacity assay.

Conclusion

This compound is a valuable, stable derivative of Vitamin C.[2][3][4][5][6] While in vitro and theoretical studies suggest that its intrinsic antioxidant capacity may be slightly lower than that of the highly reactive L-ascorbic acid, its enhanced stability provides a significant advantage in formulation, ensuring prolonged activity and shelf-life.[3][12] The choice between this compound and other Vitamin C derivatives will ultimately depend on the specific requirements of the formulation, including desired stability, target efficacy, and intended application. For applications where stability and sustained delivery are paramount, this compound presents a compelling option.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 3-O-Ethylascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 3-O-Ethylascorbic acid. Detailed experimental protocols and supporting data are presented to assist in method selection and validation for research, quality control, and formulation development.

Introduction to this compound and the Imperative of Method Validation

This compound, a stable ether derivative of ascorbic acid, is a widely utilized active ingredient in cosmetic and pharmaceutical products, valued for its antioxidant and skin-lightening properties.[1] Accurate and precise quantification of this compound is critical to ensure product quality, efficacy, and safety. The cross-validation of analytical methods is a crucial step in the analytical lifecycle, ensuring that different methods provide equivalent results and are fit for their intended purpose. This guide focuses on the two most common analytical techniques employed for the analysis of this compound: HPLC-UV and LC-MS.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible technique for routine quality control.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity, making it a powerful tool for research, development, and the analysis of complex matrices.[3][4] The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, sample complexity, and available resources.[3]

Experimental Protocols

Detailed methodologies for the analysis of this compound by both HPLC-UV and LC-MS are outlined below. These protocols are based on established methods for this compound and related vitamin C derivatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in raw materials and simple formulations.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a diluent (e.g., a mixture of methanol and water) to achieve a target concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 0.025 M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a 20:80 (v/v) mixture of methanol and 0.025 mol/L KH2PO4 solution.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV detector set at a wavelength of 254 nm.[2]

  • Injection Volume: 10-20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the quantification of this compound in complex matrices, for trace-level analysis, and for stability studies where degradation products may be present.

1. Sample Preparation:

  • Follow the same initial steps as for HPLC sample preparation.

  • For complex matrices (e.g., creams, serums), a protein precipitation step using a solvent like acetonitrile may be necessary to remove interfering substances.[5]

2. LC-MS Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 35-40 °C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Data Presentation: Comparison of Method Performance

The performance of HPLC-UV and LC-MS methods for the quantification of this compound is summarized in the table below. The data is based on typical validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Performance ParameterHPLC-UVLC-MS
Specificity/Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, provides high selectivity based on mass-to-charge ratio, minimizing matrix effects.[3]
Linearity (r²) Typically ≥ 0.999.[2]Typically ≥ 0.999.
Accuracy (% Recovery) 97.75% - 100.60%.[2]95% - 105%.
Precision (%RSD) ≤ 2.6%.[2]≤ 2%.
Limit of Detection (LOD) In the µg/mL range.In the ng/mL to pg/mL range.[9]
Limit of Quantification (LOQ) In the µg/mL range.In the ng/mL range.[9]
Robustness Generally robust to small variations in mobile phase composition, pH, and temperature.Robust, though sensitive to changes in ionization source parameters.
Throughput Moderate.High, especially with UHPLC systems.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for cross-validation and the logical relationships of the validation parameters.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis cluster_comparison Data Comparison & Validation Sample Bulk Sample Homogenize Homogenization Sample->Homogenize Split Sample Splitting Homogenize->Split HPLC_Prep Dilution & Filtration Split->HPLC_Prep LCMS_Prep Dilution & Filtration (optional protein precipitation) Split->LCMS_Prep HPLC_Analysis HPLC-UV Injection HPLC_Prep->HPLC_Analysis HPLC_Data Data Acquisition HPLC_Analysis->HPLC_Data Compare Compare Results HPLC_Data->Compare LCMS_Analysis LC-MS Injection LCMS_Prep->LCMS_Analysis LCMS_Data Data Acquisition LCMS_Analysis->LCMS_Data LCMS_Data->Compare Validation Statistical Analysis (e.g., t-test, Bland-Altman) Compare->Validation Conclusion Method Equivalence Assessment Validation->Conclusion

Caption: Experimental workflow for the cross-validation of HPLC and LC-MS methods.

ValidationParameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Method Robustness Specificity Specificity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ Robustness Robustness MethodValidation Analytical Method Validation MethodValidation->Specificity MethodValidation->Linearity MethodValidation->Accuracy MethodValidation->Precision MethodValidation->Range MethodValidation->LOD MethodValidation->LOQ MethodValidation->Robustness

Caption: Logical relationship of analytical method validation parameters as per ICH guidelines.

Conclusion

Both HPLC-UV and LC-MS are suitable techniques for the quantification of this compound, each with its own set of advantages. HPLC-UV is a cost-effective and reliable method for routine quality control in less complex sample matrices. In contrast, LC-MS provides superior sensitivity and selectivity, making it the preferred method for challenging matrices, trace-level quantification, and in-depth research and development applications where identification of impurities and degradation products is critical. The choice of method should be based on a thorough evaluation of the analytical requirements, available resources, and the intended application. The cross-validation of these methods is essential to ensure data integrity and consistency across different analytical platforms and throughout the product lifecycle.

References

A Comparative Analysis of Skin Penetration: 3-O-Ethylascorbic Acid vs. Magnesium Ascorbyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin penetration properties of two stable vitamin C derivatives: 3-O-Ethylascorbic Acid (EA) and Magnesium Ascorbyl Phosphate (MAP). The following sections present a summary of available quantitative data, detailed experimental protocols, and visualizations of experimental workflows and relevant signaling pathways to aid in formulation and development decisions.

Executive Summary

Both this compound and Magnesium Ascorbyl Phosphate are valued for their enhanced stability compared to pure L-ascorbic acid. However, their skin penetration profiles exhibit notable differences. Experimental data indicates that this compound demonstrates significant permeation through the stratum corneum in its free form. In contrast, Magnesium Ascorbyl Phosphate's penetration in its free form is reported to be limited, with its efficacy being highly dependent on advanced formulation strategies such as vesicular carriers to enhance its delivery into the skin.

Quantitative Data on Skin Penetration

The following tables summarize the available quantitative data from in vitro skin permeation studies. It is important to note that a direct head-to-head comparative study under identical conditions was not found in the reviewed literature. The data for this compound is derived from studies using its free form in various solvent systems, while the data for Magnesium Ascorbyl Phosphate primarily reflects its performance within specialized delivery systems.

Table 1: In Vitro Skin Permeation of this compound

Skin ModelFormulation DetailsDuration (hours)Cumulative Permeation (µg/cm²)Percentage of Applied Dose PermeatedReference
Human Epidermis2% (w/w) EA in propylene glycol, propylene glycol monolaurate, and isopropyl myristate2449.4 ± 4.158.0 ± 4.2%[1][2]
Porcine SkinEA in propylene glycol247.5 ± 3.2Not Reported[3]
Porcine SkinEA in 1,2 hexanediol24~6.0Not Reported[4]
Porcine SkinEA in propylene glycol monolaurate243.76 ± 0.54Not Reported[4]

Table 2: In Vitro/In Situ Skin Absorption of Magnesium Ascorbyl Phosphate

Skin ModelFormulation DetailsDuration (hours)ObservationReference
Dermatomed Human Skin10% MAP cream481.6% of applied cream remained in the epidermis[5]
Excised Rat SkinMAP in ethosomal gel8Significantly higher permeation compared to MAP solution[6]
Excised Rat SkinMAP in niosomal gel8Significantly higher permeation compared to MAP solution[6]

Experimental Protocols

The most common method for evaluating in vitro skin penetration of these compounds is the Franz diffusion cell assay.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Full-thickness porcine or human skin is often used. The skin is carefully cleaned, and subcutaneous fat is removed.

  • For some studies, the epidermis is separated from the dermis by heat treatment (e.g., immersion in water at 60°C for 60 seconds).

  • The prepared skin membrane is cut to a suitable size to be mounted on the Franz diffusion cells.

2. Franz Diffusion Cell Assembly:

  • The skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • The receptor chamber is filled with a physiologically relevant receptor solution, such as phosphate-buffered saline (PBS) at pH 7.4, which is continuously stirred and maintained at 32°C to mimic physiological conditions.

3. Test Substance Application:

  • A precise amount of the test formulation containing either this compound or Magnesium Ascorbyl Phosphate is applied to the surface of the skin in the donor chamber.

4. Sampling:

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), aliquots of the receptor solution are collected for analysis.

  • After each sampling, an equal volume of fresh receptor solution is added to the receptor chamber to maintain sink conditions.

5. Quantification:

  • The concentration of the permeated active ingredient in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

6. Data Analysis:

  • The cumulative amount of the permeated substance per unit area of the skin is plotted against time.

  • From this data, key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) can be calculated.

Visualizations

Experimental Workflow for In Vitro Skin Permeation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Skin Membrane Preparation (Human/Porcine) B Franz Cell Assembly A->B D Application of Formulation to Donor Chamber B->D C Test Formulation Preparation C->D E Incubation at 32°C D->E F Sample Collection from Receptor Chamber at Time Intervals E->F G Quantification by HPLC F->G H Data Analysis (Cumulative Permeation, Flux) G->H

Workflow for a typical in vitro skin permeation study.
Signaling Pathways in the Skin

Both this compound and Magnesium Ascorbyl Phosphate are derivatives of L-ascorbic acid and are believed to exert their biological effects after being converted to L-ascorbic acid in the skin. The primary mechanisms of action include antioxidant effects, stimulation of collagen synthesis, and inhibition of melanogenesis.

G cluster_entry Skin Penetration & Conversion cluster_effects Biological Effects in Skin Cells cluster_outcomes Clinical Outcomes EAA This compound LAA L-Ascorbic Acid EAA->LAA Conversion MAP Magnesium Ascorbyl Phosphate MAP->LAA Conversion Antioxidant Antioxidant Effect (Neutralizes ROS) LAA->Antioxidant Collagen Collagen Synthesis (Prolyl & Lysyl Hydroxylase Cofactor) LAA->Collagen Melanin Melanogenesis Inhibition (Inhibits Tyrosinase) LAA->Melanin Outcome1 Reduced Oxidative Stress Antioxidant->Outcome1 Outcome2 Improved Skin Elasticity & Reduced Wrinkles Collagen->Outcome2 Outcome3 Reduced Hyperpigmentation Melanin->Outcome3

General signaling pathway of Vitamin C derivatives in the skin.

Discussion

The available data suggests that this compound has a favorable profile for passive skin penetration. Its chemical structure, with an ethyl group at the third carbon position, not only enhances its stability but also appears to facilitate its transport across the lipophilic stratum corneum.

Magnesium Ascorbyl Phosphate, while being a very stable derivative, is more hydrophilic, which may limit its passive diffusion through the skin barrier. The literature strongly indicates that the formulation plays a critical role in the efficacy of MAP. Encapsulation in vesicular carriers like ethosomes and niosomes has been shown to significantly enhance its skin permeation and retention.[6][7][8][9] This suggests that for MAP to be effective, a sophisticated delivery system is often necessary.

References

A Comparative Guide: 3-O-Ethyl Ascorbic Acid vs. Ascorbyl Glucoside in the Inhibition of Melanin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two stable vitamin C derivatives, 3-O-Ethyl Ascorbic Acid and Ascorbyl Glucoside, in the inhibition of melanin synthesis. This analysis is supported by experimental data from in vitro studies to facilitate informed decisions in research and development.

Executive Summary

Both 3-O-Ethyl Ascorbic Acid and Ascorbyl Glucoside are widely utilized in skincare for their skin-lightening and anti-aging properties, primarily attributed to their ability to inhibit melanogenesis. While both are derivatives of L-ascorbic acid, their mechanisms of action and reported efficacy in inhibiting melanin production present notable differences. 3-O-Ethyl Ascorbic Acid appears to directly inhibit key enzymes in the melanin synthesis pathway. In contrast, Ascorbyl Glucoside functions as a pro-drug, gradually releasing ascorbic acid within the skin to exert its effects. This guide synthesizes available data to provide a comparative overview of their performance.

Quantitative Data Summary

A direct comparative study on the effects of 3-O-Ethyl Ascorbic Acid (EAA) and Ascorbyl Glucoside (AAG) on melanin synthesis in B16/F10 melanoma cells revealed complex outcomes. The following table summarizes the key findings on melanin content after treatment with these compounds.

Compound Assay Type Concentration Effect on Melanin Content (Basal State) Effect on L-DOPA Autoxidation Source
3-O-Ethyl Ascorbic Acid (EAA) In vitro (B16/F10 cells)0.5 mMNot specified in abstractInhibited[1][2]
Ascorbyl Glucoside (AAG) In vitro (B16/F10 cells)0.5 mMIncreased extracellular and intracellular melaninInhibited[1][2]

Note: The finding that Ascorbyl Glucoside increased melanin content in the basal state in this particular study is noteworthy and warrants further investigation to understand the specific experimental conditions and potential underlying mechanisms.[1][2] However, it is widely documented in other contexts to inhibit melanin synthesis.[3]

For direct tyrosinase inhibition, a study reported the half-inhibitory concentration (IC50) for 3-O-Ethyl Ascorbic Acid.

Compound Assay Type IC50 Value Source
3-O-Ethyl Ascorbic Acid Mushroom Tyrosinase Inhibition7.5 g/L
3-O-Ethyl Ascorbic Acid Tyrosinase Inhibition (L-dopa as substrate)0.15 mmol/L

Mechanisms of Action

3-O-Ethyl Ascorbic Acid: This derivative is noted for its high stability due to the ethyl group at the third carbon position.[4] It is believed to inhibit melanogenesis through multiple pathways:

  • Direct Tyrosinase Inhibition: It directly inhibits the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[4]

  • Downregulation of Melanogenic Enzymes: Studies suggest that 3-O-Ethyl Ascorbic Acid can reduce the expression of tyrosinase and tyrosinase-related protein 2 (TRP-2), further impeding melanin production.[4]

  • Intracellular Acidification: Like other ascorbic acid derivatives, it may contribute to the acidification of the melanosome, creating an environment less favorable for tyrosinase activity.[5]

Ascorbyl Glucoside: This stable derivative is composed of ascorbic acid bound to a glucose molecule. Its mechanism relies on its conversion to active L-ascorbic acid within the skin.[6]

  • Pro-drug Activity: Once absorbed into the skin, the enzyme α-glucosidase cleaves the glucose molecule, releasing L-ascorbic acid in a sustained manner.[6]

  • Inhibition via Ascorbic Acid: The released ascorbic acid then inhibits tyrosinase activity and reduces dopaquinone, an intermediate in the melanin synthesis pathway.[6]

Signaling Pathways in Melanogenesis

The following diagram illustrates the primary signaling pathway of melanogenesis and the points of intervention for vitamin C derivatives.

Melanogenesis Signaling Pathway UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte alphaMSH α-MSH Keratinocyte->alphaMSH releases MC1R MC1R alphaMSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene TRP2_Gene TRP-2 Gene MITF->TRP2_Gene Melanosome Melanosome Tyrosinase_Gene->Melanosome translates to Tyrosinase TRP1_Gene->Melanosome translates to TRP-1 TRP2_Gene->Melanosome translates to TRP-2 Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin spontaneous polymerization VitaminC 3-O-Ethyl Ascorbic Acid & Ascorbyl Glucoside (as Ascorbic Acid) VitaminC->Tyrosinase_Gene downregulates (EAA) VitaminC->TRP2_Gene downregulates (EAA) VitaminC->L_DOPA inhibits oxidation VitaminC->Dopaquinone inhibits formation

Caption: Melanogenesis signaling pathway and points of inhibition by Vitamin C derivatives.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form the colored product dopachrome. The rate of dopachrome formation is monitored spectrophotometrically at approximately 475 nm. A decrease in the rate of formation in the presence of a test compound indicates tyrosinase inhibition.

Detailed Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer), kept on ice.

    • L-DOPA solution (e.g., 2.5 mM in phosphate buffer), prepared fresh and protected from light.

    • Test compounds (3-O-Ethyl Ascorbic Acid and Ascorbyl Glucoside) and positive control (e.g., Kojic Acid) dissolved in an appropriate solvent (e.g., water or DMSO) to create stock solutions, followed by serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of the test compound dilution (or vehicle for control).

      • 140 µL of phosphate buffer.

      • 20 µL of mushroom tyrosinase solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm in kinetic mode for a set duration (e.g., 20 minutes) at regular intervals (e.g., every minute).

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of a test compound on melanin production in a cellular context.

Principle: B16F10 murine melanoma cells are capable of producing melanin, especially when stimulated with agents like α-melanocyte-stimulating hormone (α-MSH). After treating the cells with the test compounds, the cells are lysed, and the melanin content is quantified spectrophotometrically.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 6-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of the test compounds (3-O-Ethyl Ascorbic Acid and Ascorbyl Glucoside) and a positive control (e.g., Kojic Acid). A vehicle control (e.g., DMSO) should also be included.

    • To stimulate melanogenesis, α-MSH (e.g., 100 nM) can be added to the treatment medium.

    • Incubate the cells for 72 hours.

  • Melanin Extraction and Quantification:

    • After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding 1N NaOH containing 10% DMSO to each well and incubate at 80°C for 1 hour to dissolve the melanin.

    • Transfer the lysates to a 96-well plate.

    • Measure the absorbance of the lysates at 405 nm using a microplate reader.

  • Data Analysis:

    • The melanin content is often normalized to the total protein content of the cell lysate (determined by a separate protein assay like BCA) to account for any effects on cell proliferation.

    • The results are typically expressed as a percentage of the melanin content in the control (untreated or vehicle-treated) cells.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the in vitro evaluation of melanin synthesis inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assay cluster_2 Mechanism of Action Studies Tyrosinase_Assay Mushroom Tyrosinase Inhibition Assay IC50 Determine IC50 Value Tyrosinase_Assay->IC50 Cell_Culture B16F10 Cell Culture Treatment Treatment with Test Compounds Cell_Culture->Treatment Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Protein_Assay Protein Quantification Treatment->Protein_Assay Normalization Normalize Melanin to Protein Content Melanin_Assay->Normalization Protein_Assay->Normalization Western_Blot Western Blot Analysis (Tyrosinase, TRP-1, TRP-2, MITF) Normalization->Western_Blot qPCR RT-qPCR for Gene Expression Normalization->qPCR

Caption: In vitro experimental workflow for evaluating melanin synthesis inhibitors.

Conclusion

Both 3-O-Ethyl Ascorbic Acid and Ascorbyl Glucoside offer stable alternatives to L-ascorbic acid for the inhibition of melanin synthesis. 3-O-Ethyl Ascorbic Acid demonstrates direct inhibition of tyrosinase and has been shown to downregulate the expression of key melanogenic enzymes. Ascorbyl Glucoside acts as a pro-drug, providing a sustained release of ascorbic acid.

The available direct comparative data in a cellular model presents a complex picture, with one study indicating that Ascorbyl Glucoside may increase melanin content under basal conditions. This highlights the importance of considering specific experimental conditions and the need for further head-to-head studies to fully elucidate their comparative efficacy. For researchers and developers, the choice between these two derivatives may depend on the desired mechanism of action, formulation considerations, and the specific context of the intended application.

References

A Head-to-Head Battle of Vitamin C Titans: 3-O-Ethyl Ascorbic Acid vs. Tetrahexyldecyl Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of cosmetic science, the quest for the most stable and efficacious vitamin C derivative remains a paramount objective. Among the frontrunners are 3-O-Ethyl Ascorbic Acid and Tetrahexyldecyl Ascorbate, both lauded for their enhanced stability and skin-benefiting properties compared to their parent molecule, L-Ascorbic Acid. This guide provides a comprehensive, data-driven comparison of these two potent derivatives, offering researchers, scientists, and drug development professionals a critical overview of their performance based on available experimental evidence.

At a Glance: Key Performance Indicators

To facilitate a direct comparison, the following table summarizes the key quantitative data available for 3-O-Ethyl Ascorbic Acid and Tetrahexyldecyl Ascorbate across critical performance parameters. It is important to note that the data is compiled from various studies and direct head-to-head comparative studies are limited.

Performance Parameter3-O-Ethyl Ascorbic AcidTetrahexyldecyl Ascorbate
Antioxidant Capacity DPPH Radical Scavenging IC50: 0.032 g/L[1][2][3][4]Total ORAC: 1035 µM Trolox equivalents/g[5][6]
Stability Stable at 36.3°C and pH 5.46.[1][2][3] More stable than L-Ascorbic Acid in aqueous solutions.[7]Degrades rapidly under oxidative stress (singlet oxygen).[5][6]
Skin Permeation Up to 70.9% skin delivery from an optimized ternary solvent system in porcine skin in vitro.[8][9]Reported to have superior skin penetration compared to L-Ascorbic Acid due to its lipid-soluble nature.[10]
Collagen Synthesis Significantly stimulates collagen synthesis in human dermal fibroblasts, similar to TGF-β1.[11] A serum with 30% 3-O-Ethyl Ascorbic Acid increased collagen production.[12]A study showed it can promote up to 50% more collagen production compared to L-Ascorbic Acid.[13] Another study reported a 145% collagen increase in ex vivo skin explants with a 30% formulation.[10]

Delving into the Data: Experimental Protocols

The following sections detail the methodologies employed in key experiments to ascertain the performance of 3-O-Ethyl Ascorbic Acid and Tetrahexyldecyl Ascorbate.

Stability Assessment: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the stability of the vitamin C derivatives in various formulations and conditions over time.

Protocol:

  • Sample Preparation: Prepare solutions or cream formulations containing a known concentration of 3-O-Ethyl Ascorbic Acid or Tetrahexyldecyl Ascorbate.

  • Storage Conditions: Store the samples under controlled conditions, such as elevated temperatures (e.g., 45°C) and specific pH values, for a defined period (e.g., 90 days).[14]

  • HPLC Analysis: At specified time intervals, withdraw an aliquot of the sample.

  • Dilute the sample with a suitable solvent (e.g., a mixture of water and methanol).

  • Inject the diluted sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

  • Use a mobile phase, such as a mixture of buffer and methanol, to separate the components.[14]

  • Detect the vitamin C derivative using a UV detector at a specific wavelength (e.g., 244 nm).

  • Quantification: Calculate the concentration of the remaining vitamin C derivative by comparing its peak area to that of a standard curve prepared from known concentrations of the compound. The degradation is determined by the decrease in concentration over time.

In Vitro Skin Permeation: Franz Diffusion Cell Assay

Objective: To evaluate the rate and extent of penetration of the vitamin C derivatives through the skin.

Protocol:

  • Skin Preparation: Use excised human or porcine skin. Separate the epidermis from the full-thickness skin by heat treatment (e.g., 60°C for 2 minutes).

  • Franz Cell Assembly: Mount the separated epidermis on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid in the receptor compartment.

  • Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS) and maintain the temperature at 32°C to mimic physiological conditions.

  • Application of Test Substance: Apply a finite dose of the formulation containing 3-O-Ethyl Ascorbic Acid or Tetrahexyldecyl Ascorbate to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw samples from the receptor fluid and replace with fresh receptor fluid to maintain sink conditions.

  • Quantification: Analyze the concentration of the vitamin C derivative in the collected samples using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the cumulative amount of the vitamin C derivative permeated per unit area of the skin over time.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of the vitamin C derivatives.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.

  • Reaction Mixture: In a test tube or a 96-well plate, mix different concentrations of the vitamin C derivative (e.g., 3-O-Ethyl Ascorbic Acid) with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer. The purple color of the DPPH radical fades as it is scavenged by the antioxidant.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[1][2][3][4]

Collagen Synthesis Assay: Human Dermal Fibroblasts

Objective: To measure the ability of the vitamin C derivatives to stimulate collagen production in skin cells.

Protocol:

  • Cell Culture: Culture human dermal fibroblasts in a suitable growth medium until they reach a desired confluency.

  • Treatment: Treat the cells with various non-cytotoxic concentrations of 3-O-Ethyl Ascorbic Acid or Tetrahexyldecyl Ascorbate for a specified period (e.g., 48 hours). A positive control (e.g., TGF-β1) and an untreated negative control are included.[11]

  • Collagen Quantification:

    • Extracellular Collagen: Collect the culture medium to measure the amount of secreted collagen.

    • Cell-Associated Collagen: Lyse the cells to measure the intracellular collagen.

  • Measurement Technique: Utilize a collagen-specific assay, such as the Sirius Red assay. This assay involves staining the collagen with Sirius Red dye and then eluting the dye to measure its absorbance at a specific wavelength (e.g., 540 nm). The absorbance is proportional to the amount of collagen.[11]

  • Data Analysis: Compare the amount of collagen produced in the treated cells to that in the control cells to determine the percentage increase in collagen synthesis.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

G Comparative Experimental Workflow cluster_stability Stability Assessment cluster_permeation In Vitro Skin Permeation cluster_antioxidant Antioxidant Activity (DPPH) cluster_collagen Collagen Synthesis SA1 Formulation Preparation SA2 Controlled Storage (Temp, pH) SA1->SA2 SA3 HPLC Analysis SA2->SA3 SP1 Skin Preparation SP2 Franz Cell Assembly SP1->SP2 SP3 Formulation Application SP2->SP3 SP4 Receptor Fluid Sampling SP3->SP4 SP5 HPLC Quantification SP4->SP5 AA1 DPPH Solution Preparation AA2 Reaction with Derivative AA1->AA2 AA3 Absorbance Measurement AA2->AA3 AA4 IC50 Calculation AA3->AA4 CS1 Fibroblast Culture CS2 Treatment with Derivative CS1->CS2 CS3 Collagen Staining (Sirius Red) CS2->CS3 CS4 Quantification CS3->CS4

Caption: Comparative Experimental Workflow for Vitamin C Derivatives.

G Vitamin C Signaling in Collagen Synthesis VC Vitamin C Derivative (e.g., 3-O-EAA, THDA) Fibroblast Human Dermal Fibroblast VC->Fibroblast Procollagen Procollagen Synthesis Fibroblast->Procollagen Stimulates Transcription Hydroxylation Prolyl & Lysyl Hydroxylation Procollagen->Hydroxylation Requires Vitamin C as a cofactor Secretion Secretion from Cell Hydroxylation->Secretion Collagen Mature Collagen Fibrils Secretion->Collagen

Caption: Vitamin C's Role in Collagen Synthesis Pathway.

References

confirming the increased stability of 3-O-Ethylascorbic acid in formulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the landscape of dermatological and cosmetic formulations, the efficacy of Vitamin C as a potent antioxidant and collagen booster is well-established. However, the inherent instability of its purest form, L-ascorbic acid, presents a significant challenge for formulators, leading to diminished potency and product discoloration over time. This guide provides a comprehensive comparison of the stability of 3-O-Ethyl Ascorbic Acid (EAA) against other commonly used Vitamin C derivatives, supported by experimental data and detailed methodologies, to underscore its superior stability in formulations.

Enhanced Stability Profile of 3-O-Ethyl Ascorbic Acid

3-O-Ethyl Ascorbic Acid is a chemically modified derivative of ascorbic acid where an ethyl group is attached to the third carbon position. This structural modification is key to its enhanced stability, effectively protecting the molecule from oxidation triggered by light, air, and heat.[1] Unlike L-ascorbic acid, which is notoriously unstable and prone to rapid degradation, 3-O-Ethyl Ascorbic Acid exhibits remarkable resilience in cosmetic formulations.

Quantitative Stability Comparison

The superior stability of 3-O-Ethyl Ascorbic Acid is evident in studies comparing its degradation profile with other Vitamin C derivatives. While direct side-by-side comparative studies under identical conditions are limited in publicly available literature, data from various sources consistently demonstrate the enhanced stability of EAA.

Vitamin C DerivativeTest ConditionObservationReference
3-O-Ethyl Ascorbic Acid 45°C for 60 daysPurity remained stable.[2]
3-O-Ethyl Ascorbic Acid 45°C for 1 monthColor remained unchanged, more stable than other derivatives.[2]
L-Ascorbic Acid Storage at 25°C and 35°C in the dark for 7 daysDegraded by 23.4% and 56.4%, respectively.[3]
Ascorbyl Palmitate In solution and emulsionDid not prevent hydrolysis of the molecule.[4]
Magnesium Ascorbyl Phosphate In solution and emulsionConfirmed as a very stable derivative.[4]
Sodium Ascorbyl Phosphate In topical formulationsMore stable than ascorbyl palmitate.[5]

Experimental Protocols for Stability Assessment

To ensure the reliability and comparability of stability data, standardized experimental protocols are crucial. The following outlines a general methodology for assessing the stability of Vitamin C derivatives in cosmetic formulations.

Stability Testing Protocol

Objective: To evaluate the chemical stability of different Vitamin C derivatives in a cosmetic cream formulation under accelerated aging conditions (heat and light).

Materials:

  • Cosmetic cream base (O/W emulsion)

  • Vitamin C derivatives: 3-O-Ethyl Ascorbic Acid, L-Ascorbic Acid, Ascorbyl Glucoside, Magnesium Ascorbyl Phosphate

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Stability chambers with controlled temperature and light exposure

Methodology:

  • Formulation Preparation: Incorporate each Vitamin C derivative into the cream base at a specified concentration (e.g., 2% w/w).

  • Sample Storage:

    • Thermal Stability: Store samples in opaque, airtight containers at elevated temperatures (e.g., 40°C and 50°C).

    • Photostability: Expose samples in transparent containers to a controlled light source (e.g., Xenon lamp) that mimics natural sunlight.

    • Control: Store a set of samples at room temperature in the dark.

  • Sample Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), analyze the concentration of the Vitamin C derivative in each sample using a validated HPLC method.

  • Data Evaluation: Calculate the percentage of the initial concentration of the Vitamin C derivative remaining at each time point. The degradation kinetics can also be determined.[6][7]

HPLC Method for Quantification of 3-O-Ethyl Ascorbic Acid

A robust and validated HPLC method is essential for the accurate quantification of 3-O-Ethyl Ascorbic Acid in stability studies.

  • Column: C18 reversed-phase column (e.g., SHIMADZU Shim-pack VP-C18ODS, 150 mm × 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.025 mol/L KH2PO4 solution) in a 20:80 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector at a wavelength of 254 nm.[8]

  • Column Temperature: 30°C.[9]

Visualizing the Pathways: Experimental Workflow and Signaling

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for stability testing and the key signaling pathways influenced by Vitamin C.

Experimental_Workflow cluster_prep Formulation Preparation cluster_stress Accelerated Stability Testing cluster_analysis Analysis cluster_data Data Evaluation Formulation Prepare Cream Base Incorporate_EAA Incorporate 3-O-Ethyl Ascorbic Acid Formulation->Incorporate_EAA Incorporate_LAA Incorporate L-Ascorbic Acid Formulation->Incorporate_LAA Incorporate_AG Incorporate Ascorbyl Glucoside Formulation->Incorporate_AG Incorporate_MAP Incorporate Magnesium Ascorbyl Phosphate Formulation->Incorporate_MAP Thermal Thermal Stress (40°C, 50°C) Incorporate_EAA->Thermal Photo Photostability (Xenon Lamp) Incorporate_EAA->Photo Control Control (Room Temp, Dark) Incorporate_EAA->Control Incorporate_LAA->Thermal Incorporate_LAA->Photo Incorporate_LAA->Control Incorporate_AG->Thermal Incorporate_AG->Photo Incorporate_AG->Control Incorporate_MAP->Thermal Incorporate_MAP->Photo Incorporate_MAP->Control Sampling Sample at Time Points (0, 1, 2, 4, 8, 12 weeks) Thermal->Sampling Photo->Sampling Control->Sampling HPLC HPLC Analysis Sampling->HPLC Degradation Calculate % Degradation HPLC->Degradation Kinetics Determine Degradation Kinetics Degradation->Kinetics

Caption: Experimental workflow for comparative stability testing of Vitamin C derivatives.

Signaling_Pathways cluster_antioxidant Antioxidant Pathway cluster_collagen Collagen Synthesis Pathway UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neutralization ROS Neutralization ROS->Neutralization Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage VitaminC Vitamin C Derivative (e.g., 3-O-Ethyl Ascorbic Acid) VitaminC->Neutralization Neutralization->Oxidative_Stress Inhibits Procollagen Procollagen Hydroxylation Hydroxylation of Proline and Lysine Procollagen->Hydroxylation Collagen_Molecule Stable Collagen Molecule Hydroxylation->Collagen_Molecule VitaminC_Cofactor Vitamin C (as a cofactor) VitaminC_Cofactor->Hydroxylation Enables

Caption: Key signaling pathways influenced by Vitamin C in the skin.

Conclusion

The chemical modification in 3-O-Ethyl Ascorbic Acid imparts a significantly enhanced stability profile compared to L-ascorbic acid and some other derivatives. This heightened stability ensures the sustained delivery of the benefits of Vitamin C, including antioxidant protection and collagen synthesis, throughout the product's shelf life. For researchers and formulation scientists, the superior stability of 3-O-Ethyl Ascorbic Acid makes it an exemplary choice for developing effective and reliable skincare products.

References

Unveiling the Impact of 3-O-Ethylascorbic Acid on Collagen Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-O-Ethylascorbic acid's efficacy in stimulating collagen gene expression against other common Vitamin C derivatives. This document synthesizes experimental data, details methodologies, and visualizes key biological and experimental processes to support further research and development in dermatology and cosmetology.

Comparative Efficacy of Vitamin C Derivatives on Collagen Synthesis

This compound, a stable ether derivative of ascorbic acid, has demonstrated significant potential in upregulating collagen synthesis, a key factor in skin anti-aging and wound healing. Experimental evidence highlights its ability to stimulate collagen production in human dermal fibroblasts. A notable study reported a dose-dependent increase in collagen content by 1078% and 1115% in human dermal fibroblasts treated with a serum containing 30% 3-O-Ethyl-l-ascorbic acid.[1][2] This effect is attributed to its role as a cofactor for enzymes crucial for collagen formation and its ability to directly activate the transcription of procollagen genes.[3][4]

In comparison to other Vitamin C derivatives, this compound exhibits superior stability and skin penetration.[5][6][7] While L-ascorbic acid is the most biologically active form of Vitamin C, its instability in formulation presents a significant challenge.[5][6] Magnesium Ascorbyl Phosphate (MAP) has been found to be equivalent to L-ascorbic acid in its ability to stimulate collagen synthesis.[8][9] Ascorbyl Glucoside (AA-2G) has also been shown to effectively stimulate collagen synthesis at concentrations of 0.1-0.5 mmol/L, comparable to L-ascorbic acid.[10] Furthermore, the efficacy of this compound can be synergistically enhanced when combined with glycinamide.[11][12]

The following table summarizes the quantitative data on the effect of various Vitamin C derivatives on collagen synthesis. It is important to note that the experimental conditions across these studies may vary, affecting direct comparability.

Compound Cell Type Concentration Observed Effect on Collagen Synthesis Citation
3-O-Ethyl-l-ascorbic acidHuman Dermal Fibroblasts30% (in serum)1078% and 1115% increase in collagen content (dose-dependent)[1][2]
L-ascorbic acidHuman Dermal FibroblastsNot specifiedStimulates collagen production by increasing mRNA levels of type I and III procollagen[13]
Magnesium Ascorbyl Phosphate (MAP)Monolayer Fibroblast CulturesNot specifiedEquivalent to ascorbic acid in stimulating collagen synthesis[8][9]
Ascorbyl Glucoside (AA-2G)Human Skin Fibroblasts0.1-0.5 mmol/LEffectively stimulated collagen synthesis, comparable to L-ascorbic acid[10]

Experimental Protocols

To validate the effect of this compound and its alternatives on collagen gene expression and synthesis, the following experimental protocols are commonly employed:

Cell Culture and Treatment
  • Cell Line: Human Dermal Fibroblasts (HDFs) are a standard model for studying collagen synthesis in the skin.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Once the cells reach a desired confluency (e.g., 80%), the culture medium is replaced with a serum-free medium for a period of starvation (e.g., 24 hours). Subsequently, the cells are treated with various concentrations of this compound or other Vitamin C derivatives for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (the solvent used to dissolve the compounds) is run in parallel.

RNA Isolation and RT-qPCR for Collagen Gene Expression

This technique is used to quantify the messenger RNA (mRNA) levels of collagen genes (e.g., COL1A1, COL1A2), providing a measure of gene expression.

  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • Reverse Transcription (RT): The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.

  • Quantitative Polymerase Chain Reaction (qPCR): The cDNA is then used as a template for qPCR using primers specific for the target collagen genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction is performed in a real-time PCR system, and the relative expression of the target genes is calculated using the 2-ΔΔCt method.

Quantification of Collagen Protein Synthesis

This colorimetric assay is used to quantify the amount of soluble collagen secreted into the cell culture medium or present in the cell lysate.

  • Sample Preparation: Cell culture supernatants are collected, and cell lysates can be prepared by treating the cell layer with acid-pepsin digestion.

  • Assay Procedure:

    • Aliquots of the samples and collagen standards are mixed with the Sircol™ Dye Reagent, which specifically binds to the [Gly-X-Y]n helical structure of collagen.

    • The collagen-dye complex precipitates and is isolated by centrifugation.

    • The unbound dye is removed by washing.

    • The bound dye is then eluted with an alkali reagent.

    • The absorbance of the eluted dye is measured at 555 nm using a microplate reader.

    • The collagen concentration in the samples is determined by comparing their absorbance to the standard curve.[3][14][15][16][17]

Western blotting allows for the detection and semi-quantification of specific collagen proteins.

  • Protein Extraction and Quantification: Total protein is extracted from the cells using a lysis buffer. The protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target collagen type (e.g., anti-collagen I antibody). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control protein (e.g., β-actin) is used for normalization.[2][18][19][20][21]

Visualizing the Mechanisms and Workflow

To further elucidate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway EAA 3-O-Ethylascorbic Acid CellMembrane Cell Membrane EAA->CellMembrane Penetration Intracellular Intracellular Space CellMembrane->Intracellular ProlylHydroxylase Prolyl Hydroxylase Intracellular->ProlylHydroxylase Cofactor LysylHydroxylase Lysyl Hydroxylase Intracellular->LysylHydroxylase Cofactor Nucleus Nucleus Intracellular->Nucleus Procollagen Procollagen ProlylHydroxylase->Procollagen LysylHydroxylase->Procollagen CollagenFibril Mature Collagen Fibril Procollagen->CollagenFibril Post-translational Modification CollagenGenes Collagen Genes (COL1A1, COL1A2) Nucleus->CollagenGenes mRNA Procollagen mRNA CollagenGenes->mRNA Upregulation of Transcription mRNA->Procollagen Translation Transcription Transcription Translation Translation Hydroxylation Hydroxylation

Caption: Signaling pathway of this compound in collagen synthesis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_gene_expression Gene Expression Analysis cluster_protein_synthesis Protein Synthesis Analysis cluster_data_analysis Data Analysis Start Culture Human Dermal Fibroblasts Treatment Treat with this compound and other Vitamin C Derivatives Start->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Extraction Protein Extraction (Cell Lysate & Supernatant) Treatment->Protein_Extraction RT Reverse Transcription (RNA -> cDNA) RNA_Isolation->RT qPCR RT-qPCR for Collagen Genes RT->qPCR Data Quantify mRNA and Protein Levels qPCR->Data Sircol Sircol Assay Protein_Extraction->Sircol Western_Blot Western Blot Protein_Extraction->Western_Blot Sircol->Data Western_Blot->Data Comparison Compare Efficacy of Different Derivatives Data->Comparison

Caption: Experimental workflow for validating collagen gene expression.

References

A Comparative Analysis of the Cytotoxicity of Vitamin C Derivatives on Skin Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of dermatological research and cosmetic science, Vitamin C stands as a cornerstone ingredient, lauded for its antioxidant properties and its role in collagen synthesis. However, the inherent instability of its purest form, L-ascorbic acid, has led to the development of various derivatives. This guide provides a comparative analysis of the cytotoxic effects of these derivatives on skin cells, offering valuable insights for researchers, scientists, and drug development professionals. The following sections present a compilation of experimental data, detailed methodologies, and visual representations of key biological pathways.

Quantitative Cytotoxicity Data

The cytotoxic profiles of different Vitamin C derivatives vary depending on the specific derivative, its concentration, the cell type, and the experimental conditions. The following table summarizes key quantitative data from various studies on the impact of these derivatives on the viability of skin cells.

Vitamin C DerivativeCell LineConcentrationCytotoxic EffectReference
L-Ascorbic Acid (AA) Chick Embryo & Human Skin Fibroblasts (Low Density)0.1 - 1.0 mMMarked reduction in viable cell number within 24 hours.[1][1]
Human Keratinocytes> 1 mMPromotes too fast and uncontrolled cell differentiation.[2][3][2][3]
Ascorbyl Glucoside (AG) Human Keratinocytes (SCC)Pre- and post-treatmentSignificant preventive effect on the decrease in surviving cells after UVB exposure.[4][4]
Human Keratinocytes (HaCaT)5 mMSuppressed UVB-induced cytotoxicity, with cell viability at 70.3% compared to control.[5][5]
Human Skin Fibroblasts1 mMNot cytotoxic to cultures at various cell densities.[5][6][5][6]
Ascorbyl Palmitate (AP) Human KeratinocytesNot specifiedPromotes ultraviolet-B-induced lipid peroxidation and cytotoxicity.[7][8][7][8]
Sodium Ascorbyl Phosphate (SAP) Human Melanoma Cells & Normal Human Melanocytes300 µM (melanoma), 100 µM (melanocytes)Did not affect cell viability while inhibiting melanin synthesis.[9][9]
3D Human Skin Models1.0%Did not inhibit cell viability.[9][9]
Magnesium Ascorbyl Phosphate (MAP) Human Gingival FibroblastsNot specifiedDecreased cell damage by suppressing intracellular ROS.[10][10]
Human Keratinocyte (HaCaT) cells1 mMAttenuated sorafenib-induced cell growth inhibition and apoptosis.[11][11]
Tetrahexyldecyl Ascorbate (THDA) Skin CellsNot specifiedIncreases skin cell viability by up to 30% compared to L-ascorbic acid.[12][12]

Experimental Protocols

The methodologies employed in assessing the cytotoxicity of Vitamin C derivatives are crucial for the interpretation of the results. Below are detailed protocols from key experiments cited in the literature.

Cell Culture and Treatment:

  • Human Keratinocyte Cell Line (SCC): Cells were cultured and subjected to UVB irradiation (20 mJ/cm²). Ascorbyl glucoside was added to the culture medium 9 hours before and immediately after UVB exposure to assess its protective effects.[4]

  • Human Keratinocyte Cell Line (HaCaT): Cells were incubated with Ascorbyl Glucoside (0.5 to 5 mM) for 12 hours before being exposed to UVB light (0.1 to 0.4 J/cm²). Cell viability was assessed 24 hours post-irradiation.[5]

  • Human Skin Fibroblasts: Fibroblasts were cultured at different densities (0.625 x 10⁴ to 10 x 10⁴ cells/well) and incubated with 1 mM Ascorbyl Glucoside for 24 hours to evaluate cytotoxicity.[5][6]

  • Human Melanoma Cells and Normal Human Melanocytes: Cells were treated with Disodium Isostearyl 2-O-L-ascorbyl Phosphate (VCP-IS-2Na) at concentrations of 300 µM for melanoma cells and 100 µM for melanocytes to assess its effect on cell viability and melanin synthesis.[9]

Cytotoxicity Assays:

  • Neutral Red-Uptake Assay: This assay was used to measure the absolute number of surviving cells. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[4]

  • WST-1 Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a modified version of the MTT assay.[5]

  • Calcein AM Assay: This fluorescence-based assay was used to estimate cell damage. Calcein AM is a non-fluorescent, cell-permeable compound that is converted by intracellular esterases in viable cells into the intensely fluorescent calcein.[10]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

Cytotoxicity_Experimental_Workflow A Skin Cell Culture (e.g., Keratinocytes, Fibroblasts) B Treatment with Vitamin C Derivatives (Varying concentrations) A->B Seeding C Induction of Cellular Stress (e.g., UVB Irradiation, Chemical Agents) B->C Pre-treatment D Incubation Period B->D Co-treatment/Post-treatment C->D E Cytotoxicity/Viability Assay (e.g., MTT, WST-1, Neutral Red) D->E G Microscopy (Morphological Changes) D->G H Apoptosis Assays (e.g., Annexin V, Caspase Activity) D->H F Data Analysis (e.g., IC50, Cell Viability %) E->F G->F H->F MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Radiation EGFR EGFR UVB->EGFR RAS Ras EGFR->RAS RAF Raf RAS->RAF ASK1 ASK1 RAS->ASK1 MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK JNK->AP1 p38 p38 MKK3_6->p38 Cell_Response Cellular Response (Apoptosis, Inflammation) p38->Cell_Response AP1->Cell_Response AP_node Ascorbyl Palmitate AP_node->EGFR inhibits AP_node->ERK1_2 inhibits AP_node->JNK promotes AP_node->p38 inhibits

References

A Comparative Guide to the Long-Term Stability of 3-O-Ethylascorbic Acid in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of active ingredients in formulations is paramount to ensuring experimental reproducibility and the efficacy of the final product. This guide provides a comprehensive comparison of the long-term stability of 3-O-Ethylascorbic acid, a popular vitamin C derivative, with other common alternatives, supported by available experimental data.

Introduction to Vitamin C Derivatives and the Challenge of Stability

L-ascorbic acid, the pure form of vitamin C, is a potent antioxidant with numerous benefits in skincare and therapeutic research. However, its inherent instability, particularly its rapid oxidation when exposed to light, heat, and air, presents significant formulation challenges.[1] This degradation not only reduces its efficacy but can also lead to undesirable changes in the formulation, such as discoloration.[1] To overcome these limitations, several more stable derivatives have been synthesized, including this compound, Magnesium Ascorbyl Phosphate (MAP), and Ascorbyl Glucoside (AG). This guide will focus on assessing the long-term stability of these key derivatives.

Comparative Stability Analysis

This compound

This compound is an etherified derivative of ascorbic acid, a modification that significantly enhances its stability.[2] One study demonstrated its excellent heat stability, showing that the purity of this compound crystalline powder remained stable when stored at 45°C for 60 days, as determined by High-Performance Liquid Chromatography (HPLC).[2] Another study identified the optimal stability conditions for this derivative to be at a pH of 5.46 and a temperature of 36.3°C.[3]

Table 1: Stability of this compound under Thermal Stress [2]

Time (days)Storage ConditionPurity (%)
045°C~100
6045°C~100
L-Ascorbic Acid

L-ascorbic acid is notoriously unstable, especially in aqueous solutions. Its degradation is accelerated by elevated temperatures and exposure to UV light.[4] Forced degradation studies, conducted according to International Council for Harmonisation (ICH) guidelines, show significant degradation of ascorbic acid under alkaline and oxidative stress, while it is relatively more stable under acidic, photolytic, and thermal conditions.[4]

Magnesium Ascorbyl Phosphate (MAP)

MAP is a water-soluble derivative of vitamin C that is known to be more stable than L-ascorbic acid in formulations.[5][6] Studies have shown that it is a very stable derivative of vitamin C and can be easily used in various cosmetic products.[5] One study comparing the stability of different vitamin C derivatives in topical formulations found that MAP was more stable than ascorbyl palmitate.[6]

Ascorbyl Glucoside (AG)

Ascorbyl Glucoside is another water-soluble derivative that exhibits good stability in formulations.[1] It is produced by combining ascorbic acid with glucose, a modification that protects the molecule from degradation.[1]

Experimental Protocols for Stability Assessment

To ensure the reliability of stability data, standardized experimental protocols are crucial. A forced degradation study, as outlined by the ICH Q1A(R2) guideline, is a common approach to evaluate the stability of a drug substance or product.[7]

Forced Degradation Study Protocol (General Outline)

This protocol is a general guideline and should be adapted based on the specific properties of the compound being tested.

  • Preparation of Stock Solution: Prepare a stock solution of the vitamin C derivative in a suitable solvent (e.g., water, ethanol/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a specified duration.

    • Photostability: Expose the solid compound or a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At specified time intervals, withdraw samples from each stress condition.

  • Quantification: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.

Stability-Indicating HPLC Method

A validated HPLC method is essential for accurately quantifying the degradation of vitamin C derivatives.

  • Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The exact composition and pH should be optimized for the specific derivative.[8]

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the analyte (e.g., around 245-260 nm for many vitamin C derivatives).[8]

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizing Stability Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

StabilityTestingWorkflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation Formulation Formulate Product with This compound Packaging Package in Final Container Formulation->Packaging Thermal Elevated Temperature (e.g., 40°C, 50°C) Packaging->Thermal Photo UV/Visible Light Exposure Packaging->Photo Humidity Elevated Humidity (e.g., 75% RH) Packaging->Humidity Sampling Sample at Time Points (0, 1, 3, 6 months) Thermal->Sampling Photo->Sampling Humidity->Sampling HPLC HPLC Analysis (Quantify Active) Sampling->HPLC Data Analyze Data (Degradation Kinetics) HPLC->Data ShelfLife Determine Shelf-Life Data->ShelfLife

Caption: A typical workflow for assessing the long-term stability of a research formulation.

DegradationPathway cluster_L_Ascorbic_Acid L-Ascorbic Acid (Unstable) cluster_3_O_Ethyl_Ascorbic_Acid This compound (Stable) LAA L-Ascorbic Acid DHAA Dehydroascorbic Acid LAA->DHAA Oxidation (Reversible) EAA This compound (Protected 3-OH group) DKG 2,3-Diketogulonic Acid DHAA->DKG Hydrolysis (Irreversible) Slow_Degradation Significantly Slower Degradation EAA->Slow_Degradation

Caption: Simplified comparison of the degradation pathways of L-Ascorbic Acid and this compound.

Conclusion

Based on the available data, this compound demonstrates superior long-term stability in research formulations compared to the highly unstable L-ascorbic acid. Its etherified structure provides protection against rapid oxidation, ensuring the integrity and efficacy of the formulation over time. While Magnesium Ascorbyl Phosphate and Ascorbyl Glucoside also offer improved stability over L-ascorbic acid, quantitative, head-to-head comparative studies are needed for a definitive ranking. For researchers seeking a reliable and stable form of vitamin C for their formulations, this compound presents a compelling option. The implementation of rigorous stability testing protocols, such as forced degradation studies, is essential to confirm the long-term stability of any formulation.

References

Safety Operating Guide

Proper Disposal of 3-O-Ethylascorbic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-O-Ethylascorbic acid, a stable derivative of ascorbic acid commonly used in cosmetics and pharmaceutical research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its safety profile. According to safety data sheets, this compound can cause serious eye irritation.[1][2][3] In some cases, it is also listed as causing skin irritation and respiratory tract irritation.[4]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.[1]
Hand Protection Chemical-impermeable gloves.[1][2]
Body Protection Protective work clothing; impervious clothing is recommended.[4][5]
Respiratory Use a suitable respirator if high concentrations are present or if dust formation occurs.[5]

Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][2][5] Avoid the formation of dust and aerosols.[1][2]

Spill and Accidental Release Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure personnel safety.

Step 1: Evacuate and Secure the Area

  • Evacuate non-essential personnel from the spill area.[1][2]

  • Remove all sources of ignition.[1][2]

  • Ensure adequate ventilation.[1][2]

Step 2: Contain the Spill

  • Prevent further leakage or spillage if it is safe to do so.[1][2][4]

  • Do not allow the chemical to enter drains, sewer systems, or water courses.[1][2][4][6]

Step 3: Clean-up and Decontamination

  • For solid spills, pick up the material mechanically.[5]

  • For liquid spills, absorb with an inert, non-combustible material such as sand, diatomite, or a universal binder.[4][7]

  • Collect the spilled material and place it in a suitable, labeled, and closed container for disposal.[1][2]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol or washing with plenty of soap and water.[4]

Disposal Procedures for this compound Waste

Proper disposal is critical to prevent environmental contamination. Do not discharge this compound into sewer systems or waterways.[1][2]

Chemical Waste Disposal:

  • The primary recommended method of disposal is to send the material to a licensed chemical destruction plant.[1][2]

  • Controlled incineration with flue gas scrubbing is another acceptable method.[1][2]

  • All disposal activities must be in accordance with federal, state, and local regulations.[4][7][8]

Contaminated Packaging Disposal:

  • Containers should be triple-rinsed (or equivalent) before disposal.[1][2]

  • The rinsed containers can then be offered for recycling or reconditioning.[1][2]

  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1][2]

  • For combustible packaging materials, controlled incineration is a possible disposal route.[1][2]

Below is a logical workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Collection & Segregation cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Well-Ventilated Area (Chemical Fume Hood) A->B C Unused/Expired This compound B->C D Contaminated Materials (e.g., labware, paper towels) B->D E Collect in a Labeled, Closed Chemical Waste Container C->E D->E F Segregate from Incompatible Materials E->F G Arrange for Pickup by a Licensed Chemical Waste Contractor F->G H Disposal Method: Controlled Incineration or Chemical Destruction Plant G->H I Follow all Local, State, and Federal Regulations H->I

Caption: Logical workflow for the proper disposal of this compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4][5]

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][4]

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][4] Seek immediate medical attention.[4][9]

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][4]

References

Safeguarding Your Research: A Guide to Handling 3-O-Ethylascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 3-O-Ethylascorbic acid in a laboratory setting. Adherence to these guidelines is paramount for the protection of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), procedural steps for safe handling, and appropriate disposal methods.

Hazard Identification and Personal Protective Equipment

This compound is classified as causing serious eye irritation and may lead to skin and respiratory tract irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Hazard Personal Protective Equipment (PPE) Regulatory Standards
Eye Irritation Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US).[1][4]
Skin Irritation Chemical-impermeable gloves and impervious clothing.EU Directive 89/686/EEC and EN 374.[1][4]
Respiratory Irritation A full-face respirator is necessary if exposure limits are exceeded or if dust formation is likely.NIOSH/MSHA or European Standard EN 149 approved.[2]

Experimental Workflow for Handling this compound

A systematic workflow is essential to maintain a safe laboratory environment. The following diagram outlines the key steps for handling this compound, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handling_weigh Weigh Solid Chemical prep_setup->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve post_clean Clean Work Area and Equipment handling_dissolve->post_clean post_ppe Doff and Dispose of PPE post_clean->post_ppe disp_waste Collect Chemical Waste post_ppe->disp_waste disp_dispose Dispose According to Regulations disp_waste->disp_dispose

Handling Workflow Diagram

Detailed Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust or aerosols.[1][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]

  • Dust and Aerosol Formation: Implement measures to prevent the formation of dust and aerosols during handling.[1]

  • Ignition Sources: Keep the chemical away from ignition sources and use non-sparking tools, as a preventative measure against fire.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[4][5] Contaminated clothing should be removed and laundered before reuse.

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[4][5]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[4]
Eye Contact Immediately rinse eyes cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]

Storage:

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]

Spill and Leak Procedures:

In the event of a spill, evacuate the area and ensure adequate ventilation.[1][3] Wear the appropriate personal protective equipment.[1][3] Collect the spilled material using a method that avoids dust generation and place it in a suitable container for disposal.[1] Prevent the chemical from entering drains or waterways.[1][2]

Disposal Plan:

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[2] The material may be sent to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[1] Do not dispose of the chemical into sewer systems or contaminate water sources.[1] Empty containers should be triple-rinsed or equivalent and may be offered for recycling or reconditioning.[1][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Ethylascorbic acid
Reactant of Route 2
Reactant of Route 2
3-O-Ethylascorbic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.